L-Tryptophan-13C11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
215.15 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1 |
InChI Key |
QIVBCDIJIAJPQS-WQQZOYGJSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13C](=[13CH]N2)[13CH2][13C@@H]([13C](=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
L-Tryptophan-13C11: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Tryptophan-13C11 is a stable isotope-labeled form of the essential amino acid L-tryptophan, where all eleven carbon atoms have been replaced with the heavy isotope, carbon-13. This isotopic enrichment makes it a powerful tool for tracing the metabolic fate of tryptophan in biological systems without the use of radioactive isotopes. Its primary applications lie in metabolic research, particularly in metabolic flux analysis (MFA), and as an internal standard for quantitative mass spectrometry. This guide provides a comprehensive overview of this compound, including its properties, key applications, detailed experimental protocols, and data interpretation.
Core Concepts and Properties
This compound serves as a tracer that can be introduced into a biological system (e.g., cell cultures, animal models) to follow its incorporation into various downstream metabolites. By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can distinguish between the labeled (from the tracer) and unlabeled (endogenous) molecules. This allows for the precise measurement of metabolic pathway activity and flux rates. A doubly labeled variant, this compound,15N2, is also commercially available and offers additional tracing capabilities for both carbon and nitrogen atoms.
Physicochemical Properties of this compound and its Unlabeled Counterpart:
| Property | L-Tryptophan (Unlabeled) | This compound | This compound,15N2 |
| Molecular Formula | C₁₁H₁₂N₂O₂ | ¹³C₁₁H₁₂N₂O₂ | ¹³C₁₁H₁₂¹⁵N₂O₂ |
| Molecular Weight | 204.23 g/mol | 215.14 g/mol | 217.13 g/mol |
| CAS Number | 73-22-3 | 202114-65-6 | 202406-50-6 |
| Appearance | White to light yellow solid | White to light yellow solid | White to light yellow solid |
| Isotopic Purity | Not Applicable | Typically ≥98% | Typically ≥98% for ¹³C and ¹⁵N |
Key Applications in Research and Drug Development
The unique properties of this compound make it an invaluable tool in several areas of life science research:
-
Metabolic Flux Analysis (MFA): This is the primary application where the rate of metabolic reactions (fluxes) within a biological system are quantified. By tracing the incorporation of the ¹³C label into downstream metabolites, researchers can elucidate the activity of different tryptophan metabolic pathways.
-
Quantitative Mass Spectrometry: this compound is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods for the accurate quantification of endogenous L-tryptophan and its metabolites in various biological matrices.
-
Pharmacokinetic Studies: It can be used to study the absorption, distribution, metabolism, and excretion (ADME) of tryptophan and tryptophan-derived drugs.
-
Disease Biomarker Discovery: By comparing the metabolic profiles of healthy and diseased states, researchers can identify potential biomarkers related to tryptophan metabolism dysregulation.
Tryptophan Metabolic Pathways
L-tryptophan is a precursor to a wide range of bioactive molecules and is metabolized through three major pathways: the Kynurenine Pathway, the Serotonin Pathway, and the Indole Pathway. Understanding these pathways is crucial for designing and interpreting experiments using this compound.
Experimental Protocols
This section provides detailed methodologies for two key applications of this compound: its use as an internal standard for quantitative analysis and in metabolic flux analysis.
Protocol for L-Tryptophan Quantification in Plasma using this compound as an Internal Standard
This protocol outlines a standard procedure for the accurate measurement of L-tryptophan concentrations in human plasma using LC-MS/MS.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of endogenous tryptophan).
-
Add 200 µL of ice-cold 10% (w/v) trichloroacetic acid to precipitate proteins.
-
Vortex for 1 minute and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate tryptophan from other plasma components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
L-Tryptophan: Q1 m/z 205.1 -> Q3 m/z 188.1
-
This compound: Q1 m/z 216.1 -> Q3 m/z 199.1
-
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous L-tryptophan and the this compound internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve using known concentrations of unlabeled L-tryptophan spiked with a constant concentration of the internal standard.
-
Determine the concentration of L-tryptophan in the plasma samples by interpolating their peak area ratios on the calibration curve.
-
Protocol for In Vitro Metabolic Flux Analysis of the Kynurenine Pathway using this compound
This protocol describes a general workflow for tracing the metabolism of this compound through the kynurenine pathway in a cell culture model.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing this compound at a known concentration.
-
Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled tryptophan. The incubation time should be optimized to achieve a quasi-steady state of isotopic labeling in the metabolites of interest.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
Dry the supernatant under vacuum or nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an LC-MS system, typically a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass-to-charge ratio of the labeled and unlabeled metabolites.
-
Monitor for the expected m/z of the ¹³C-labeled metabolites of the kynurenine pathway.
-
-
Data Analysis and Flux Calculation:
-
Identify the peaks corresponding to the ¹³C-labeled metabolites (e.g., ¹³C₁₀-Kynurenine).
-
Calculate the isotopic enrichment for each metabolite, which is the fraction of the metabolite pool that is labeled with ¹³C.
-
Use specialized software (e.g., INCA, Metran) to perform metabolic flux analysis. This involves fitting the isotopic labeling data to a metabolic model of the tryptophan pathways to estimate the flux rates.
-
Expected Isotopic Labeling in the Kynurenine Pathway:
| Metabolite | Unlabeled Molecular Formula | ¹³C-Labeled Molecular Formula | Expected m/z (M+H)⁺ of Labeled Metabolite |
| Kynurenine | C₁₀H₁₂N₂O₃ | ¹³C₁₀H₁₂N₂O₃ | 219.1 |
| Kynurenic Acid | C₁₀H₇NO₃ | ¹³C₁₀H₇NO₃ | 200.1 |
| Anthranilic Acid | C₇H₇NO₂ | ¹³C₇H₇NO₂ | 145.1 |
| 3-Hydroxykynurenine | C₁₀H₁₂N₂O₄ | ¹³C₁₀H₁₂N₂O₄ | 235.1 |
| Xanthurenic Acid | C₁₀H₇NO₄ | ¹³C₁₀H₇NO₄ | 216.1 |
| Quinolinic Acid | C₇H₅NO₄ | ¹³C₇H₅NO₄ | 175.0 |
Conclusion
This compound is a versatile and powerful tool for researchers in various fields of life sciences. Its application in metabolic flux analysis provides unprecedented insights into the dynamic regulation of tryptophan metabolism, while its use as an internal standard ensures the accuracy and reliability of quantitative studies. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful implementation of this compound in your research endeavors, ultimately contributing to a deeper understanding of the role of tryptophan in health and disease.
An In-depth Technical Guide to the Synthesis and Purity of L-Tryptophan-¹³C₁₁
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of L-Tryptophan-¹³C₁₁, an isotopically labeled essential amino acid crucial for a range of applications in research and drug development. Its use as an internal standard in mass spectrometry-based quantitative analyses and in metabolic flux studies necessitates a thorough understanding of its production and quality control.
Synthesis of L-Tryptophan-¹³C₁₁
The synthesis of uniformly ¹³C-labeled L-Tryptophan is a complex process that can be achieved through two primary strategies: chemoenzymatic synthesis and total chemical synthesis. The choice of method often depends on the desired scale, cost-effectiveness, and available starting materials.
Chemoenzymatic Synthesis
This approach leverages the high stereoselectivity of enzymes to construct the final L-tryptophan molecule from a ¹³C-labeled indole precursor. This method is often favored for its efficiency and ability to produce the desired L-enantiomer exclusively.
A common chemoenzymatic route involves the use of tryptophan synthase or a related enzyme, often from genetically modified E. coli. These enzymes catalyze the condensation of a ¹³C₁₁-labeled indole with a serine derivative to yield L-Tryptophan-¹³C₁₁. The industrial production of unlabeled tryptophan often utilizes fermentation with genetically modified bacteria, and similar principles can be applied for labeled compounds[1].
Experimental Protocol: Representative Chemoenzymatic Synthesis
-
Preparation of ¹³C-Labeled Indole: The synthesis of the fully ¹³C-labeled indole precursor is a critical first step. This can be achieved through multi-step chemical synthesis starting from a simple, commercially available ¹³C source like ¹³CO₂[2].
-
Enzymatic Reaction:
-
A reaction mixture is prepared containing the ¹³C₁₁-indole, L-serine, and pyridoxal phosphate in a suitable buffer (e.g., potassium phosphate buffer, pH 8.0).
-
Whole cells of a genetically engineered microorganism overexpressing tryptophan synthase (e.g., E. coli) or the purified enzyme are added to the reaction mixture[3].
-
The reaction is incubated at an optimal temperature (e.g., 37°C) with gentle agitation for a specified period (e.g., 12-24 hours)[3]. The progress of the reaction can be monitored by HPLC.
-
-
Product Isolation:
-
Following the reaction, the cells are removed by centrifugation.
-
The supernatant containing the L-Tryptophan-¹³C₁₁ is collected.
-
The product is then purified from the reaction mixture using techniques such as ion-exchange chromatography or preparative HPLC[4].
-
Total Chemical Synthesis
Total chemical synthesis offers greater flexibility in terms of the starting materials and reaction conditions but may require more extensive purification to remove byproducts and ensure enantiomeric purity. A variety of synthetic strategies for tryptophan and its derivatives have been developed, which can be adapted for isotopic labeling.
Experimental Protocol: Representative Chemical Synthesis Strategy
-
Synthesis of a ¹³C-Labeled Indole Precursor: As with the chemoenzymatic route, the synthesis begins with the preparation of a fully ¹³C-labeled indole derivative.
-
Coupling to an Amino Acid Backbone: The labeled indole is then coupled to a suitable three-carbon amino acid precursor. This can involve several chemical strategies, such as the alkylation of a chiral glycine enolate equivalent with a labeled indole-containing electrophile.
-
Deprotection and Purification: The final steps involve the removal of any protecting groups from the amino and carboxyl functionalities, followed by rigorous purification of the final L-Tryptophan-¹³C₁₁ product, often involving preparative HPLC and crystallization.
Diagram of Chemoenzymatic Synthesis Workflow
A generalized workflow for the chemoenzymatic synthesis of L-Tryptophan-¹³C₁₁.
Purity and Quality Control
Ensuring the chemical and isotopic purity of L-Tryptophan-¹³C₁₁ is paramount for its intended applications. A combination of analytical techniques is employed to characterize the final product thoroughly. Commercially available L-Tryptophan-¹³C₁₁ typically has a chemical purity of ≥98% and an isotopic purity of ≥99 atom % ¹³C.
Potential Impurities
Impurities in L-Tryptophan-¹³C₁₁ can arise from several sources, including the starting materials, side reactions during synthesis, and degradation during storage.
-
Starting Material-Related Impurities: Incomplete labeling of the indole precursor can lead to the presence of partially labeled L-tryptophan isotopologues.
-
Synthesis-Related Impurities:
-
Incomplete Reactions: Unreacted ¹³C₁₁-indole or serine may remain in the final product if purification is inadequate.
-
Side-Products: In chemical synthesis, side reactions can lead to the formation of various structural isomers or related compounds. In chemoenzymatic synthesis, side-products are generally less common due to the high specificity of the enzyme.
-
Enantiomeric Impurity: The presence of D-Tryptophan-¹³C₁₁ is a potential impurity in chemical synthesis methods that are not stereospecific.
-
-
Degradation Products: Tryptophan is susceptible to oxidation, especially under acidic conditions or exposure to light. This can lead to the formation of various degradation products.
Analytical Methods for Purity Assessment
A suite of analytical techniques is necessary to confirm the identity, purity, and isotopic enrichment of L-Tryptophan-¹³C₁₁.
Table 1: Analytical Techniques for L-Tryptophan-¹³C₁₁ Characterization
| Analytical Technique | Purpose | Key Parameters Measured |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | Peak purity, presence of impurities |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chemical Purity & Identity | Molecular weight confirmation, fragmentation pattern, quantification of impurities |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Isotopic Enrichment & Structural Confirmation | ¹³C enrichment at specific atomic positions, confirmation of chemical structure |
| Chiral Chromatography | Enantiomeric Purity | Quantification of D- and L-enantiomers |
Experimental Protocol: Representative LC-MS/MS Method for Purity Analysis
-
Sample Preparation: A solution of L-Tryptophan-¹³C₁₁ is prepared in a suitable solvent (e.g., water with a small amount of formic acid).
-
Chromatographic Separation:
-
An aliquot of the sample is injected onto a reverse-phase HPLC column (e.g., C18).
-
A gradient elution is performed using a mobile phase system such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
-
Mass Spectrometric Detection:
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
-
The instrument is set to monitor the mass-to-charge ratio (m/z) corresponding to the protonated molecule of L-Tryptophan-¹³C₁₁ ([M+H]⁺ = 216.1).
-
Full scan mode can be used to detect any potential impurities, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for targeted quantification of known impurities.
-
Experimental Protocol: Representative NMR Method for Isotopic Enrichment
-
Sample Preparation: A solution of L-Tryptophan-¹³C₁₁ is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). An internal standard may be added for quantification.
-
NMR Data Acquisition:
-
A high-field NMR spectrometer is used to acquire a ¹³C NMR spectrum.
-
Quantitative ¹³C NMR parameters are employed, including a long relaxation delay and inverse-gated proton decoupling, to ensure accurate signal integration.
-
-
Data Analysis:
-
The isotopic enrichment is determined by comparing the integrals of the ¹³C signals to those of a known reference standard or by using advanced NMR techniques like isotope-edited total correlation spectroscopy (ITOCSY).
-
Diagram of Analytical Workflow for Purity Assessment
A typical analytical workflow for the quality control of L-Tryptophan-¹³C₁₁.
Data Summary
The following tables summarize the key quantitative data associated with the synthesis and purity of L-Tryptophan-¹³C₁₁.
Table 2: Typical Specifications for L-Tryptophan-¹³C₁₁
| Parameter | Typical Value | Reference |
| Chemical Purity | ≥ 98% | |
| Isotopic Purity (¹³C) | ≥ 99 atom % | |
| Enantiomeric Purity (L-isomer) | > 99% | Inferred from enzymatic synthesis |
Table 3: Key Mass Spectrometric and NMR Data
| Parameter | Value |
| Molecular Formula | ¹³C₁₁H₁₂N₂O₂ |
| Monoisotopic Mass | 215.11 g/mol |
| [M+H]⁺ (m/z) | 216.1 |
| ¹³C NMR Chemical Shifts | Dependent on solvent and reference, but will show characteristic shifts for the indole and alanine moieties. |
Conclusion
The synthesis and purification of high-purity L-Tryptophan-¹³C₁₁ are critical for its reliable use in sensitive analytical and research applications. Both chemoenzymatic and total chemical synthesis routes are viable, with the former often providing superior stereochemical control. A comprehensive suite of analytical techniques, including HPLC, LC-MS/MS, and NMR, is essential for confirming the chemical and isotopic purity of the final product. This guide provides a foundational understanding of the key considerations for researchers, scientists, and drug development professionals working with this important isotopically labeled compound.
References
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. teledyneisco.com [teledyneisco.com]
- 4. US5776740A - Process for the preparation of L-tryptophan - Google Patents [patents.google.com]
L-Tryptophan-13C11 Metabolic Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of L-Tryptophan, with a special focus on the use of its stable isotope-labeled form, L-Tryptophan-13C11, as a powerful tool in research and drug development. This document details the core metabolic routes, provides experimental protocols for tracer studies, and presents quantitative data to facilitate a deeper understanding of tryptophan metabolism in health and disease.
Core Metabolic Pathways of L-Tryptophan
L-Tryptophan, an essential amino acid, is a precursor to a multitude of biologically active molecules. Its metabolism is primarily channeled through three major pathways: the Kynurenine Pathway, the Serotonin Pathway, and the Indole Pathway. This compound, a non-radioactive, stable isotope-labeled version of L-Tryptophan, allows for the precise tracing of the carbon backbone through these intricate metabolic networks.
The Kynurenine Pathway
The kynurenine pathway is the principal route of tryptophan degradation, accounting for over 95% of its catabolism.[1][2] This pathway is crucial for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+) and is implicated in immune modulation and neurobiology.[1][3] The initial and rate-limiting step is the conversion of L-Tryptophan to N-formylkynurenine, catalyzed by either Tryptophan 2,3-dioxygenase (TDO) primarily in the liver, or Indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues.[3]
References
The Biological Role of 13C-Labeled Tryptophan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in modern biological and pharmaceutical research. Among these, 13C-labeled L-tryptophan has emerged as a critical tracer for elucidating metabolic pathways, quantifying protein dynamics, and serving as a diagnostic biomarker. This essential amino acid is a precursor to a host of bioactive molecules, including the neurotransmitter serotonin and metabolites of the kynurenine pathway. Dysregulation of tryptophan metabolism has been implicated in a range of pathologies, from major depressive disorder to cancer. The use of 13C-labeled tryptophan allows for the precise and non-radioactive tracing of its metabolic fate, providing profound insights into disease mechanisms and the efficacy of therapeutic interventions.
This technical guide provides a comprehensive overview of the biological role and applications of 13C-labeled tryptophan, with a focus on quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Applications of 13C-Labeled Tryptophan
The versatility of 13C-labeled tryptophan allows for its application in a variety of research and clinical settings:
-
Metabolic Flux Analysis (MFA): Tracing the incorporation of the 13C label into downstream metabolites enables the quantification of the rates (fluxes) of metabolic pathways in real-time.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): In quantitative proteomics, 13C-tryptophan can be used to metabolically label proteins, allowing for the accurate comparison of protein abundance between different experimental conditions.
-
Pharmacokinetic Studies: 13C-labeled tryptophan is utilized to study the absorption, distribution, metabolism, and excretion (ADME) of tryptophan and its derivatives.[1]
-
Disease Biomarker Discovery: The metabolism of 13C-tryptophan can serve as a sensitive biomarker for various diseases. A prominent example is the 13C-Tryptophan Breath Test (13C-TBT) for assessing the activity of the kynurenine pathway.[2]
-
Drug Development: Researchers can assess the impact of new drug candidates on tryptophan metabolism and target engagement by monitoring the fate of the 13C label.[1]
Tryptophan Metabolic Pathways
Tryptophan is primarily metabolized through two major pathways: the serotonin pathway and the kynurenine pathway.
-
Serotonin Pathway: This pathway is responsible for the synthesis of the neurotransmitter serotonin and the hormone melatonin. It accounts for a relatively small percentage of total tryptophan metabolism.
-
Kynurenine Pathway: Over 90% of tryptophan is catabolized through the kynurenine pathway, which generates several neuroactive and immunomodulatory compounds.[3] This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).
Data Presentation
13C-Tryptophan Breath Test (13C-TBT) in Major Depressive Disorder
The 13C-TBT is a non-invasive method to assess the in vivo activity of the kynurenine pathway. After oral administration of L-[1-13C]tryptophan, the rate of 13CO2 exhalation is measured. An increased rate of 13CO2 production indicates elevated activity of the kynurenine pathway, as the 13C-labeled carbon at the C1 position is released as 13CO2 during the conversion of 3-hydroxykynurenine to 3-hydroxyanthranilic acid.[2]
| Parameter | MDD Patients (n=18) | Healthy Controls (n=24) | p-value |
| CRR0-180 (%) | 1.83 ± 0.68 | 1.34 ± 0.49 | 0.004 |
| AUC (%·min) | 155.8 ± 61.0 | 110.1 ± 43.8 | 0.008 |
| Cmax (%) | 1.48 ± 0.54 | 1.05 ± 0.41 | 0.002 |
| Tmax (min) | 75.8 ± 28.5 | 81.3 ± 24.5 | 0.49 |
| Plasma Tryptophan (μg/mL) | 10.9 ± 1.8 | 12.0 ± 1.7 | 0.09 |
Data adapted from Teraishi et al., 2015. Values are presented as mean ± standard deviation. CRR: Cumulative Recovery Rate; AUC: Area Under the Curve; Cmax: Maximum concentration; Tmax: Time to reach maximum concentration.
These data indicate a significantly higher catabolism of tryptophan through the kynurenine pathway in patients with Major Depressive Disorder (MDD) compared to healthy controls.
Experimental Protocols
Protocol 1: 13C-Tryptophan Breath Test (13C-TBT)
Objective: To non-invasively assess the in vivo activity of the kynurenine pathway.
Materials:
-
L-[1-13C]tryptophan (150 mg)
-
Drinking water (100 mL)
-
Breath collection bags
-
Infrared isotope spectrometer or mass spectrometer for 13CO2/12CO2 ratio analysis
Procedure:
-
Baseline Breath Sample: Collect a baseline breath sample from the subject before the administration of the tracer.
-
Tracer Administration: Dissolve 150 mg of L-[1-13C]tryptophan in 100 mL of water and have the subject drink the solution.
-
Breath Sample Collection: Collect breath samples at regular intervals (e.g., 0, 15, 30, 45, 60, 90, 120, 150, and 180 minutes) after tracer administration.
-
Sample Analysis: Analyze the 13CO2/12CO2 ratio in the collected breath samples using an appropriate spectrometer.
-
Data Analysis: Calculate the change in 13CO2/12CO2 ratio over time (Δ over baseline) and determine key parameters such as the cumulative recovery rate (CRR), area under the curve (AUC), and maximum concentration (Cmax).
Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Objective: To quantitatively compare protein abundance between two or more cell populations.
Materials:
-
Cell line of interest
-
SILAC-grade cell culture medium deficient in tryptophan
-
"Light" (unlabeled) L-tryptophan
-
"Heavy" (13C-labeled) L-tryptophan
-
Dialyzed fetal bovine serum (FBS)
-
Cell lysis buffer
-
Trypsin (mass spectrometry grade)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Labeling:
-
Culture one population of cells in "light" medium supplemented with unlabeled L-tryptophan.
-
Culture a second population of cells in "heavy" medium supplemented with 13C-labeled L-tryptophan.
-
Allow cells to grow for at least five to six doublings to ensure complete incorporation of the labeled amino acid.
-
-
Experimental Treatment: Apply the desired experimental conditions to the cell populations (e.g., drug treatment to the "heavy" labeled cells and vehicle control to the "light" labeled cells).
-
Cell Harvesting and Lysis: Harvest both cell populations and lyse them to extract proteins.
-
Protein Quantification and Mixing: Quantify the protein concentration in each lysate and mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Digest the mixed protein sample into peptides using trypsin.
-
LC-MS Analysis: Analyze the resulting peptide mixture using a high-resolution LC-MS system.
-
Data Analysis:
-
Identify peptides and proteins using database search algorithms.
-
Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.
-
Protocol 3: Metabolic Flux Analysis (MFA) with 13C-Tryptophan
Objective: To quantify the metabolic flux through tryptophan-related pathways.
Materials:
-
Cell line or organism of interest
-
Culture medium with a known composition
-
13C-labeled L-tryptophan (e.g., uniformly labeled or specifically labeled)
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent (e.g., methanol/water/chloroform)
-
Gas chromatography-mass spectrometry (GC-MS) or LC-MS system
Procedure:
-
Isotopic Labeling Experiment:
-
Culture cells or organisms in a defined medium.
-
Introduce the 13C-labeled tryptophan tracer and allow the system to reach an isotopic steady state.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity by adding a cold quenching solution.
-
Extract intracellular metabolites using an appropriate solvent system.
-
-
Sample Analysis:
-
Analyze the isotopic labeling patterns of tryptophan and its downstream metabolites using GC-MS or LC-MS.
-
-
Metabolic Flux Calculation:
-
Use a metabolic network model and specialized software to calculate the intracellular metabolic fluxes that best fit the measured isotopic labeling data.
-
Conclusion
13C-labeled tryptophan is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its application in techniques such as the 13C-Tryptophan Breath Test, SILAC-based proteomics, and metabolic flux analysis provides invaluable quantitative data on the dynamics of tryptophan metabolism in both health and disease. The detailed protocols and visualizations provided in this guide serve as a practical resource for the design and implementation of studies utilizing this important stable isotope tracer, ultimately contributing to a deeper understanding of biological systems and the development of novel therapeutics.
References
An In-depth Technical Guide to L-Tryptophan-13C11: Applications in Metabolic Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the L-Tryptophan-13C11 isotopic analog, a powerful tool for tracing the metabolic fate of L-tryptophan in biological systems. This document details its properties, applications, and provides structured experimental protocols for its use in metabolic flux analysis, stable isotope labeling by amino acids in cell culture (SILAC), and pharmacokinetic studies.
Introduction to this compound
This compound is a stable isotope-labeled analog of the essential amino acid L-tryptophan, where all eleven carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C). This isotopic enrichment allows for the precise tracking and quantification of tryptophan and its metabolites through various biochemical pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its non-radioactive nature makes it a safe and effective tracer for in vitro and in vivo studies.[1]
The primary applications of this compound lie in the fields of metabolomics, proteomics, and drug development.[2][3] It is instrumental in elucidating the dynamics of key metabolic routes such as the serotonin and kynurenine pathways, which are implicated in a wide range of physiological and pathological processes, including neurotransmission, immune response, and cancer progression.[4]
Physicochemical Properties and Specifications
This compound and its dual-labeled counterpart, this compound,15N2, are commercially available with high isotopic and chemical purity. The key specifications are summarized in the table below.
| Property | This compound | This compound,15N2 |
| Molecular Weight | 215.14 g/mol | 217.13 g/mol |
| Chemical Formula | ¹³C₁₁H₁₂N₂O₂ | ¹³C₁₁H₁₂¹⁵N₂O₂ |
| Isotopic Purity | ≥99 atom % ¹³C | ≥99 atom % ¹³C; ≥98 atom % ¹⁵N |
| Chemical Purity | ≥98% | ≥98% |
| Form | Solid | Solid |
| Labeled CAS Number | 202114-65-6 | 202406-50-6 |
| Unlabeled CAS Number | 73-22-3 | 73-22-3 |
| Storage | Room temperature, away from light and moisture | Room temperature, away from light and moisture |
Table 1: Physicochemical properties and specifications of this compound and this compound,15N2. Data sourced from commercial suppliers.
Tryptophan Metabolic Pathways
L-tryptophan is a precursor to a multitude of bioactive molecules. The two primary metabolic pathways are the serotonin and kynurenine pathways.
Serotonin Pathway
A minor but critically important route for tryptophan metabolism leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. This pathway is initiated by the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), the rate-limiting step. Aromatic amino acid decarboxylase (AADC) then converts 5-HTP to serotonin.
Kynurenine Pathway
The vast majority of dietary tryptophan is catabolized through the kynurenine pathway. This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), which are the rate-limiting steps. The kynurenine pathway generates several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid, and is the primary route for de novo NAD+ synthesis.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound.
In Vitro Metabolic Labeling in Cell Culture
This protocol describes the use of this compound for stable isotope labeling in cultured cells to trace its incorporation into proteins and metabolites.
Materials:
-
Cells of interest (e.g., HEK293, HeLa, or a relevant cancer cell line)
-
SILAC-certified cell culture medium deficient in tryptophan
-
"Light" (unlabeled) L-tryptophan
-
"Heavy" (this compound)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
Grow one population in "light" medium supplemented with unlabeled L-tryptophan.
-
Grow the second population in "heavy" medium supplemented with this compound.
-
Allow the cells to grow for at least five passages to ensure complete incorporation of the labeled amino acid.
-
-
Experimental Treatment:
-
Apply the experimental condition (e.g., drug treatment) to a subset of both "light" and "heavy" labeled cells.
-
-
Cell Harvesting and Lysis:
-
After the desired treatment period, harvest the cells. For adherent cells, wash with cold PBS and then scrape. For suspension cells, centrifuge to pellet.
-
Lyse the cells using an appropriate lysis buffer.
-
-
Sample Preparation for MS:
-
For proteomic analysis, combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
For metabolomic analysis, perform metabolite extraction. A common method involves adding ice-cold 80% methanol, followed by centrifugation to pellet cellular debris.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using a high-resolution LC-MS/MS system.
-
The mass spectrometer will detect pairs of "light" and "heavy" peptides or metabolites, distinguished by their mass difference.
-
Metabolite Extraction from Cultured Cells
This protocol provides a more detailed procedure for the extraction of tryptophan and its metabolites.
Procedure:
-
Culture a minimum of 1 x 10⁶ cells.
-
Wash cells twice with cold (4°C) PBS.
-
For adherent cells, scrape to dislodge. For suspension cells, pellet by centrifugation.
-
Quench metabolism and extract metabolites by adding 200 µL of ice-cold 50% methanol.
-
Add 200 µL of ice-cold chloroform and vortex vigorously for 5-10 minutes for mammalian cells.
-
Centrifuge at 21,000 x g at 4°C for 10 minutes.
-
Collect the upper aqueous/methanol phase containing the metabolites.
-
Re-extract the lower chloroform phase with an additional 200 µL of ice-cold 50% methanol, vortex, and centrifuge again.
-
Pool the aqueous/methanol phases and store at -80°C until analysis.
LC-MS/MS Quantitative Analysis
The following table summarizes typical parameters for the quantitative analysis of tryptophan and its key metabolites by LC-MS/MS.
| Parameter | Setting |
| Chromatography | Reversed-phase C18 column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized for separation of analytes (e.g., 8-minute gradient) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Linearity Range (Tryptophan) | 2–125 µM |
| Linearity Range (Kynurenine) | 0.16–10 µM |
| Linearity Range (Kynurenic Acid) | 8–500 nM |
| LOD/LOQ | Analyte-dependent, typically in the low nmol/L range |
Table 2: Typical LC-MS/MS parameters for the analysis of tryptophan and its metabolites. Parameters may require optimization based on the specific instrument and experimental conditions.
Data Analysis and Interpretation
The data generated from stable isotope tracing experiments can be complex. The general workflow for data analysis in ¹³C-metabolic flux analysis is outlined below.
The analysis involves integrating the peak areas of the different isotopologues for each metabolite to determine the isotopic enrichment. This data is then used as input for metabolic flux analysis software, which employs mathematical models to calculate the rates of metabolic reactions. Statistical analysis is crucial to assess the quality of the flux estimations and determine confidence intervals.
Conclusion
This compound is an invaluable tool for researchers and scientists in academia and the pharmaceutical industry. Its use in stable isotope tracing studies provides detailed insights into the complex metabolism of tryptophan and its role in health and disease. The protocols and data presented in this guide offer a solid foundation for designing and executing robust experiments to advance our understanding of metabolic pathways and to aid in the development of novel therapeutics.
References
An In-Depth Technical Guide to Stable Isotope Labeling with L-Tryptophan-¹³C₁₁
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental design, and applications of stable isotope labeling using L-Tryptophan-¹³C₁₁. It is intended to serve as a technical resource for researchers leveraging metabolic tracing to investigate cellular physiology, disease mechanisms, and drug development.
Core Principles of Stable Isotope Labeling
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in a wide range of in vitro and in vivo experiments. The core principle involves replacing atoms in a molecule of interest with their heavier stable isotopes. For L-Tryptophan, this is typically achieved by replacing the twelve carbon atoms with carbon-13 (¹³C).
When L-Tryptophan-¹³C₁₁ is introduced into a biological system, it is taken up by cells and incorporated into various metabolic pathways. Mass spectrometry is then used to detect and quantify the ¹³C-labeled tryptophan and its downstream metabolites. The mass shift of +11 Daltons allows for the unambiguous differentiation of the labeled molecules from their unlabeled counterparts. This enables researchers to track the flow of tryptophan through different pathways, a method known as metabolic flux analysis.
L-Tryptophan Metabolism: Key Pathways
L-Tryptophan is an essential amino acid with several critical metabolic fates. The majority of dietary tryptophan is catabolized through two primary pathways: the kynurenine pathway and the serotonin pathway.
-
The Kynurenine Pathway: Accounting for over 95% of tryptophan degradation, this pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[1][2] It produces a range of bioactive metabolites, including kynurenine, kynurenic acid, and quinolinic acid, which are implicated in immune regulation and neurotransmission.[1][2]
-
The Serotonin Pathway: This pathway leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. It plays a crucial role in regulating mood, sleep, and appetite.
A third, less prominent, pathway involves the gut microbiota, which can metabolize tryptophan into various indole derivatives.
The following diagram illustrates the major metabolic pathways of L-Tryptophan.
Experimental Protocols
The following sections provide detailed methodologies for conducting stable isotope tracing experiments with L-Tryptophan-¹³C₁₁ in both in vitro and in vivo settings.
In Vitro Metabolic Labeling in Cell Culture
This protocol is adapted from Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) principles.
Materials:
-
Cells of interest
-
Tryptophan-free cell culture medium (e.g., RPMI 1640)
-
Dialyzed Fetal Bovine Serum (FBS)
-
L-Tryptophan (unlabeled, "light")
-
L-Tryptophan-¹³C₁₁ ("heavy")
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
LC-MS grade solvents (acetonitrile, methanol, water, formic acid)
Procedure:
-
Cell Culture: Culture two populations of cells. One population is grown in medium supplemented with "light" L-Tryptophan, while the other is grown in medium containing "heavy" L-Tryptophan-¹³C₁₁. Ensure complete incorporation of the labeled amino acid by passaging the cells for at least five doublings.
-
Experimental Treatment: Once fully labeled, cells can be subjected to experimental conditions (e.g., drug treatment, cytokine stimulation).
-
Cell Harvesting and Lysis:
-
Wash cells three times with ice-cold PBS.
-
Add cell lysis buffer and incubate on ice.
-
Scrape cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Precipitation and Metabolite Extraction:
-
For metabolite analysis, add 4 volumes of ice-cold methanol to the cell lysate.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed to pellet proteins.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Preparation for LC-MS:
-
Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol in water).
-
Centrifuge to remove any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
In Vivo Metabolic Labeling in a Mouse Model
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
Custom chow with a defined amino acid composition, lacking tryptophan.
-
L-Tryptophan (unlabeled)
-
L-Tryptophan-¹³C₁₁
-
Blood and tissue collection supplies
-
Sample processing reagents (as described in the in vitro protocol)
Procedure:
-
Acclimatization and Diet:
-
Acclimatize mice to a control diet.
-
Switch mice to the custom tryptophan-free chow supplemented with a known amount of "light" L-Tryptophan for a defined period.
-
-
Isotope Administration:
-
Switch the experimental group to the custom chow supplemented with L-Tryptophan-¹³C₁₁. The control group remains on the "light" diet.
-
Alternatively, L-Tryptophan-¹³C₁₁ can be administered via oral gavage or intraperitoneal injection for pulse-chase experiments.
-
-
Sample Collection:
-
At designated time points, collect blood samples via tail vein or cardiac puncture.
-
Euthanize the animals and harvest tissues of interest (e.g., liver, brain, tumor).
-
Immediately snap-freeze tissues in liquid nitrogen to quench metabolism.
-
-
Sample Processing:
-
Process blood to separate plasma.
-
Homogenize frozen tissues in an appropriate buffer.
-
Perform metabolite extraction as described in the in vitro protocol.
-
-
LC-MS Analysis: Analyze the extracted metabolites by LC-MS/MS.
The following diagram outlines a general workflow for an in vivo stable isotope tracing experiment.
Data Presentation and Analysis
Quantitative data from stable isotope tracing experiments are typically presented as the fractional contribution of the labeled tracer to a particular metabolite pool or as the relative abundance of different isotopologues.
Table 1: Example of Quantitative Data from an In Vitro L-Tryptophan-¹³C₁₁ Tracing Experiment
| Metabolite | Isotopologue | Control Cells (Peak Area) | Treated Cells (Peak Area) | Fold Change (Treated/Control) |
| Tryptophan | ¹³C₁₁ | 1.2 x 10⁷ | 1.1 x 10⁷ | 0.92 |
| Kynurenine | ¹³C₁₀ | 3.5 x 10⁵ | 8.8 x 10⁵ | 2.51 |
| Kynurenic Acid | ¹³C₁₀ | 1.2 x 10⁴ | 3.6 x 10⁴ | 3.00 |
| Quinolinic Acid | ¹³C₆ | 8.9 x 10³ | 2.1 x 10⁴ | 2.36 |
| Serotonin | ¹³C₁₀ | 4.1 x 10⁴ | 2.0 x 10⁴ | 0.49 |
This is a representative table; actual values will vary based on the experiment.
Application: Elucidating Signaling Pathways
Stable isotope tracing with L-Tryptophan-¹³C₁₁ is a powerful tool for dissecting the role of tryptophan metabolism in cellular signaling. One prominent example is the IDO1-Kynurenine-Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is a key regulator of immune responses, particularly in the context of cancer.
Cancer cells often upregulate IDO1, leading to increased production of kynurenine. Kynurenine acts as an endogenous ligand for the AhR, a ligand-activated transcription factor.[3] Activation of AhR in immune cells, such as T cells, can lead to the differentiation of regulatory T cells (Tregs) and suppression of cytotoxic T cell activity, thereby promoting tumor immune evasion.
The following diagram illustrates the IDO1-Kynurenine-AhR signaling axis.
By using L-Tryptophan-¹³C₁₁, researchers can precisely quantify the flux through the IDO1 pathway and its contribution to the activation of AhR signaling. This allows for a dynamic understanding of how cancer cells manipulate tryptophan metabolism to create an immunosuppressive tumor microenvironment. This knowledge is invaluable for the development of novel cancer immunotherapies that target this pathway.
References
L-Tryptophan-¹³C₁₁: A Technical Guide to Tracing Metabolic Fate for Researchers and Drug Development Professionals
An in-depth exploration of the use of L-Tryptophan-¹³C₁₁ as a stable isotope tracer to elucidate the complex metabolic pathways of tryptophan. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technique in their studies.
Introduction
L-Tryptophan, an essential amino acid, serves as a critical precursor for the synthesis of proteins and a variety of bioactive metabolites that are integral to numerous physiological processes. The metabolic fate of tryptophan is primarily channeled through three major pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway, which is largely mediated by the gut microbiota. Dysregulation in these pathways has been implicated in a wide range of pathologies, including cancer, neurodegenerative disorders, and autoimmune diseases.
Stable isotope tracing, utilizing molecules like L-Tryptophan-¹³C₁₁, offers a powerful and safe methodology to quantitatively track the flux of tryptophan through these intricate metabolic networks in both in vitro and in vivo systems. By replacing the naturally abundant ¹²C atoms with the heavy isotope ¹³C at all eleven carbon positions, researchers can precisely follow the journey of the labeled tryptophan and its incorporation into downstream metabolites. This technique, coupled with sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS), enables the elucidation of metabolic pathway dynamics, the identification of novel therapeutic targets, and the assessment of drug efficacy.
Tryptophan Metabolic Pathways
The metabolism of L-tryptophan is a complex network of enzymatic reactions that yield a diverse array of functional molecules.[1] Understanding these pathways is fundamental to interpreting the data from L-Tryptophan-¹³C₁₁ tracing studies.
The Kynurenine Pathway
The kynurenine pathway is the principal route of tryptophan degradation, accounting for over 95% of its catabolism.[1] This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[1] The kynurenine pathway produces several neuroactive and immunomodulatory metabolites, and ultimately leads to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+).
The Serotonin Pathway
The serotonin pathway leads to the production of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the hormone melatonin. This pathway is initiated by the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH).[1]
The Indole Pathway
The indole pathway is primarily driven by the gut microbiota, which metabolizes tryptophan into a variety of indole derivatives.[1] These molecules can have significant effects on host physiology, including immune function and gut barrier integrity.
Quantitative Data from L-Tryptophan-¹³C₁₁ Tracing Studies
The tables below summarize quantitative data from studies that have utilized ¹³C-labeled tryptophan to trace its metabolic fate. It is important to note that the specific isotope tracer (e.g., L-Tryptophan-¹³C₁₁ vs. other ¹³C-labeled variants) and experimental conditions can influence the results.
Table 1: NAD+ Synthesis Flux from Tryptophan in Mouse Tissues
This table presents the flux of tryptophan incorporation into the NAD+ pool in various tissues of mice, as determined by ¹³C-tryptophan infusion.
| Tissue | NAD+ Synthesis Flux from Tryptophan (µM/hour) |
| Liver | 0.8 |
| Kidney | 0.1 |
| Small Intestine | 0.3 |
| Spleen | 0.2 |
| Lung | 0.1 |
| Brain | < 0.05 |
| Heart | < 0.05 |
| Skeletal Muscle | < 0.05 |
| White Adipose Tissue | < 0.05 |
| Brown Adipose Tissue | < 0.05 |
| Data adapted from Liu et al. (2018). The study used ¹³C-Tryptophan infusion in mice. |
Table 2: Pharmacokinetic Parameters of ¹³C-Tryptophan and ¹³CO₂ from a ¹³C-Tryptophan Breath Test in Humans
This table shows pharmacokinetic parameters from a study where patients with major depressive disorder (MDD) and healthy controls were administered L-[1-¹³C]tryptophan. The exhalation of ¹³CO₂ is an indicator of tryptophan catabolism through the kynurenine pathway.
| Parameter | MDD Patients (n=18) | Healthy Controls (n=24) | p-value |
| Plasma Tryptophan (µg/mL) | 4.88 ± 0.96 | 5.68 ± 1.10 | 0.021 |
| ¹³CO₂ Cmax (‰) | 4.98 ± 1.49 | 3.86 ± 1.19 | 0.015 |
| ¹³CO₂ Tmax (min) | 77.2 ± 30.0 | 85.0 ± 31.8 | 0.44 |
| ¹³CO₂ AUC₀₋₁₈₀ (‰·min) | 560.1 ± 186.2 | 417.8 ± 161.4 | 0.020 |
| Data are presented as mean ± standard deviation. Cmax: maximum concentration; Tmax: time to maximum concentration; AUC: area under the curve. Data adapted from Teraishi et al. (2015). |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of L-Tryptophan-¹³C₁₁ tracing studies. The following sections provide an overview of key experimental procedures.
Experimental Workflow for In Vitro ¹³C Tracing
Detailed Methodologies
1. Cell Culture and Labeling:
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Labeling Medium: Prepare a custom medium devoid of unlabeled tryptophan and supplement it with a known concentration of L-Tryptophan-¹³C₁₁. The concentration should be sufficient to support cell growth and allow for detectable incorporation into metabolites.
-
Isotopic Steady State: To measure metabolic fluxes accurately, it is often necessary to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant over time. The time required to reach steady state varies depending on the cell type and the metabolic pathway of interest. For many pathways involving tryptophan, a labeling period of 24-48 hours is a common starting point.
2. Sample Preparation for LC-MS Analysis:
-
Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells at the time of harvesting. A common method is to wash the cells with ice-cold phosphate-buffered saline (PBS) followed by the addition of a cold quenching solution, such as 80% methanol.
-
Metabolite Extraction: After quenching, extract the metabolites from the cells. This can be achieved by scraping the cells in the quenching solution and then lysing them through methods like freeze-thaw cycles or sonication.
-
Protein Precipitation: Remove proteins from the extract as they can interfere with LC-MS analysis. This is often done by adding a solvent like acetonitrile or methanol, followed by centrifugation to pellet the precipitated proteins.
-
Sample Cleanup: Depending on the sample matrix and the metabolites of interest, a solid-phase extraction (SPE) step may be necessary to remove interfering substances and enrich for the target analytes.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable liquid chromatography method, typically reversed-phase or HILIC, to separate the tryptophan and its various metabolites.
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the labeled and unlabeled metabolites. The specific precursor-to-product ion transitions for each metabolite and its ¹³C-labeled isotopologues need to be optimized.
-
Data Analysis: Process the raw LC-MS data to integrate peak areas for each metabolite and its isotopologues. The mass isotopomer distribution (MID) for each metabolite is then calculated to determine the extent of ¹³C incorporation. This data can be used for metabolic flux analysis using specialized software.
Conclusion
L-Tryptophan-¹³C₁₁ is an invaluable tool for researchers and drug development professionals seeking to unravel the complexities of tryptophan metabolism. By enabling the precise and quantitative tracing of tryptophan's metabolic fate, this stable isotope provides deep insights into the physiological and pathological roles of the kynurenine, serotonin, and indole pathways. The methodologies outlined in this guide, from experimental design to data analysis, provide a framework for conducting robust and informative metabolic studies. As our understanding of the intricate connections between tryptophan metabolism and human health continues to grow, the application of L-Tryptophan-¹³C₁₁ tracing will undoubtedly play a pivotal role in the discovery of novel diagnostic biomarkers and the development of innovative therapeutic strategies.
References
The Biochemical Applications of L-Tryptophan-¹³C₁₁: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tryptophan, an essential amino acid, is a cornerstone of numerous physiological processes, serving as a precursor for the synthesis of proteins, the neurotransmitter serotonin, the hormone melatonin, and the vital co-factor nicotinamide adenine dinucleotide (NAD+). The advent of stable isotope-labeled L-Tryptophan, specifically L-Tryptophan-¹³C₁₁, has revolutionized the study of its complex metabolism. This fully labeled isotopologue, where all eleven carbon atoms are replaced with the heavy isotope ¹³C, provides a powerful and non-radioactive tool for tracing the fate of tryptophan through its various metabolic pathways in vitro and in vivo.[1] This technical guide delves into the core applications of L-Tryptophan-¹³C₁₁ in biochemistry, offering insights into metabolic flux analysis, protein and amino acid metabolism studies, and its role as a tracer in drug metabolism and clinical diagnostics.
Core Applications of L-Tryptophan-¹³C₁₁
The utility of L-Tryptophan-¹³C₁₁ stems from its ability to be distinguished from its naturally abundant ¹²C counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This distinction allows researchers to track the incorporation of the labeled tryptophan into various downstream metabolites and proteins, providing a dynamic view of metabolic processes.
Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[2] L-Tryptophan-¹³C₁₁ is an invaluable tracer for MFA studies focusing on the kynurenine and serotonin pathways, the two primary routes of tryptophan catabolism.[3] Dysregulation of these pathways has been implicated in a range of pathologies, including neurological disorders, cancer, and immune dysfunction.[3]
By introducing L-Tryptophan-¹³C₁₁ into a biological system (e.g., cell culture, animal model), researchers can trace the ¹³C label as it is incorporated into downstream metabolites such as kynurenine, quinolinic acid, and serotonin.[3] The degree of ¹³C enrichment in these metabolites, measured by MS or NMR, allows for the calculation of the flux through each pathway.
A significant clinical application of this principle is the ¹³C-Tryptophan Breath Test. This non-invasive diagnostic tool is used to assess whole-body tryptophan catabolism via the kynurenine pathway. In this test, individuals ingest L-Tryptophan labeled at the C1 position. As tryptophan is metabolized through the kynurenine pathway, the labeled carbon is eventually released as ¹³CO₂ in the breath, which can be quantified to determine the rate of tryptophan degradation.
Protein and Amino Acid Metabolism
L-Tryptophan is a crucial component of protein synthesis. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used quantitative proteomics technique that utilizes stable isotope-labeled amino acids to compare protein abundance between different cell populations. In a typical SILAC experiment, one population of cells is grown in a medium containing the "light" (unlabeled) amino acid, while the other is grown in a medium with a "heavy" isotope-labeled counterpart, such as L-Tryptophan-¹³C₁₁.
After a period of growth, the proteins within the cells become fully labeled. The cell populations can then be subjected to different experimental conditions (e.g., drug treatment). Subsequently, the protein lysates from the two populations are mixed, digested, and analyzed by mass spectrometry. The relative abundance of a given protein between the two samples can be determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Drug Metabolism and Pharmacokinetics (DMPK)
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is a critical aspect of drug development. Stable isotope-labeled compounds, including L-Tryptophan-¹³C₁₁, serve as valuable tracers in these studies. By administering a ¹³C-labeled version of a tryptophan-derived drug, researchers can differentiate the drug and its metabolites from endogenous tryptophan and its metabolic products. This allows for precise quantification of the drug's pharmacokinetic profile and the identification of its metabolic fate.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing ¹³C-labeled tryptophan to investigate its metabolism.
Table 1: Pharmacokinetic Parameters of the ¹³C-Tryptophan Breath Test in Patients with Major Depressive Disorder (MDD) and Healthy Controls.
| Parameter | MDD Patients (n=18) | Healthy Controls (n=24) | p-value |
| Cumulative Recovery Rate (CRR₀₋₁₈₀; %) | 1.34 ± 0.53 | 0.94 ± 0.38 | 0.004 |
| Area Under the Curve (AUC; %*min) | 77.0 ± 31.6 | 52.8 ± 21.6 | 0.008 |
| Maximal Δ¹³CO₂ (Cₘₐₓ; %) | 0.73 ± 0.28 | 0.51 ± 0.20 | 0.002 |
| Time to Cₘₐₓ (Tₘₐₓ; min) | 86.7 ± 25.1 | 82.5 ± 20.9 | 0.548 |
Data are presented as mean ± standard deviation.
Key Experimental Protocols
Protocol 1: In Vivo Metabolic Fate Study using L-Tryptophan-¹³C₁₁
Objective: To trace the metabolism of isotope-labeled L-tryptophan in a whole-organism model.
Materials:
-
Animal model (e.g., mouse, rat)
-
L-Tryptophan-¹³C₁₁ in a sterile vehicle for administration (e.g., saline)
-
Blood and tissue collection supplies
-
Sample processing reagents (for plasma separation and tissue homogenization)
-
Liquid chromatography-mass spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Administer a defined dose of L-Tryptophan-¹³C₁₁ to the animal model (e.g., via oral gavage or intravenous infusion).
-
Collect blood samples at various time points post-administration.
-
Process blood samples to separate plasma.
-
Homogenize tissue samples in an appropriate buffer.
-
Extract metabolites from plasma and tissue homogenates using a suitable method (e.g., protein precipitation with methanol or acetonitrile).
-
Analyze the extracts using LC-MS or GC-MS to identify and quantify the ¹³C-labeled tryptophan and its downstream metabolites.
-
The temporal changes in the concentrations of the labeled compounds provide insights into the kinetics of tryptophan metabolism.
Protocol 2: ¹³C-Tryptophan Breath Test
Objective: To non-invasively assess whole-body tryptophan catabolism via the kynurenine pathway.
Materials:
-
L-[1-¹³C]Tryptophan (e.g., 150 mg)
-
Breath collection bags
-
Isotope-ratio mass spectrometer (IRMS) or other suitable ¹³CO₂/¹²CO₂ analyzer
Procedure:
-
Collect a baseline breath sample from the subject before administering the tracer.
-
The subject orally ingests a single dose of L-[1-¹³C]Tryptophan.
-
Collect breath samples at regular intervals for a defined period (e.g., every 15-30 minutes for 180 minutes).
-
Analyze the ¹³CO₂/¹²CO₂ ratio in the collected breath samples using an IRMS.
-
Calculate the change in ¹³CO₂ excretion over time (Δ¹³CO₂) relative to the baseline.
-
From the Δ¹³CO₂ data, pharmacokinetic parameters such as the cumulative recovery rate (CRR), area under the curve (AUC), and maximal concentration (Cₘₐₓ) can be calculated to quantify tryptophan catabolism.
Signaling Pathways
The two primary metabolic fates of L-Tryptophan are the kynurenine and serotonin pathways. L-Tryptophan-¹³C₁₁ allows for the detailed investigation of the flux and regulation of these pathways.
Conclusion
L-Tryptophan-¹³C₁₁ is a versatile and powerful tool in modern biochemical and biomedical research. Its application in metabolic flux analysis, quantitative proteomics, and DMPK studies provides unparalleled insights into the intricate roles of tryptophan metabolism in health and disease. The non-invasive nature of techniques like the ¹³C-Tryptophan Breath Test further enhances its clinical applicability. As analytical technologies continue to advance, the applications of L-Tryptophan-¹³C₁₁ are poised to expand, furthering our understanding of complex biological systems and aiding in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]
L-Tryptophan-¹³C₁₁: A Technical Guide for Serotonin and Melatonin Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the application of L-Tryptophan-¹³C₁₁ as a stable isotope tracer for the investigation of serotonin and melatonin synthesis and metabolism. The use of L-Tryptophan-¹³C₁₁ allows for the precise and dynamic measurement of metabolic fluxes within these critical pathways, offering invaluable insights for neurological and pharmacological research.
Introduction
L-Tryptophan is an essential amino acid and the sole precursor to the neurotransmitter serotonin and the hormone melatonin. The intricate pathways of tryptophan metabolism are implicated in a wide range of physiological and pathological processes, including mood regulation, sleep-wake cycles, and immune responses. Stable isotope tracing, utilizing compounds such as L-Tryptophan-¹³C₁₁, provides a powerful and safe methodology for monitoring the in vivo synthesis rates of serotonin and melatonin. By introducing a "heavy" labeled precursor, researchers can track its incorporation into downstream metabolites, enabling the quantification of metabolic pathway activity with high specificity and precision using mass spectrometry. This guide provides a comprehensive overview of the experimental protocols, data analysis, and visualization techniques for employing L-Tryptophan-¹³C₁₁ in serotonin and melatonin research.
Metabolic Pathways
L-Tryptophan-¹³C₁₁ follows the endogenous metabolic pathways of tryptophan. The two primary pathways of interest for this guide are the serotonin and melatonin synthesis pathways.
Serotonin Synthesis Pathway
The synthesis of serotonin from tryptophan is a two-step enzymatic process. First, L-tryptophan is hydroxylated by tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (5-HTP). This is the rate-limiting step in serotonin synthesis. Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin (5-hydroxytryptamine or 5-HT).
Melatonin Synthesis Pathway
Serotonin serves as the precursor for melatonin synthesis, primarily in the pineal gland. This conversion involves two enzymatic steps. Serotonin is first acetylated by arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin. Finally, N-acetylserotonin is methylated by acetylserotonin O-methyltransferase (ASMT) to produce melatonin.
Figure 1: Metabolic pathway of L-Tryptophan to Serotonin and Melatonin.
Experimental Protocols
The following protocols provide a framework for in vivo studies using L-Tryptophan-¹³C₁₁ to assess serotonin and melatonin synthesis.
In Vivo Administration and Sampling Protocol
This protocol is adapted from studies assessing peripheral serotonin synthesis in healthy human subjects.[1]
1. Subject Preparation:
-
Subjects should fast overnight prior to the administration of the tracer to minimize interference from dietary tryptophan.
-
A baseline blood sample should be collected immediately before tracer administration.
2. Tracer Administration:
-
L-Tryptophan-¹³C₁₁ is administered orally.
-
Dosage can be varied to assess dose-dependent effects on serotonin synthesis. A common starting dose is 0.5 mg/kg.
3. Blood Sampling:
-
Collect whole blood samples into EDTA-containing tubes at multiple time points post-administration to capture the kinetics of the tracer and its metabolites.
-
A suggested sampling schedule is: 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Immediately place blood samples on ice after collection.
4. Sample Processing and Storage:
-
Centrifuge blood samples to separate plasma, if required for the specific analysis.
-
Store whole blood, plasma, or other tissue samples at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
This protocol outlines a general procedure for the extraction of tryptophan and its metabolites from plasma or whole blood for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Protein Precipitation:
-
To 100 µL of plasma or hemolyzed whole blood, add 400 µL of a cold protein precipitation solution (e.g., methanol or acetonitrile) containing a known concentration of a suitable internal standard (e.g., L-Tryptophan-d₅, Serotonin-d₄, Melatonin-d₄).
-
Vortex the mixture vigorously for 1 minute.
2. Centrifugation:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
3. Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
4. Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 10% methanol in water with 0.1% formic acid).
LC-MS/MS Quantification
1. Chromatographic Separation:
-
Utilize a reverse-phase C18 column for the separation of tryptophan, serotonin, and melatonin.
-
A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B) is typically employed.
2. Mass Spectrometric Detection:
-
Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the unlabeled (endogenous) and ¹³C-labeled analytes and internal standards.
Data Presentation
Quantitative data from L-Tryptophan-¹³C₁₁ tracer studies should be presented in a clear and structured format to facilitate comparison and interpretation.
| Analyte | Time Point (hours) | Concentration (ng/mL) | Isotopic Enrichment (%) |
| L-Tryptophan-¹³C₁₁ | 0.5 | Value | Value |
| 1 | Value | Value | |
| 2 | Value | Value | |
| 4 | Value | Value | |
| Serotonin-¹³C₁₀ | 2 | Value | Value |
| 4 | Value | Value | |
| 6 | Value | Value | |
| 8 | Value | Value | |
| Melatonin-¹³C₁₀ | 4 | Value | Value |
| 6 | Value | Value | |
| 8 | Value | Value | |
| 12 | Value | Value |
Table 1: Example of a data table for presenting quantitative results from an L-Tryptophan-¹³C₁₁ tracer study. "Value" would be replaced with the measured experimental data.
| Parameter | Low Dose (0.5 mg/kg) | High Dose (5 mg/kg) |
| Peak Plasma Concentration of L-Tryptophan-¹³C₁₁ (Cmax) | Value | Value |
| Time to Peak Concentration (Tmax) | Value | Value |
| Area Under the Curve (AUC) | Value | Value |
| Serotonin Synthesis Rate (ng/mL/hr) | Value | Value |
Table 2: Example of a summary table for comparing pharmacokinetic and pharmacodynamic parameters at different doses of L-Tryptophan-¹³C₁₁.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for an in vivo stable isotope tracing study using L-Tryptophan-¹³C₁₁.
Figure 2: General workflow for an in vivo L-Tryptophan-¹³C₁₁ tracer study.
Conclusion
The use of L-Tryptophan-¹³C₁₁ as a stable isotope tracer provides a robust and reliable method for quantifying the in vivo synthesis of serotonin and melatonin. This technical guide offers a foundational understanding of the methodologies involved, from experimental design to data analysis. The detailed protocols and visualization tools presented herein are intended to support researchers, scientists, and drug development professionals in the successful implementation of L-Tryptophan-¹³C₁₁ tracer studies to further elucidate the roles of serotonin and melatonin in health and disease.
References
L-Tryptophan-13C11: A Comprehensive Technical Guide to Safety and Handling for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and disposal of L-Tryptophan-13C11, a stable isotope-labeled amino acid crucial for a variety of research applications. This document outlines the known safety data, experimental protocols for its use as a metabolic tracer, and visualizations of its key metabolic pathways.
Safety and Handling
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is paramount to ensure a safe working environment. The following tables summarize the key safety and handling information derived from available Safety Data Sheets (SDS) for L-Tryptophan and its isotopically labeled forms.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Hazard Identification and Recommended PPE
| Aspect | Description |
| GHS Classification | Not a hazardous substance or mixture. |
| Potential Health Effects | May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated.[1] |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
Handling, Storage, and First Aid
Table 2: Handling, Storage, and First-Aid Measures
| Aspect | Description |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C.[2] |
| In case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| In case of Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| If Inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Toxicological Data
The toxicological properties of this compound have not been thoroughly investigated. The data available is primarily for the non-isotopically labeled L-Tryptophan.
Table 3: Summary of Toxicological Information for L-Tryptophan
| Metric | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | > 16,000 mg/kg | Rat | |
| Carcinogenicity | Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | - | |
| Mutagenicity | Laboratory experiments have resulted in mutagenic effects. | - | |
| Reproductive Toxicity | This substance has caused adverse reproductive and fetal effects in animals. | Animal |
It is important to note that a historical outbreak of Eosinophilia-Myalgia Syndrome (EMS) was linked to the consumption of L-Tryptophan supplements. Investigations suggested that the cause was likely impurities in specific batches rather than L-Tryptophan itself.
Experimental Protocols and Applications
This compound is a powerful tool for tracing the metabolic fate of tryptophan in various biological systems. Its use in techniques like mass spectrometry and NMR spectroscopy allows for precise quantification of metabolic flux and protein dynamics.
Metabolic Flux Analysis (MFA) using LC-MS/MS
Metabolic flux analysis with this compound allows researchers to quantify the rate of metabolic reactions within a biological system.
Methodology:
-
Cell Labeling: Two populations of cells are cultured. One is grown in a "light" medium containing natural L-Tryptophan, and the other in a "heavy" medium containing this compound. Cells are cultured for a sufficient number of doublings to ensure complete incorporation of the labeled amino acid.
-
Sample Mixing: The "light" and "heavy" cell populations are combined, typically in a 1:1 ratio based on cell number or protein concentration.
-
Protein Digestion: The combined protein lysate is digested into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS. The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the isotopic label.
-
Protein Quantification: The relative abundance of a protein in the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Metabolic Signaling Pathways
L-Tryptophan is a precursor to several critical bioactive molecules, and its metabolism is primarily divided into two main pathways: the kynurenine pathway and the serotonin pathway.
Kynurenine Pathway
The kynurenine pathway is the major route of tryptophan degradation, accounting for over 95% of its catabolism. This pathway produces several neuroactive and immunomodulatory metabolites.
Signaling Pathway: Kynurenine Pathway
Serotonin Pathway
A smaller fraction of L-Tryptophan is converted into the neurotransmitter serotonin (5-hydroxytryptamine), which plays a crucial role in mood, sleep, and appetite regulation.
Signaling Pathway: Serotonin Synthesis
Conclusion
This compound is a valuable research tool with a favorable safety profile when handled according to standard laboratory practices. Its application in advanced analytical techniques provides deep insights into metabolic pathways and protein dynamics, making it indispensable for researchers in various fields, including drug development and disease research. This guide serves as a foundational resource for the safe and effective use of this important isotopically labeled compound.
References
A Technical Guide to L-Tryptophan-¹³C₁₁: Commercial Sources, Experimental Applications, and Pathway Visualization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of L-Tryptophan-¹³C₁₁, a stable isotope-labeled essential amino acid crucial for tracing the metabolic fate of tryptophan in biological systems. This document details commercially available sources, provides in-depth experimental protocols for its application in metabolic research, and visualizes the core signaling pathways and experimental workflows.
Commercial Suppliers of L-Tryptophan-¹³C₁₁ and Related Isotopologues
The selection of a suitable commercial supplier for L-Tryptophan-¹³C₁₁ is a critical first step in experimental design, contingent on the required isotopic and chemical purity, as well as the specific isotopologue needed for the study. Researchers can also source the doubly-labeled L-Tryptophan-¹³C₁₁,¹⁵N₂ for studies requiring the tracking of both carbon and nitrogen atoms. Below is a comparative table of offerings from prominent suppliers.
| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity | Chemical Purity | Molecular Weight ( g/mol ) | CAS Number |
| Cambridge Isotope Laboratories, Inc. | L-Tryptophan (¹³C₁₁, 99%) | CLM-4290-H | 99 atom % ¹³C | ≥98% | 215.14 | 202114-65-6 |
| L-Tryptophan (¹³C₁₁, 99%; ¹⁵N₂, 99%) | CNLM-2475-H | 99 atom % ¹³C; 99 atom % ¹⁵N | ≥98% | 217.13 | 202406-50-6 | |
| Sigma-Aldrich (Merck) | L-Tryptophan-¹³C₁₁,¹⁵N₂ | 574597 | ≥99 atom % ¹³C, ≥99 atom % ¹⁵N | ≥98% (CP) | 217.13 | 202406-50-6 |
| MedChemExpress | L-Tryptophan-¹³C₁₁ | HY-13042S | Not specified | Not specified | 215.14 | 202114-65-6 |
| L-Tryptophan-¹³C₁₁,¹⁵N₂ | HY-13042S1 | Not specified | Not specified | 217.13 | 202406-50-6 | |
| Eurisotop (a subsidiary of CIL) | L-TRYPTOPHAN (13C11, 99%) | CLM-4290-H | 99 atom % ¹³C | 98% | 215.14 | 202114-65-6 |
Experimental Protocols
L-Tryptophan-¹³C₁₁ is a versatile tool in metabolic research. Below are detailed methodologies for its application in metabolic flux analysis and as an internal standard for quantitative mass spectrometry.
Metabolic Flux Analysis (MFA) using L-Tryptophan-¹³C₁₁
Objective: To quantify the dynamic flow of tryptophan through its major metabolic pathways, the kynurenine and serotonin pathways, in a cellular model.
Materials:
-
Cells of interest (e.g., cancer cell line, primary neurons)
-
Cell culture medium deficient in tryptophan
-
L-Tryptophan-¹³C₁₁
-
Unlabeled L-Tryptophan
-
Dialyzed Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "heavy" labeled population, culture the cells in a medium where the standard L-tryptophan has been replaced with L-Tryptophan-¹³C₁₁. The final concentration should mimic physiological levels or the concentration in standard culture medium.
-
For the "light" or control population, culture the cells in a medium containing an equivalent concentration of unlabeled L-tryptophan.
-
Allow the cells to grow for a sufficient period to achieve isotopic steady state, where the intracellular pool of tryptophan and its metabolites are fully labeled. This typically requires several cell doublings.[1]
-
-
Sample Collection and Metabolite Extraction:
-
After the labeling period, harvest the cells.
-
Quench metabolism rapidly by washing the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer and collect the cell lysate.
-
Perform protein precipitation, a common method being the addition of a cold solvent like methanol or acetonitrile, to separate proteins from small molecule metabolites.[2]
-
Centrifuge the samples and collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites using an LC-MS system.
-
Employ a chromatographic method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), to separate tryptophan and its various metabolites.
-
The mass spectrometer will detect the mass difference between the ¹³C-labeled and unlabeled metabolites, allowing for their distinct quantification.
-
-
Data Analysis and Flux Calculation:
-
Integrate the peak areas for both the labeled and unlabeled forms of tryptophan and its downstream metabolites.
-
The ratio of the labeled to unlabeled species provides information on the fractional contribution of exogenous tryptophan to each metabolite pool.
-
Utilize metabolic modeling software to calculate the flux rates through the different branches of the tryptophan metabolic network.[3][4]
-
L-Tryptophan-¹³C₁₁ as an Internal Standard for Quantitative Mass Spectrometry
Objective: To accurately quantify the concentration of endogenous tryptophan and its metabolites in a biological sample using the stable isotope dilution method.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
L-Tryptophan-¹³C₁₁ solution of a precisely known concentration
-
Solvents for extraction and chromatography (e.g., acetonitrile, methanol, formic acid)
-
LC-MS/MS system (Triple Quadrupole or High-Resolution Mass Spectrometer)
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of L-Tryptophan-¹³C₁₁ with a known concentration in a suitable solvent.
-
Create a series of calibration standards by spiking known amounts of unlabeled tryptophan and its metabolites into a matrix that mimics the biological sample. Add a fixed amount of the L-Tryptophan-¹³C₁₁ internal standard to each calibration standard.
-
-
Sample Preparation:
-
To a known volume or weight of the biological sample, add a precise amount of the L-Tryptophan-¹³C₁₁ internal standard solution.[5]
-
Perform metabolite extraction, typically involving protein precipitation with an organic solvent, followed by centrifugation.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
Develop a chromatographic method to separate the analytes of interest.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM) for both the unlabeled (endogenous) and the ¹³C-labeled (internal standard) analytes. The mass difference will be 11 Da for tryptophan.
-
-
Data Analysis and Quantification:
-
For each analyte, calculate the ratio of the peak area of the endogenous compound to the peak area of the corresponding ¹³C-labeled internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the endogenous analytes in the biological samples by interpolating their peak area ratios on the calibration curve. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the major metabolic pathways of tryptophan and a typical experimental workflow for a metabolic flux study.
Caption: Major metabolic pathways of L-Tryptophan.
Caption: Experimental workflow for metabolic flux analysis.
References
- 1. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Metabolic flux analysis of L-Tryptophan biosynthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
Methodological & Application
Application Notes and Protocols for L-Tryptophan-¹³C₁₁ In Vivo Metabolic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tryptophan is an essential amino acid with pivotal roles in protein synthesis and as a precursor to several physiologically crucial metabolites. Its metabolism is primarily channeled through two major pathways: the kynurenine pathway, which is involved in immunity and neuroinflammation, and the serotonin pathway, which produces the neurotransmitter serotonin and the hormone melatonin. Dysregulation of tryptophan metabolism has been implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and psychiatric disorders.
Stable isotope labeling with L-Tryptophan-¹³C₁₁ offers a powerful methodology to trace the in vivo fate of tryptophan and its metabolites. By introducing a "heavy" version of tryptophan, researchers can quantitatively track its incorporation into downstream products using mass spectrometry. This technique enables the precise measurement of metabolic fluxes, providing a dynamic view of pathway activity that is not achievable with conventional static metabolite measurements. These application notes provide a comprehensive overview and detailed protocols for conducting in vivo metabolic labeling studies using L-Tryptophan-¹³C₁₁.
Key Applications
-
Metabolic Flux Analysis: Quantify the rate of tryptophan catabolism through the kynurenine and serotonin pathways in real-time under various physiological or pathological conditions.
-
Disease Biomarker Discovery: Identify metabolic signatures associated with specific diseases by comparing tryptophan metabolism in healthy versus diseased states.
-
Pharmacodynamic Studies: Elucidate the mechanism of action of novel therapeutics by assessing their impact on tryptophan metabolic pathways.
-
Neuroscience Research: Investigate the dynamics of serotonin and melatonin synthesis in the central nervous system and their roles in mood, sleep, and cognition.
-
Immunology Research: Study the role of the kynurenine pathway in immune modulation and its contribution to inflammatory diseases and cancer immune evasion.
Data Presentation
The following table summarizes representative quantitative data obtained from a hypothetical in vivo L-Tryptophan-¹³C₁₁ metabolic labeling study in a mouse model. This data illustrates the expected isotopic enrichment in key metabolites in plasma and brain tissue at different time points following the administration of the tracer.
| Metabolite | Tissue | Time Point | Isotopic Enrichment (%) | Concentration (µM) |
| L-Tryptophan-¹³C₁₁ | Plasma | 1 hour | 45.2 ± 5.1 | 55.8 ± 6.3 |
| 4 hours | 20.7 ± 3.8 | 28.1 ± 4.1 | ||
| 24 hours | 5.1 ± 1.2 | 12.5 ± 2.5 | ||
| Brain | 1 hour | 30.1 ± 4.5 | 8.2 ± 1.1 | |
| 4 hours | 15.3 ± 2.9 | 4.5 ± 0.8 | ||
| 24 hours | 3.2 ± 0.8 | 1.9 ± 0.4 | ||
| Kynurenine-¹³C₁₀ | Plasma | 1 hour | 10.5 ± 2.1 | 2.1 ± 0.4 |
| 4 hours | 18.9 ± 3.5 | 3.8 ± 0.7 | ||
| 24 hours | 8.2 ± 1.9 | 1.7 ± 0.3 | ||
| Brain | 1 hour | 5.3 ± 1.1 | 0.15 ± 0.03 | |
| 4 hours | 9.8 ± 2.0 | 0.28 ± 0.06 | ||
| 24 hours | 4.1 ± 0.9 | 0.12 ± 0.02 | ||
| Serotonin-¹³C₁₀ | Plasma | 1 hour | 1.2 ± 0.3 | 0.25 ± 0.05 |
| 4 hours | 3.5 ± 0.8 | 0.72 ± 0.15 | ||
| 24 hours | 1.8 ± 0.4 | 0.37 ± 0.08 | ||
| Brain | 1 hour | 2.1 ± 0.5 | 0.05 ± 0.01 | |
| 4 hours | 5.6 ± 1.2 | 0.13 ± 0.03 | ||
| 24 hours | 2.9 ± 0.7 | 0.07 ± 0.01 | ||
| 5-HIAA-¹³C₁₀ | Plasma | 1 hour | 0.8 ± 0.2 | 0.04 ± 0.01 |
| 4 hours | 2.7 ± 0.6 | 0.14 ± 0.03 | ||
| 24 hours | 1.5 ± 0.4 | 0.08 ± 0.02 | ||
| Brain | 1 hour | 1.5 ± 0.4 | 0.03 ± 0.007 | |
| 4 hours | 4.2 ± 0.9 | 0.09 ± 0.02 | ||
| 24 hours | 2.2 ± 0.5 | 0.05 ± 0.01 |
Values are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vivo L-Tryptophan-¹³C₁₁ Metabolic Labeling in a Mouse Model
This protocol outlines the procedure for administering L-Tryptophan-¹³C₁₁ to mice and collecting tissues for metabolic analysis.
Materials:
-
L-Tryptophan-¹³C₁₁ (≥98% purity)
-
Sterile saline solution (0.9% NaCl)
-
Animal model (e.g., C57BL/6 mice, 8-10 weeks old)
-
Gavage needles or insulin syringes for administration
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Sample storage tubes
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Tracer Preparation: Dissolve L-Tryptophan-¹³C₁₁ in sterile saline to the desired concentration (e.g., 10 mg/mL). Ensure complete dissolution.
-
Fasting: Fast the mice for a predetermined period (e.g., 4-6 hours) before tracer administration to reduce variability from food intake. Water should be available ad libitum.
-
Tracer Administration: Administer the L-Tryptophan-¹³C₁₁ solution to the mice. Common routes of administration include:
-
Oral Gavage: Administer a single dose (e.g., 100 mg/kg body weight) directly into the stomach using a gavage needle.
-
Intraperitoneal (IP) Injection: Inject a single dose (e.g., 50 mg/kg body weight) into the peritoneal cavity.
-
Intravenous (IV) Injection: Inject a single dose (e.g., 25 mg/kg body weight) via the tail vein for rapid systemic distribution.
-
-
Sample Collection: At designated time points post-administration (e.g., 1, 4, 24 hours), collect blood and tissues.
-
Blood Collection: Anesthetize the mouse and collect blood via cardiac puncture into EDTA-coated tubes. Immediately place the tubes on ice.
-
Tissue Collection: Following blood collection, perfuse the mouse with cold PBS to remove remaining blood from the tissues. Quickly dissect the tissues of interest (e.g., brain, liver, intestine), rinse with cold PBS, blot dry, and immediately snap-freeze in liquid nitrogen.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C until analysis.
-
Tissues: Store the snap-frozen tissues at -80°C until metabolite extraction.
-
Protocol 2: Metabolite Extraction and LC-MS/MS Analysis
This protocol describes the extraction of metabolites from plasma and tissue samples and their subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Frozen plasma and tissue samples
-
Extraction solvent (e.g., 80% methanol in water, pre-chilled to -80°C)
-
Internal standards (e.g., ¹³C₉,¹⁵N₁-Phenylalanine)
-
Homogenizer (for tissues)
-
Centrifuge
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)
-
C18 reverse-phase column
Procedure:
-
Metabolite Extraction from Plasma:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of cold extraction solvent containing internal standards.
-
Vortex thoroughly for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and transfer to a new tube for LC-MS/MS analysis.
-
-
Metabolite Extraction from Tissues:
-
Weigh the frozen tissue (e.g., 20-30 mg).
-
Add cold extraction solvent (e.g., 500 µL for 25 mg of tissue) containing internal standards.
-
Homogenize the tissue using a bead beater or other homogenizer until a uniform suspension is achieved. Keep samples on ice during homogenization.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto the LC-MS/MS system.
-
Separate the metabolites using a C18 column with a gradient elution (e.g., using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the labeled and unlabeled metabolites using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-product ion transitions for L-Tryptophan-¹³C₁₁, its unlabeled counterpart, and their metabolites need to be optimized beforehand.
-
-
Data Analysis:
-
Integrate the peak areas for each metabolite and its isotopologues.
-
Calculate the isotopic enrichment as the ratio of the labeled metabolite peak area to the sum of labeled and unlabeled peak areas.
-
Quantify the absolute concentrations of metabolites using a calibration curve generated with authentic standards.
-
Visualization of Pathways and Workflows
Caption: Major metabolic pathways of L-Tryptophan.
Caption: Experimental workflow for in vivo metabolic labeling.
Caption: Logical relationship of the experimental approach.
Application Notes and Protocols: L-Tryptophan-13C11 as an Internal Standard for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Tryptophan is an essential amino acid that serves as a crucial precursor for the biosynthesis of proteins and several neuroactive compounds, including the neurotransmitter serotonin and the neurohormone melatonin.[1] The metabolic fate of tryptophan is diverse, with the majority being catabolized through the kynurenine pathway, which produces metabolites that are implicated in immune regulation and neurodegenerative processes.[2] Given its central role in health and disease, the accurate quantification of L-tryptophan and its metabolites in biological matrices is of significant interest in various research fields, including drug discovery and development.[3]
Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, as they compensate for variations in sample preparation and instrument response.[4] L-Tryptophan-13C11, a stable isotope-labeled analog of L-tryptophan, is an ideal internal standard for the accurate and precise quantification of endogenous L-tryptophan in complex biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Its use allows for the reliable determination of tryptophan levels, which is critical for understanding its metabolic pathways and for the development of novel therapeutic agents targeting these pathways.
Application in Drug Development
The quantitative analysis of L-tryptophan is paramount in drug development for several reasons:
-
Pharmacodynamic Biomarkers: Many drugs, particularly those targeting the central nervous system, may modulate tryptophan metabolism. Accurate measurement of tryptophan and its metabolites can serve as pharmacodynamic biomarkers to assess drug efficacy and mechanism of action.
-
Safety Assessment: Alterations in tryptophan levels can have physiological consequences. Monitoring tryptophan concentrations is crucial for evaluating the safety profile of new drug candidates.
-
Disease Modeling: In preclinical studies, quantifying tryptophan and its metabolites in animal models of diseases such as depression, Alzheimer's disease, and cancer can provide insights into disease pathogenesis and identify novel therapeutic targets.
-
Immunotherapy: The kynurenine pathway is a key regulator of immune responses. In oncology, the measurement of tryptophan and kynurenine is used to study the tumor microenvironment and the response to immunotherapies.
Experimental Protocols
This section provides a detailed protocol for the quantitative analysis of L-tryptophan in human plasma using this compound as an internal standard.
Materials and Reagents
-
L-Tryptophan (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Standard and Internal Standard Solutions
-
L-Tryptophan Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Tryptophan in water to prepare a 1 mg/mL stock solution.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Tryptophan stock solution with drug-free human plasma to achieve a calibration curve range (e.g., 0.1 to 100 µg/mL).
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with water to prepare a 10 µg/mL internal standard working solution.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (10 µg/mL in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate L-Tryptophan from other endogenous components. A typical gradient might start at 5% B and increase to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-Tryptophan: Precursor ion (m/z) 205.1 → Product ion (m/z) 188.1
-
This compound: Precursor ion (m/z) 216.1 → Product ion (m/z) 198.1 [Note: The exact m/z values for the 13C11-labeled standard should be confirmed based on the certificate of analysis, as the fragmentation pattern may vary slightly. The provided values are illustrative.]
-
Quantitative Data
The following tables summarize typical quantitative performance data for the analysis of L-Tryptophan using a stable isotope-labeled internal standard.
Table 1: Linearity and Range
| Analyte | Internal Standard | Matrix | Linearity Range (µM) | Correlation Coefficient (r²) |
| L-Tryptophan | This compound | Human Serum | 2 - 125 | > 0.99 |
| L-Tryptophan | 13C-15N labeled Trp | Protein Hydrolysate | 0.5 - 40 | > 0.99 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Internal Standard | Matrix | LOD (µM) | LOQ (µM) |
| L-Tryptophan | 13C-15N labeled Trp | Protein Hydrolysate | 0.02 | 0.06 |
| L-Tryptophan | 3-nitro-L-tyrosine | Cell Culture Medium | 0.00331 | 0.0096 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of L-Tryptophan.
Caption: Major metabolic pathways of L-Tryptophan.
References
- 1. Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
Application Notes and Protocols for L-Tryptophan-13C11 Fluxomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tryptophan, an essential amino acid, is a critical precursor for the biosynthesis of proteins and several physiologically vital metabolites. Its metabolic fate is primarily dictated by three major pathways: the Kynurenine Pathway, the Serotonin Pathway, and the Indole Pathway. Dysregulation of tryptophan metabolism has been implicated in a range of pathologies, including cancer, neurodegenerative disorders, and autoimmune diseases.[1]
Stable Isotope-Resolved Metabolomics (SIRM) using L-Tryptophan fully labeled with Carbon-13 (L-Tryptophan-13C11) offers a powerful methodology to trace the flux of tryptophan through these intricate metabolic networks. By introducing a "heavy" version of tryptophan into a biological system, researchers can precisely track the incorporation of the 13C label into downstream metabolites. This allows for the quantitative measurement of metabolic pathway activity, providing invaluable insights into cellular function in both healthy and diseased states. This powerful technique is instrumental in understanding disease mechanisms, identifying novel therapeutic targets, and evaluating the efficacy of pharmacological interventions.[2]
These application notes provide a comprehensive guide to designing and implementing this compound fluxomics experiments, from initial experimental design to data analysis and interpretation.
Key Applications
-
Oncology Research: Elucidate the role of tryptophan metabolism in tumor growth, immune evasion, and resistance to therapy.[3][4][5] The Kynurenine pathway is often upregulated in cancer, leading to an immunosuppressive microenvironment. Tracing tryptophan flux can help identify vulnerabilities in cancer metabolism for targeted drug development.
-
Neuroscience and Neurodegenerative Disease: Investigate the biosynthesis of neurotransmitters like serotonin and the role of neurotoxic kynurenine pathway metabolites in conditions such as Alzheimer's and Parkinson's disease.
-
Immunology and Inflammation: Understand how immune cells utilize tryptophan and how its metabolism influences inflammatory responses. The enzyme indoleamine 2,3-dioxygenase (IDO), a key regulator of the kynurenine pathway, is a critical modulator of immune tolerance.
-
Drug Development: Assess the on-target and off-target effects of novel therapeutics on tryptophan metabolism. This includes evaluating the efficacy of IDO inhibitors, a promising class of cancer immunotherapies.
Experimental Design and Workflow
A typical this compound fluxomics experiment involves several key stages, from cell culture and isotopic labeling to sample analysis and data interpretation.
Protocols
Protocol 1: In Vitro Cell Culture and Isotopic Labeling
Objective: To label the intracellular metabolite pools of cultured cells with 13C from this compound.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of harvesting (typically 60-80% confluency).
-
Preparation of Labeling Medium: Prepare the experimental medium by supplementing a tryptophan-free basal medium with a known concentration of this compound. The concentration should be similar to that in the standard culture medium.
-
Medium Exchange: Once cells have reached the desired confluency, aspirate the standard medium, wash the cells once with pre-warmed PBS, and immediately add the pre-warmed 13C-labeling medium.
-
Incubation: Incubate the cells in the labeling medium for a predetermined period to allow for the incorporation of the stable isotope into downstream metabolites and to reach isotopic steady state. The optimal incubation time should be determined empirically for each cell line and experimental condition but is often between 6 and 24 hours.
Protocol 2: Metabolite Extraction from Adherent Cells
Objective: To rapidly quench metabolic activity and extract intracellular metabolites for LC-MS/MS analysis.
Materials:
-
Cold quenching/extraction solution (e.g., 80:20 Methanol:Water, pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge tubes
-
Liquid nitrogen
Procedure:
-
Quenching: Aspirate the labeling medium and immediately add the ice-cold quenching/extraction solution to the culture plate. This step rapidly halts enzymatic activity.
-
Cell Lysis and Harvesting: Place the plate on ice and use a cell scraper to detach the cells into the extraction solvent.
-
Collection: Transfer the cell lysate to a pre-chilled centrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and transfer it to a new tube.
-
Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of 13C-Labeled Tryptophan Metabolites
Objective: To separate and quantify the isotopologues of tryptophan and its downstream metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column suitable for polar metabolite analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to resolve tryptophan and its key metabolites.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for untargeted analysis.
-
Precursor and Product Ions: These need to be determined for both the unlabeled (M+0) and the fully labeled (M+11 for tryptophan) versions of each metabolite of interest.
Data Presentation
The quantitative data from this compound fluxomics experiments are typically presented in tables that summarize the isotopic enrichment and calculated metabolic fluxes.
Table 1: Mass Isotopologue Distribution of Key Tryptophan Metabolites
This table shows the fractional abundance of each mass isotopologue for selected metabolites after labeling with this compound. The "M+n" notation indicates the metabolite with 'n' 13C atoms incorporated.
| Metabolite | M+0 (%) | M+1 (%) | ... | M+11 (%) |
| L-Tryptophan | 2.5 ± 0.5 | 0.3 ± 0.1 | ... | 95.2 ± 2.1 |
| Kynurenine | 15.8 ± 2.3 | 1.2 ± 0.4 | ... | 81.7 ± 3.5 |
| Serotonin | 35.1 ± 4.1 | 2.5 ± 0.6 | ... | 60.4 ± 5.2 |
| Indole-3-acetic acid | 42.6 ± 3.8 | 3.1 ± 0.7 | ... | 52.3 ± 4.9 |
| (Data are presented as mean ± standard deviation and are representative examples, not from a specific study) |
Table 2: Calculated Metabolic Flux Rates
This table presents the calculated flux rates through key reactions in the tryptophan metabolic network, often normalized to a specific uptake rate (e.g., tryptophan uptake).
| Metabolic Flux | Control (nmol/10^6 cells/hr) | Treatment (nmol/10^6 cells/hr) | Fold Change |
| Tryptophan Uptake | 10.2 ± 1.1 | 15.8 ± 1.9 | 1.55 |
| Kynurenine Production | 8.1 ± 0.9 | 13.2 ± 1.5 | 1.63 |
| Serotonin Production | 0.5 ± 0.1 | 0.3 ± 0.05 | 0.60 |
| Indole Production | 0.2 ± 0.04 | 0.2 ± 0.03 | 1.00 |
| (Data are presented as mean ± standard deviation and are representative examples, not from a specific study) |
Visualization of Metabolic Pathways
Visualizing the metabolic pathways is crucial for understanding the flow of tryptophan and the interpretation of fluxomics data.
Tryptophan Metabolic Pathways
This diagram illustrates the central role of L-Tryptophan as a precursor to the Kynurenine, Serotonin, and Indole pathways, as well as its incorporation into proteins. The enzymes that catalyze the rate-limiting steps are indicated on the arrows.
Conclusion
This compound fluxomics is a robust and insightful technique for dissecting the complexities of tryptophan metabolism. The detailed protocols and application notes provided here serve as a guide for researchers to design and execute these experiments effectively. The ability to quantitatively measure metabolic fluxes provides a dynamic view of cellular physiology and pathology, paving the way for new discoveries in disease biology and the development of novel therapeutic strategies.
References
- 1. Tryptophan metabolism and disposition in cancer biology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into tryptophan metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRYPTOPHAN METABOLISM IN BREAST CANCERS: MOLECULAR IMAGING AND IMMUNOHISTOCHEMISTRY STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neoplasiaresearch.com [neoplasiaresearch.com]
Quantifying Protein Turnover with L-Tryptophan-¹³C₁₁: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein turnover, the dynamic balance between protein synthesis and degradation, is a fundamental cellular process essential for maintaining cellular homeostasis, responding to stimuli, and adapting to environmental changes. Dysregulation of protein turnover is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The ability to accurately quantify protein turnover is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics.
Stable isotope labeling with amino acids in cell culture (SILAC) and in vivo metabolic labeling are powerful techniques for measuring protein turnover. While lysine and arginine are the most commonly used amino acids for these studies, L-Tryptophan offers unique advantages and applications. As an essential amino acid, its incorporation directly reflects de novo protein synthesis. Furthermore, tryptophan's distinct metabolic pathways, including the kynurenine and serotonin pathways, make L-Tryptophan-¹³C₁₁ a valuable tool for simultaneously studying protein turnover and related metabolic fluxes.
These application notes provide a comprehensive overview and detailed protocols for quantifying protein turnover using L-Tryptophan-¹³C₁₁.
Key Applications
-
Measuring protein synthesis and degradation rates: Determine the kinetics of individual proteins in response to various stimuli or therapeutic interventions.
-
Metabolic flux analysis: Trace the incorporation of the ¹³C₁₁ label from tryptophan into downstream metabolites, providing insights into the activity of the kynurenine and serotonin pathways.[1]
-
Biomarker discovery: Identify changes in protein turnover and tryptophan metabolism associated with disease states.
-
Pharmacodynamics: Assess the effect of drug candidates on protein homeostasis and metabolic pathways.
Data Presentation: Quantitative Protein Turnover Analysis
Due to the limited availability of published proteome-wide turnover data specifically using L-Tryptophan-¹³C₁₁, the following table presents illustrative data adapted from established protein turnover studies. This table demonstrates how quantitative data on protein half-life, synthesis rate (k_syn), and degradation rate (k_deg) can be structured for clear comparison.
| Protein | Gene | Cellular Compartment | Half-life (hours) | Synthesis Rate (k_syn) (day⁻¹) | Degradation Rate (k_deg) (day⁻¹) |
| Pyruvate kinase | PKM | Cytoplasm | 48.5 | 0.34 | 0.34 |
| Histone H3.1 | HIST1H3A | Nucleus | 150.2 | 0.11 | 0.11 |
| GAPDH | GAPDH | Cytoplasm | 75.8 | 0.22 | 0.22 |
| Lactate dehydrogenase A | LDHA | Cytoplasm | 35.1 | 0.47 | 0.47 |
| ATP synthase subunit alpha | ATP5F1A | Mitochondria | 98.7 | 0.17 | 0.17 |
| 40S ribosomal protein S3 | RPS3 | Cytoplasm | 62.3 | 0.26 | 0.26 |
| Tubulin alpha-1A chain | TUBA1A | Cytoskeleton | 40.9 | 0.41 | 0.41 |
Note: The presented data are for illustrative purposes and are based on typical values obtained from protein turnover studies using other labeled amino acids. Actual values obtained with L-Tryptophan-¹³C₁₁ may vary depending on the experimental system and conditions.
Experimental Protocols
Protocol 1: In Vitro Protein Turnover Analysis using Dynamic SILAC with L-Tryptophan-¹³C₁₁
This protocol describes a "pulse" SILAC experiment to measure protein synthesis and degradation rates in cultured cells.
Materials:
-
Cell line of interest
-
DMEM or RPMI 1640 medium deficient in L-Tryptophan
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-Tryptophan (¹²C₁₁H₁₂N₂O₂)
-
"Heavy" L-Tryptophan-¹³C₁₁ (¹³C₁₁H₁₂N₂O₂)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE reagents and equipment
-
In-gel digestion kit (e.g., with Trypsin)
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)
Experimental Workflow:
Caption: Workflow for in vitro protein turnover analysis.
Procedure:
-
Cell Culture and Labeling:
-
Adapt cells to a custom SILAC medium (e.g., DMEM) lacking standard L-Tryptophan, supplemented with 10% dFBS and a known concentration of "light" L-Tryptophan for at least 5-6 cell doublings to ensure complete incorporation.
-
To initiate the "pulse," replace the "light" medium with "heavy" medium containing L-Tryptophan-¹³C₁₁ at the same concentration.
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the switch to the "heavy" medium.
-
-
Sample Preparation:
-
Lyse the harvested cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate.
-
Separate proteins by SDS-PAGE.
-
Excise gel bands and perform in-gel digestion with trypsin to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by high-resolution LC-MS/MS.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Use a suitable software (e.g., MaxQuant) to identify peptides and quantify the ratio of heavy (¹³C₁₁-labeled) to light (¹²C₁₁-labeled) peptide pairs at each time point.
-
The rate of increase in the heavy/light ratio over time reflects the protein synthesis rate.
-
The rate of decrease of the "light" peptide signal corresponds to the degradation rate.
-
Calculate protein half-life (T₁/₂) using the formula: T₁/₂ = ln(2) / k_deg.
-
Protocol 2: In Vivo Protein Turnover Analysis in a Mouse Model with L-Tryptophan-¹³C₁₁
This protocol outlines a metabolic labeling strategy for measuring protein turnover in a mouse model.
Materials:
-
Mice (e.g., C57BL/6)
-
Custom diet with a defined amino acid composition, lacking L-Tryptophan
-
"Light" L-Tryptophan
-
"Heavy" L-Tryptophan-¹³C₁₁
-
Tissue homogenization buffer
-
Equipment for tissue dissection and homogenization
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for in vivo protein turnover analysis.
Procedure:
-
Animal Labeling:
-
Acclimatize mice to a custom diet where the sole source of tryptophan is the "light" L-Tryptophan for a period of at least two weeks to ensure steady-state labeling of the whole-body protein pool.
-
Switch the mice to an identical diet, but with "light" L-Tryptophan replaced by "heavy" L-Tryptophan-¹³C₁₁.
-
At designated time points (e.g., 0, 1, 3, 7, 14, 21 days), euthanize a cohort of mice and collect tissues of interest.
-
-
Sample Preparation and Analysis:
-
Homogenize the collected tissues and extract proteins.
-
Quantify protein concentration.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Determine the fractional incorporation of L-Tryptophan-¹³C₁₁ into peptides over time.
-
Model the incorporation kinetics to calculate protein synthesis rates. For short-lived proteins, it is crucial to account for the precursor pool enrichment dynamics.
-
Calculate protein degradation rates and half-lives from the synthesis rates, assuming a steady state.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the central role of L-Tryptophan in protein synthesis and its diversion into major metabolic pathways.
Caption: L-Tryptophan's role in protein turnover and metabolism.
Considerations and Challenges with L-Tryptophan-¹³C₁₁
-
Low Abundance: Tryptophan is one of the least abundant amino acids in proteins, which can make the detection of tryptophan-containing peptides challenging.[2] High-resolution and sensitive mass spectrometers are recommended.
-
Complex Metabolism: L-Tryptophan is a precursor to several bioactive molecules.[1][3] This can lead to the diversion of the labeled tryptophan away from protein synthesis, which needs to be considered in the experimental design and data interpretation.
-
Oxidative Modifications: The indole side chain of tryptophan is susceptible to oxidation, which can occur during sample preparation and analysis.[2] Care should be taken to minimize oxidative damage.
-
Precursor Pool Dynamics: In in vivo studies, the enrichment of the precursor amino acid pool (aminoacyl-tRNA) does not reach 100% immediately. This dynamic needs to be modeled or measured to accurately calculate the synthesis rates of proteins with fast turnover.
Conclusion
Quantifying protein turnover with L-Tryptophan-¹³C₁₁ offers a powerful approach to study protein homeostasis and its interplay with key metabolic pathways. While presenting some unique challenges compared to the more commonly used labeled amino acids, the detailed protocols and considerations provided in these application notes will enable researchers to successfully design and execute experiments to gain deeper insights into cellular function in health and disease. The use of high-resolution mass spectrometry and appropriate data analysis strategies are key to overcoming the challenges associated with the low abundance of tryptophan.
References
Tracing Tryptophan Metabolism with ¹³C Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan, an essential amino acid, is a critical precursor for the synthesis of proteins and a variety of bioactive metabolites that play pivotal roles in human physiology and pathology. The metabolism of tryptophan is primarily channeled through three major pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway, which is largely mediated by the gut microbiota. Dysregulation of these pathways has been implicated in a range of disorders, including cancer, neurodegenerative diseases, and inflammatory conditions.
Stable isotope labeling with Carbon-13 (¹³C) has emerged as a powerful technique for tracing the metabolic fate of tryptophan in both in vitro and in vivo models. By introducing ¹³C-labeled tryptophan, researchers can quantitatively track its conversion into various downstream metabolites, providing a dynamic view of metabolic fluxes through the different pathways. This approach offers invaluable insights into the biochemical mechanisms underlying disease and the mode of action of novel therapeutic agents.
This document provides detailed application notes and protocols for designing and conducting ¹³C-tryptophan metabolic tracing experiments, along with methods for sample analysis and data interpretation.
Key Metabolic Pathways of Tryptophan
Tryptophan metabolism is a complex network of branching pathways, each leading to the production of functionally distinct molecules.
-
The Kynurenine Pathway: This is the major route of tryptophan catabolism, accounting for over 90% of its degradation.[1] This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). The metabolites of this pathway, collectively known as kynurenines, are involved in immune regulation and neurotransmission.
-
The Serotonin Pathway: A smaller fraction of tryptophan is converted to 5-hydroxytryptophan (5-HTP), which is then decarboxylated to form serotonin (5-hydroxytryptamine), a crucial neurotransmitter and hormone. This pathway is particularly active in the brain and the gastrointestinal tract.
-
The Indole Pathway: Gut microorganisms can directly metabolize tryptophan to produce various indole derivatives, such as indole-3-acetic acid (IAA) and indole-3-propionic acid (IPA). These microbial metabolites can have significant effects on host physiology, including immune function and gut barrier integrity.
References
Application Note: L-Tryptophan-13C11 for Elucidating Kynurenine Pathway Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kynurenine pathway (KP) is the primary metabolic route for tryptophan in mammals, accounting for the degradation of over 95% of this essential amino acid.[1][2][3][4][5] This complex pathway generates a variety of neuroactive and immunomodulatory metabolites, including kynurenine (KYN), kynurenic acid (KYNA), 3-hydroxykynurenine (3-HK), and quinolinic acid (QUIN). Dysregulation of the kynurenine pathway has been implicated in a wide range of pathologies, including neurodegenerative diseases, psychiatric disorders, cancer, and autoimmune diseases. Consequently, the enzymes and metabolites of this pathway represent promising therapeutic targets.
Stable isotope labeling with compounds such as L-Tryptophan-13C11 offers a powerful tool for dynamically studying the flux and activity of the kynurenine pathway in both in vitro and in vivo models. By introducing a heavy isotope-labeled precursor, researchers can trace the metabolic fate of tryptophan and accurately quantify the downstream metabolites using mass spectrometry. This approach provides a more dynamic view of pathway activity compared to static measurements of metabolite concentrations.
This application note provides detailed protocols for the use of this compound in studying the kynurenine pathway, methods for sample analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and examples of data presentation.
Key Applications
-
Measuring pathway flux: Determine the rate of tryptophan catabolism through the kynurenine pathway in response to stimuli or therapeutic interventions.
-
Identifying enzyme activity: Assess the activity of key enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), the rate-limiting enzymes of the pathway.
-
Drug development: Evaluate the efficacy of novel inhibitors or modulators of kynurenine pathway enzymes.
-
Biomarker discovery: Identify and validate biomarkers associated with diseases characterized by kynurenine pathway dysregulation.
Visualizing the Kynurenine Pathway
The following diagram illustrates the major steps of the kynurenine pathway, starting from L-Tryptophan.
Caption: The Kynurenine Pathway of L-Tryptophan Metabolism.
Experimental Protocols
In Vitro Cell-Based Assay for KP Activity
This protocol describes the use of this compound to measure kynurenine pathway activity in cultured cells, such as immune cells or cancer cell lines.
Materials:
-
This compound (≥98% purity)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Interferon-gamma (IFN-γ) or other stimuli to induce IDO expression
-
Phosphate Buffered Saline (PBS)
-
Acetonitrile with 0.1% formic acid
-
Internal standards (e.g., deuterated forms of kynurenine pathway metabolites)
-
Cell culture plates (e.g., 24-well plates)
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Stimulation: To induce IDO expression, treat the cells with an appropriate stimulus, such as IFN-γ (100 ng/mL), for 24-48 hours. Include an unstimulated control group.
-
Labeling: Prepare a stock solution of this compound in cell culture medium. Replace the existing medium with medium containing this compound at a final concentration of 100 µM.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for the metabolism of the labeled tryptophan.
-
Sample Collection:
-
Collect the cell culture supernatant and store at -80°C for later analysis.
-
Wash the cell monolayer with ice-cold PBS.
-
Lyse the cells with a suitable buffer and collect the cell lysate.
-
-
Sample Preparation for LC-MS/MS:
-
To 100 µL of supernatant or cell lysate, add 200 µL of ice-cold acetonitrile containing internal standards to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
In Vivo Assessment of KP Activity using L-[1-13C]Tryptophan Breath Test
This non-invasive method is suitable for clinical studies to assess whole-body tryptophan catabolism via the kynurenine pathway.
Materials:
-
L-[1-13C]Tryptophan (99 atom% 13C)
-
Water
-
Breath collection bags
-
Infrared isotope analyzer or gas chromatography-mass spectrometer for 13CO2/12CO2 analysis
Protocol:
-
Fasting: Subjects should fast overnight prior to the test.
-
Baseline Breath Sample: Collect a baseline breath sample before administering the labeled tryptophan.
-
Administration: Administer a dose of 150 mg of L-[1-13C]Tryptophan dissolved in 100 mL of water orally.
-
Breath Collection: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for up to 180 minutes post-administration.
-
Sample Analysis: Analyze the 13CO2/12CO2 ratio in the collected breath samples using an appropriate analyzer.
-
Data Analysis: Calculate the change in 13CO2 excretion over time (Δ13CO2) and determine pharmacokinetic parameters such as the maximum concentration (Cmax), time to reach Cmax (Tmax), and the area under the curve (AUC).
Experimental Workflow Diagram
The following diagram outlines the general workflow for a stable isotope labeling experiment to study the kynurenine pathway.
Caption: General workflow for kynurenine pathway analysis.
Data Presentation
Quantitative data should be presented in a clear and structured format to facilitate comparison between experimental groups.
Table 1: Pharmacokinetic Parameters from L-[1-13C]Tryptophan Breath Test in a Clinical Study.
| Parameter | Control Group (Mean ± SD) | Patient Group (Mean ± SD) | p-value |
| Cmax (% dose/mmol CO2) | 0.15 ± 0.04 | 0.25 ± 0.08 | <0.05 |
| Tmax (min) | 90 ± 20 | 85 ± 25 | >0.05 |
| *AUC (%min) | 20 ± 5 | 35 ± 10 | <0.05 |
This is example data based on findings suggesting increased kynurenine pathway metabolism in certain disease states.
Table 2: Typical LC-MS/MS Performance Characteristics for Kynurenine Pathway Metabolites.
| Metabolite | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Tryptophan | 48.8 - 25,000 | 48.8 |
| Kynurenine | 1.2 - 5,000 | 1.2 |
| Kynurenic Acid | 0.98 - 500 | 0.98 |
| 3-Hydroxykynurenine | 0.98 - 250 | 0.98 |
| 3-Hydroxyanthranilic Acid | 1.2 - 5,000 | 1.2 |
Data synthesized from published LC-MS/MS methods.
Conclusion
The use of this compound provides a robust and sensitive method for investigating the dynamics of the kynurenine pathway. The protocols and data presentation formats outlined in this application note offer a framework for researchers to design and execute experiments aimed at understanding the role of this critical metabolic pathway in health and disease, and for the development of novel therapeutics. The combination of stable isotope labeling and LC-MS/MS analysis allows for precise quantification of pathway flux, offering deeper insights than static metabolite measurements alone.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Tryptophan-13C11 Incorporation Efficiency in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incorporation of L-Tryptophan-13C11 in cell culture for metabolic labeling experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of this compound to use for labeling?
A1: The optimal concentration of this compound can vary depending on the cell line and experimental goals. A common starting point is the physiological concentration of L-Tryptophan found in standard culture media, which is typically around 10-20 mg/L. However, for optimal protein synthesis, some studies have shown that concentrations up to 0.9 mM can be beneficial[1][2]. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line that maximizes incorporation without inducing cytotoxicity.
Q2: How long should I incubate my cells with this compound to achieve sufficient incorporation?
A2: For complete incorporation in SILAC experiments, cells should be cultured for at least 5-6 doublings in the presence of the labeled amino acid. This ensures that the vast majority of the cellular protein is labeled. For pulse-chase experiments or studies on protein turnover, the incubation time will be significantly shorter and will depend on the specific protein or pathway being investigated. A time-course experiment is recommended to determine the optimal labeling duration for your experimental needs.
Q3: Can this compound be toxic to my cells?
A3: While L-Tryptophan is an essential amino acid, high concentrations can be cytotoxic to some cell lines. Additionally, tryptophan and its degradation products can be toxic[3]. It is crucial to monitor cell viability and morphology during the labeling experiment. If you observe signs of toxicity, such as decreased proliferation or changes in cell shape, consider reducing the concentration of this compound or the incubation time.
Q4: How can I assess the incorporation efficiency of this compound?
A4: The most common method for assessing incorporation efficiency is mass spectrometry. After labeling, proteins are extracted, digested into peptides, and analyzed by LC-MS/MS. The ratio of the peak intensities of the "heavy" (13C11-labeled) and "light" (unlabeled) tryptophan-containing peptides is used to calculate the incorporation percentage. An incorporation rate of >95% is generally considered sufficient for quantitative proteomics experiments.
Q5: Are there any known metabolic conversions of L-Tryptophan that could affect my results?
A5: Yes, L-Tryptophan is a precursor for several metabolic pathways, including the kynurenine and serotonin pathways[4]. While the carbon backbone of the amino acid remains largely intact when incorporated into proteins, it is important to be aware of these pathways, especially in metabolic flux studies. In some organisms, tryptophan can be cleaved by tryptophanase into indole, pyruvate, and ammonia, which could lead to scrambling of the isotopic label, though this is less common in mammalian cells.
Troubleshooting Guides
Issue 1: Low Incorporation Efficiency of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | Ensure cells have undergone at least 5-6 doublings in the labeling medium for complete incorporation. Verify the doubling time of your specific cell line under the experimental conditions. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with the physiological concentration and test a range of higher and lower concentrations. |
| Presence of Unlabeled Tryptophan | Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids. Ensure that the base medium is completely devoid of unlabeled tryptophan. |
| Poor Cell Health | Monitor cell viability and morphology. Ensure cells are healthy and actively dividing during the labeling period. Subculture cells a few times in the labeling medium before starting the experiment to allow for adaptation. |
| Amino Acid Transport Issues | While less common, some cell lines may have inefficient transport of tryptophan. Ensure that the culture medium contains all other necessary nutrients to support optimal cell function. |
Issue 2: Observed Cytotoxicity or Altered Cell Morphology
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | Reduce the concentration of the labeled amino acid. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold for your cell line. |
| Degradation of Tryptophan in Media | Tryptophan can degrade, especially when exposed to light and elevated temperatures, leading to the formation of toxic byproducts. Prepare fresh media for each experiment and store stock solutions of this compound protected from light at -20°C or -80°C. |
| Contamination of this compound | Ensure the purity of the labeled amino acid. If possible, obtain a certificate of analysis from the supplier. |
| Metabolic Stress | High concentrations of a single amino acid can sometimes induce metabolic stress. Ensure the medium is well-balanced with all other essential nutrients. |
Data Presentation
Table 1: Effect of L-Tryptophan Concentration on Protein Synthesis in Bovine Mammary Epithelial (MAC-T) Cells
This data is derived from a study on unlabeled L-Tryptophan and serves as a proxy for optimizing this compound concentration.
| L-Tryptophan Concentration (mM) | Incubation Time (h) | Relative Medium Protein Content (%) |
| 0 | 48 | 100 |
| 0.3 | 48 | ~110 |
| 0.6 | 48 | ~120 |
| 0.9 | 48 | ~135 |
| 1.2 | 48 | ~125 |
| 1.5 | 48 | ~115 |
| (Data adapted from) |
Table 2: Illustrative Cell Viability Data in the Presence of L-Tryptophan
This data is illustrative and based on general findings. Actual results will vary by cell line.
| L-Tryptophan Concentration (µM) | Cell Viability (%) vs. Control |
| 10 | 98.2 ± 3.1 |
| 100 | 95.5 ± 4.5 |
| 1000 | 88.7 ± 5.2 |
| (Data adapted from) |
Experimental Protocols
Protocol 1: Optimizing this compound Labeling Conditions
-
Cell Seeding: Seed cells at a low density in multiple plates or flasks to allow for at least 5-6 doublings.
-
Media Preparation: Prepare SILAC medium (lacking unlabeled L-Tryptophan) supplemented with a range of this compound concentrations (e.g., 10, 20, 50, 100 mg/L). Ensure the use of dialyzed FBS.
-
Labeling: Replace the standard medium with the prepared labeling media. Culture the cells for a time course (e.g., 2, 4, 6, 8 cell doublings).
-
Cell Viability Assessment: At each time point and concentration, assess cell viability and morphology using a method such as trypan blue exclusion, MTT assay, or microscopy.
-
Protein Extraction and Digestion: Harvest the cells, lyse them using a suitable buffer (e.g., RIPA buffer), and quantify the protein concentration. Digest the proteins into peptides using trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide samples by LC-MS/MS.
-
Data Analysis: Determine the incorporation efficiency by calculating the ratio of heavy to light tryptophan-containing peptides. Plot incorporation efficiency and cell viability against concentration and time to identify the optimal labeling conditions.
Protocol 2: Assessment of this compound Incorporation Efficiency
-
Sample Preparation: Following the labeling experiment, extract and digest proteins as described in Protocol 1.
-
LC-MS/MS Analysis: Perform LC-MS/MS analysis on the digested peptide mixture.
-
Data Processing: Use a suitable software (e.g., MaxQuant) to identify and quantify peptides. The software should be configured to search for peptides containing both light and heavy (13C11) tryptophan.
-
Calculation of Incorporation Efficiency: The incorporation efficiency is calculated for each identified tryptophan-containing peptide using the following formula: Incorporation (%) = [Intensity (Heavy Peptide) / (Intensity (Heavy Peptide) + Intensity (Light Peptide))] * 100
-
Overall Efficiency: Calculate the median incorporation efficiency across all identified tryptophan-containing peptides to determine the overall labeling efficiency for the experiment.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Major metabolic fates of L-Tryptophan in mammalian cells.
Caption: Troubleshooting decision tree for low incorporation efficiency.
References
Technical Support Center: L-Tryptophan-13C11 Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Tryptophan-13C11 in metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a stable isotope-labeled form of the essential amino acid L-tryptophan, where all 11 carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C). It is a valuable tracer used in metabolic research to investigate the fate of tryptophan through its various metabolic pathways.[1] Key applications include:
-
Metabolic Flux Analysis (MFA): Quantitatively tracking the flow of tryptophan through pathways like the kynurenine and serotonin pathways.[1]
-
Pharmacokinetic Studies: Examining the absorption, distribution, metabolism, and excretion (ADME) of tryptophan and its metabolites.
-
Disease Biomarker Discovery: Identifying metabolic signatures in diseases such as cancer, neurodegenerative disorders, and autoimmune diseases by comparing tryptophan metabolism in healthy versus diseased states.
-
Drug Development: Evaluating the effect of new drug candidates on tryptophan metabolism.
Q2: What are the major metabolic pathways of L-tryptophan that can be traced with this compound?
A2: The two primary metabolic routes for L-tryptophan are the kynurenine and serotonin pathways.
-
Kynurenine Pathway: This is the main route for tryptophan degradation, primarily occurring in the liver. It produces several neuroactive and immunomodulatory metabolites.
-
Serotonin Pathway: This pathway is most active in the central nervous system and the gastrointestinal tract, leading to the synthesis of the neurotransmitter serotonin and the hormone melatonin.[2]
Troubleshooting Guides
This section addresses common issues encountered during this compound labeling experiments.
Issue 1: Low Incorporation of this compound into Cells
Q: My mass spectrometry results show low enrichment of ¹³C in tryptophan and its downstream metabolites. What are the potential causes and solutions?
A: Low incorporation of the labeled tracer is a frequent challenge. Here are several factors to investigate:
Possible Causes & Troubleshooting Steps:
-
Cell Health and Viability:
-
Media Composition:
-
Problem: The presence of unlabeled tryptophan in the culture medium will compete with the ¹³C-labeled tracer, diluting the isotopic enrichment. Standard media formulations contain unlabeled tryptophan.
-
Solution: Use a custom tryptophan-free medium and supplement it with this compound as the sole source of this amino acid. Ensure all other media components, especially serum, are dialyzed to remove small molecules like amino acids.
-
-
Tracer Concentration and Incubation Time:
-
Problem: The concentration of this compound may be too low, or the incubation time may be insufficient to achieve a steady-state labeling of intracellular metabolite pools.
-
Solution: Optimize the tracer concentration and perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal labeling duration for your specific cell line and experimental conditions.
-
-
Tryptophan Degradation:
-
Problem: Tryptophan can degrade in cell culture media, especially when exposed to light or certain storage conditions, reducing the effective concentration of the tracer.
-
Solution: Prepare fresh media for each experiment and protect it from light. Store this compound stock solutions as recommended by the supplier, typically at -20°C or -80°C.
-
Issue 2: High Variability and Poor Reproducibility in Mass Spectrometry Data
Q: I am observing significant variation in the measured isotopic enrichment between my biological replicates. How can I improve the consistency of my results?
A: High variability can stem from both the experimental workflow and the analytical measurement.
Possible Causes & Troubleshooting Steps:
-
Inconsistent Cell Culture Conditions:
-
Problem: Differences in cell seeding density, passage number, or growth phase can lead to metabolic heterogeneity between replicates.
-
Solution: Standardize your cell culture protocols meticulously. Use cells of the same passage number and ensure consistent seeding densities and harvest times.
-
-
Sample Preparation Errors:
-
Problem: Inconsistent quenching of metabolism or metabolite extraction can introduce significant variability.
-
Solution: Quench metabolic activity rapidly and efficiently, for example, with cold methanol. Use a validated and consistent metabolite extraction protocol for all samples.
-
-
Analytical Variability (LC-MS/MS):
-
Problem: Fluctuations in instrument performance, such as ion suppression or changes in spray stability, can affect the quantitative accuracy.
-
Solution: Use a stable isotope-labeled internal standard for each analyte to correct for analytical variability. Regularly clean and calibrate the mass spectrometer.
-
Quantitative Data Tables
Table 1: Typical Concentration Ranges of Tryptophan and Key Metabolites in Human Plasma
| Metabolite | Concentration Range (µM) |
| L-Tryptophan | 40 - 90 |
| Kynurenine | 1 - 3 |
| Kynurenic Acid | 0.02 - 0.1 |
| Anthranilic Acid | 0.01 - 0.1 |
| Serotonin | 0.3 - 1.7 |
Data compiled from multiple sources for general reference.
Table 2: LC-MS/MS Method Performance for Tryptophan Metabolite Analysis
| Analyte | LLOQ (nM) | Precision (%RSD) |
| Tryptophan | 100 | < 10% |
| Kynurenine | 5 | < 15% |
| Kynurenic Acid | 0.5 | < 15% |
| Serotonin | 1 | < 15% |
| 5-HIAA | 1 | < 15% |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation. These are representative values and may vary depending on the specific method and instrumentation.
Experimental Protocols
Protocol 1: General Workflow for this compound Labeling in Adherent Cell Culture
Objective: To trace the metabolism of this compound into downstream metabolites in a cell culture model.
Materials:
-
Adherent cells of interest
-
Tryptophan-free cell culture medium
-
This compound
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol (-80°C)
-
Cell scrapers
-
Centrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80-90% confluency at the time of harvest.
-
Media Preparation: Prepare the labeling medium by supplementing tryptophan-free base medium with this compound to the desired final concentration and dFBS.
-
Labeling: Once cells have reached the desired confluency, aspirate the standard culture medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for the predetermined optimal labeling time in a standard cell culture incubator.
-
Metabolite Quenching and Extraction:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Incubate at -80°C for at least 15 minutes.
-
Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the lysate at maximum speed for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a validated LC-MS/MS method for the detection and quantification of tryptophan and its ¹³C-labeled metabolites.
-
Visualizations
Tryptophan Metabolic Pathways
Caption: Major metabolic pathways of L-Tryptophan.
Experimental Workflow for this compound Labeling
Caption: Step-by-step experimental workflow.
Troubleshooting Logic for Low ¹³C Incorporation
Caption: Troubleshooting flowchart for low labeling.
References
minimizing isotopic scrambling in L-Tryptophan-13C11 studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize isotopic scrambling in L-Tryptophan-¹³C₁₁ studies.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern in L-Tryptophan-¹³C₁₁ studies?
Q2: What are the primary causes of isotopic scrambling in L-Tryptophan-¹³C₁₁ experiments?
A2: Isotopic scrambling can arise from two main sources:
-
Biochemical (In-vivo) Scrambling: This occurs due to the activity of certain enzymes and metabolic pathways within the biological system being studied. Reversible reactions in pathways like the tricarboxylic acid (TCA) cycle can lead to the redistribution of ¹³C labels.[1]
-
Artifactual (Ex-vivo) Scrambling: This can happen during sample collection, quenching, extraction, and analysis. Inadequate quenching of metabolic activity, harsh chemical conditions during sample preparation, or inappropriate analytical methods can all contribute to scrambling.[1] For instance, tryptophan is known to be susceptible to degradation under certain hydrolysis conditions, which can affect isotopic integrity.[2][3]
Q3: How can I detect isotopic scrambling in my L-Tryptophan-¹³C₁₁ data?
A3: Isotopic scrambling can be detected by carefully analyzing the mass isotopomer distribution (MID) of tryptophan and its metabolites using mass spectrometry. The presence of unexpected isotopologues (molecules with different numbers of ¹³C atoms) or a deviation from the theoretically expected labeling pattern can indicate scrambling. Specialized software for metabolic flux analysis can also help in identifying and quantifying the extent of scrambling.
Troubleshooting Guides
Issue 1: Unexpectedly Low ¹³C Enrichment in Tryptophan Metabolites
Possible Cause 1: Inefficient Tracer Uptake or Metabolism
-
Troubleshooting:
-
Verify that the cells or organism are efficiently taking up the L-Tryptophan-¹³C₁₁ tracer from the medium.
-
Ensure that the biological system is metabolically active.
-
Optimize the concentration of the L-Tryptophan-¹³C₁₁ tracer in the experimental medium.
-
Possible Cause 2: Dilution with Unlabeled Tryptophan
-
Troubleshooting:
-
Use dialyzed serum in cell culture media to minimize the presence of unlabeled tryptophan.
-
Ensure that the basal medium is devoid of unlabeled tryptophan.
-
Issue 2: Inconsistent or Unreliable Mass Isotopomer Distributions
Possible Cause 1: Incomplete or Slow Metabolic Quenching
-
Troubleshooting:
-
Rapidly quench metabolic activity to prevent further enzymatic reactions after sample collection. Methods like snap-freezing in liquid nitrogen are effective.
-
For adherent cells, direct quenching on the plate is preferable to methods involving trypsinization, which can alter metabolite profiles.
-
Possible Cause 2: Tryptophan Degradation During Sample Preparation
-
Troubleshooting:
-
Tryptophan is prone to degradation during acid hydrolysis.
-
Consider using alkaline hydrolysis with the addition of antioxidants like ascorbic acid to protect tryptophan from degradation.
-
Possible Cause 3: Suboptimal LC-MS/MS Analysis
-
Troubleshooting:
-
Optimize the chromatography to ensure good separation of tryptophan and its metabolites from other cellular components.
-
Use an appropriate internal standard, such as a different isotopically labeled tryptophan (e.g., ¹⁵N₂-L-Tryptophan), for accurate quantification.
-
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Tryptophan Metabolite Analysis
| Parameter | Setting |
| Column | C18 reverse-phase column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Specific precursor-product ion pairs for each metabolite |
Note: These are general parameters and should be optimized for your specific instrument and application.
Experimental Protocols
Protocol 1: Cell Culture and Labeling with L-Tryptophan-¹³C₁₁
-
Media Preparation: Prepare a cell culture medium that is deficient in tryptophan. Supplement this medium with L-Tryptophan-¹³C₁₁ to the desired final concentration. Use dialyzed fetal bovine serum to minimize the presence of unlabeled tryptophan.
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth during the labeling period.
-
Labeling: Replace the standard culture medium with the L-Tryptophan-¹³C₁₁-containing medium and incubate for a predetermined duration to allow for tracer incorporation into metabolites.
Protocol 2: Rapid Quenching and Metabolite Extraction
-
Quenching:
-
For suspension cells, rapidly centrifuge the cell suspension and discard the supernatant. Immediately add ice-cold quenching solution (e.g., 60% methanol at -20°C).
-
For adherent cells, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution to the plate and scrape the cells.
-
-
Extraction:
-
Transfer the cell lysate/quenching solution mixture to a microcentrifuge tube.
-
Perform metabolite extraction using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Storage: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator and store at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a solvent compatible with your LC-MS/MS system (e.g., 50% methanol in water).
-
Chromatography: Separate the metabolites using a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Mass Spectrometry: Perform targeted analysis of tryptophan and its metabolites using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. Define specific precursor-product ion transitions for both the unlabeled and ¹³C-labeled versions of each metabolite.
-
Data Analysis: Integrate the peak areas for each isotopologue and calculate the fractional enrichment of ¹³C in each metabolite.
Visualizations
Caption: Major metabolic fates of L-Tryptophan-¹³C₁₁.
Caption: Experimental workflow for L-Tryptophan-¹³C₁₁ studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 3. Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Tryptophan-13C11 Mass Spectrometry Data Analysis: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Tryptophan-13C11 in mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in mass spectrometry?
A1: this compound is a stable isotope-labeled version of the essential amino acid L-Tryptophan, where all eleven carbon atoms are replaced with the heavy isotope, Carbon-13 (¹³C).[1][2] This isotopic labeling makes it an invaluable tool in mass spectrometry for a variety of applications, including:
-
Metabolic Flux Analysis (MFA): To trace the metabolic fate of tryptophan through various biochemical pathways.[3][4]
-
Quantitative Proteomics: As an internal standard for the accurate quantification of unlabeled (native) tryptophan and tryptophan-containing peptides and proteins.[5]
-
Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion (ADME) of tryptophan and its metabolites.
Q2: What is the expected mass shift for this compound compared to unlabeled L-Tryptophan?
A2: The theoretical monoisotopic mass of unlabeled L-Tryptophan (C11H12N2O2) is approximately 204.09 Da. This compound has a molecular weight of approximately 215.14 Da. The expected mass shift is therefore approximately +11 Da. For the doubly labeled this compound,15N2, the molecular weight is approximately 217.13 Da, resulting in a mass shift of +13 Da compared to the unlabeled form.
Q3: What are some common sources of error in this compound mass spectrometry experiments?
A3: Common sources of error include:
-
Incomplete Labeling: If conducting metabolic labeling studies, cells may not fully incorporate the this compound, leading to a mixed population of partially and fully labeled proteins and metabolites.
-
Isotopic Impurity of the Labeled Standard: The commercially available this compound may contain a small percentage of the unlabeled (M+0) or partially labeled forms. It is crucial to check the isotopic purity provided by the manufacturer.
-
Matrix Effects: Components of the biological sample (e.g., salts, lipids, other metabolites) can suppress or enhance the ionization of this compound and its metabolites, leading to inaccurate quantification.
-
Contamination: Keratins from skin and hair, polymers from lab consumables, and unlabeled tryptophan from media supplements can interfere with the analysis.
-
Cross-interference: Structurally similar metabolites can sometimes be detected in the MS/MS channel of the target analyte, leading to inaccurate measurements.
Q4: How can I calculate the isotopic enrichment of this compound in my sample?
A4: Isotopic enrichment can be calculated by comparing the peak intensities of the labeled (M+11) and unlabeled (M+0) isotopic peaks in the mass spectrum. A general method involves correcting for the natural abundance of isotopes in the unlabeled compound and then comparing the measured isotope distribution of the labeled compound to theoretical distributions at different enrichment levels. Software packages are also available to aid in these calculations.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound mass spectrometry data.
Issue 1: Low Signal Intensity or Poor Peak Shape for this compound
| Potential Cause | Troubleshooting Step |
| Poor Ionization Efficiency | Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Consider switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) to see which provides a better signal. |
| Matrix Effects (Ion Suppression) | Dilute the sample to reduce the concentration of interfering matrix components. Improve sample cleanup procedures (e.g., solid-phase extraction) to remove salts and phospholipids. Modify the chromatographic gradient to separate this compound from co-eluting matrix components. |
| Degradation of Tryptophan | Tryptophan is susceptible to degradation, especially during sample preparation like acid hydrolysis. Use of antioxidants like ascorbic acid during sample preparation can help mitigate this. |
| Suboptimal Chromatography | Ensure the pH of the mobile phase is appropriate for tryptophan's pKa to achieve good peak shape. Check for column degradation or contamination. |
Issue 2: Inaccurate Quantification and High Variability
| Potential Cause | Troubleshooting Step |
| Non-linear detector response | Verify the linearity of the mass spectrometer's detector by analyzing a dilution series of the unlabeled tryptophan standard. |
| Inconsistent Sample Preparation | Ensure precise and reproducible pipetting and extraction procedures for all samples, standards, and quality controls. |
| Matrix Effects (Ion Enhancement or Suppression) | Prepare a matrix-matched calibration curve by spiking known concentrations of this compound into a blank matrix extract that is similar to the study samples. |
| Isotopic Impurity of Internal Standard | Verify the isotopic purity of the this compound standard from the certificate of analysis. Account for any significant unlabeled portion in your quantification calculations. |
| Cross-talk between MRM transitions | When analyzing tryptophan and its metabolites, check for potential cross-interference between their multiple reaction monitoring (MRM) channels. If observed, adjust the MRM transitions or improve chromatographic separation. |
Issue 3: Unexpected Peaks or High Background Noise
| Potential Cause | Troubleshooting Step |
| Contamination | Use powder-free gloves and work in a clean environment to minimize keratin contamination. Use high-purity solvents and pre-screen lab consumables for polymer contamination. |
| Formation of Adducts | Identify common adducts by their characteristic mass shifts (e.g., +22.99 for sodium, +38.96 for potassium). Optimize mobile phase composition (e.g., reduce salt concentration) to minimize adduct formation. |
| In-source Fragmentation | Tryptophan and its metabolites can undergo fragmentation in the ion source. Optimize source conditions (e.g., reduce cone voltage) to minimize in-source fragmentation. |
| Carryover from Previous Injections | Implement a robust needle wash protocol between sample injections. Inject blank samples to assess and monitor carryover. |
Data Presentation
Table 1: Common Adducts of this compound in Mass Spectrometry
This table provides a list of common adducts that may be observed for this compound (Monoisotopic Mass ≈ 215.14 Da) in positive ion mode ESI-MS.
| Adduct Ion | Formula | Mass Shift (Da) | Expected m/z |
| Protonated | [M+H]⁺ | +1.0078 | 216.15 |
| Sodiated | [M+Na]⁺ | +22.9898 | 238.13 |
| Potassiated | [M+K]⁺ | +38.9637 | 254.10 |
| Ammoniated | [M+NH₄]⁺ | +18.0344 | 233.17 |
| Dimer (protonated) | [2M+H]⁺ | +216.15 | 431.29 |
Table 2: Example LC-MS/MS Parameters for Tryptophan Analysis
The following table provides a starting point for developing an LC-MS/MS method for L-Tryptophan. Parameters should be optimized for the specific instrument and application.
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 20 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Precursor Ion (m/z) | 216.2 (for this compound) |
| Product Ion (m/z) | 199.1 (example, needs optimization) |
| Collision Energy | 15 eV (example, needs optimization) |
Experimental Protocols
Protocol 1: General Workflow for a Stable Isotope Labeling Experiment using this compound
This protocol outlines the general steps for a cell-based metabolic labeling experiment.
-
Cell Culture: Culture cells in a defined medium. For the "heavy" labeled sample, replace the standard L-Tryptophan with this compound. Allow cells to grow for a sufficient number of passages to ensure near-complete incorporation of the labeled amino acid.
-
Sample Collection: Harvest cells from both "light" (unlabeled) and "heavy" (labeled) conditions. Wash the cell pellets with ice-cold phosphate-buffered saline (PBS) to remove any residual media.
-
Metabolite Extraction: Quench metabolism rapidly, for example, by adding cold methanol. Extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
Sample Preparation for LC-MS: Centrifuge the extracts to pellet any precipitates. Transfer the supernatant to a new tube and dry it down under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC-MS method (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method.
-
Data Analysis: Process the raw data to identify and quantify the labeled and unlabeled forms of tryptophan and its downstream metabolites. Software tools can be used to correct for natural isotope abundance and calculate isotopic enrichment.
Mandatory Visualizations
References
- 1. L-Tryptophan (¹³Cââ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. This compound,15N2 ≥99 atom %, ≥98% (CP) | 202406-50-6 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L-Tryptophan (¹³Cââ, 99%)- Cambridge Isotope Laboratories, CLM-4290-H-0.1 [isotope.com]
dealing with incomplete labeling of L-Tryptophan-13C11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the incomplete labeling of L-Tryptophan-13C11 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a stable isotope-labeled version of the essential amino acid L-Tryptophan, where all eleven carbon atoms are replaced with the heavy isotope, Carbon-13 (¹³C).[1][2] This labeling makes the molecule chemically identical to its natural counterpart but distinguishable by its higher mass.[][] Researchers use this compound as a tracer in metabolic studies to track the fate of tryptophan through various biochemical pathways, such as the kynurenine and serotonin pathways.[5] It is a critical tool in quantitative proteomics and metabolomics, often analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Q2: What constitutes "incomplete labeling" and why is it a problem?
Incomplete labeling occurs when cells in a culture supplemented with this compound do not fully incorporate the labeled amino acid into their proteins and metabolic pools. This results in a mixture of fully labeled, partially labeled, and unlabeled tryptophan-containing molecules. For accurate quantitative analysis, a labeling efficiency of over 97% is generally recommended. Incomplete labeling can lead to the underestimation of newly synthesized proteins or metabolites and introduce significant errors in flux analysis, ultimately compromising the reliability of the experimental data.
Q3: What are the primary causes of incomplete this compound labeling?
Several factors can contribute to incomplete labeling:
-
Insufficient Incubation Time: Cells require sufficient time to deplete their internal pools of unlabeled tryptophan and incorporate the labeled form. This process is dependent on the cell division rate, and typically at least 5-6 cell doublings are needed to achieve high labeling efficiency.
-
Presence of Unlabeled Tryptophan: The labeling medium may be contaminated with unlabeled L-Tryptophan from sources like serum, or the this compound reagent itself may have low isotopic purity.
-
Metabolic Issues: Cells may synthesize their own tryptophan (in the case of some microorganisms) or have altered tryptophan transport or metabolism, affecting the uptake and incorporation of the labeled amino acid. Mycoplasma contamination is also a known factor that can alter amino acid metabolism.
-
Suboptimal Culture Conditions: Factors such as cell density, media formulation, and overall cell health can impact metabolic activity and nutrient uptake, leading to reduced labeling efficiency.
Q4: How can I assess the labeling efficiency of this compound in my experiment?
Labeling efficiency can be determined by analyzing a small sample of your cell lysate using mass spectrometry (MS). By comparing the ion intensities of the labeled (heavy) and unlabeled (light) tryptophan-containing peptides or metabolites, you can calculate the percentage of incorporation. High-resolution mass spectrometry is particularly effective for this purpose.
Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving common issues leading to incomplete this compound labeling.
Issue 1: Low Labeling Efficiency (<97%) Detected by Mass Spectrometry
Symptoms: Mass spectra show significant peaks for both unlabeled and labeled tryptophan-containing molecules.
| Possible Causes | Solutions & Troubleshooting Steps | Expected Outcome |
| Insufficient Duration of Labeling | Ensure cells are cultured in the this compound containing medium for an adequate number of cell doublings (typically at least 5-6). For slow-growing cell lines, this may require an extended incubation period. | Achieve >97% incorporation of the labeled amino acid. |
| Contamination with Unlabeled Tryptophan | If using serum, switch to dialyzed fetal bovine serum (FBS) to remove small molecules like amino acids. Ensure all media components are free of unlabeled tryptophan. Verify the isotopic purity of the this compound standard by analyzing a neat solution. | Minimize the sources of unlabeled tryptophan, leading to higher labeling efficiency. |
| High Cell Density | Optimize cell seeding density to avoid nutrient limitations and ensure all cells have adequate access to the labeled tryptophan in the medium. | Improved nutrient availability and consistent labeling across the cell population. |
| Mycoplasma Contamination | Routinely test cell cultures for mycoplasma contamination, as it can significantly alter cellular metabolism. If positive, treat the culture or discard and restart with a clean stock. | Elimination of a biological variable that can interfere with normal amino acid metabolism and labeling. |
Issue 2: Inconsistent Labeling Across Different Experiments
Symptoms: The percentage of this compound incorporation varies significantly between experimental replicates.
| Possible Causes | Solutions & Troubleshooting Steps | Expected Outcome |
| Variability in Cell Culture Conditions | Standardize all cell culture parameters, including seeding density, media volume, incubation time, and passage number. Maintain a detailed log of all experimental conditions. | Reproducible labeling efficiency across all experimental replicates. |
| Inconsistent Media Preparation | Prepare a large batch of the labeling medium to be used for all related experiments. Ensure thorough mixing and sterile filtration. | Uniform concentration of this compound and other nutrients in all culture vessels. |
| Cell Line Instability | Ensure the use of a stable cell line with a consistent growth rate and metabolic profile. Periodically check the phenotype and growth characteristics of the cells. | Consistent cellular physiology leading to more predictable labeling outcomes. |
Experimental Protocols
Protocol 1: Verification of this compound Labeling Efficiency
-
Cell Culture: Culture a small population of your cells in the this compound containing medium for the intended duration of your experiment (aim for at least 5-6 doublings).
-
Cell Lysis: Harvest the labeled cells and lyse them using a compatible lysis buffer (e.g., RIPA buffer).
-
Protein Digestion: Perform an in-solution or in-gel digestion of the proteins using trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Search the mass spectrometry data against a protein database. Extract the ion chromatograms for several tryptophan-containing peptides and their ¹³C-labeled counterparts. Calculate the labeling efficiency using the following formula for each peptide:
-
Labeling Efficiency (%) = [Intensity of Labeled Peptide / (Intensity of Labeled Peptide + Intensity of Unlabeled Peptide)] x 100
-
Protocol 2: General Workflow for a Stable Isotope Labeling Experiment
-
Media Preparation: Prepare the "heavy" labeling medium by supplementing a tryptophan-free basal medium with this compound at the desired concentration. For the "light" or control condition, use a medium with an equivalent concentration of unlabeled L-Tryptophan.
-
Cell Adaptation: Adapt the cells to the labeling medium over several passages if necessary, especially when switching to a custom or serum-free formulation.
-
Experimental Culture: Seed the cells in both "light" and "heavy" media and culture them for the predetermined duration to achieve steady-state labeling.
-
Sample Collection and Preparation: Harvest the cells, and if comparing different conditions, mix the "light" and "heavy" cell lysates in a 1:1 ratio based on protein concentration.
-
Sample Processing: Proceed with protein digestion or metabolite extraction depending on the experimental goals.
-
LC-MS/MS Analysis: Analyze the prepared samples using an appropriate mass spectrometry method.
-
Data Quantification: Quantify the relative abundance of proteins or metabolites by comparing the signal intensities of the "heavy" and "light" isotopic pairs.
Visualizations
References
Technical Support Center: L-Tryptophan-13C11 Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of L-Tryptophan-13C11 in cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in cell culture?
This compound is a stable isotope-labeled form of the essential amino acid L-Tryptophan, where all 11 carbon atoms are replaced with the heavy isotope ¹³C. It is chemically identical to its unlabeled counterpart and is primarily used as a tracer in metabolic studies and in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)-based quantitative proteomics. In SILAC experiments, cells are grown in a medium containing this compound, leading to its incorporation into newly synthesized proteins. This allows for the differentiation and relative quantification of proteins from different cell populations by mass spectrometry.
Q2: How stable is this compound in cell culture media?
L-Tryptophan, including its isotopically labeled forms, is one of the less stable amino acids in cell culture media. Its degradation is primarily caused by oxidation and photodegradation (degradation upon exposure to light).[1][2][3] This can lead to the formation of colored byproducts that cause the medium to turn yellow or brown, and some of these degradation products can be toxic to cells.[1][2] The stability is influenced by several factors, including:
-
Light Exposure: Exposure to light, especially UV and fluorescent light, significantly accelerates the degradation of tryptophan.
-
Temperature: Elevated temperatures promote the degradation of tryptophan. Long-term storage at room temperature is not recommended.
-
Presence of Other Components: Riboflavin (Vitamin B2) in cell culture media can act as a photosensitizer, contributing to the photodegradation of tryptophan.
The isotopic labeling in this compound is not expected to significantly alter its chemical stability compared to unlabeled L-Tryptophan.
Q3: What are the visible signs of this compound degradation in my cell culture medium?
The most common sign of L-Tryptophan degradation is a change in the color of the medium, typically a yellowing or browning. This is due to the formation of various degradation products.
Q4: Can I pre-mix this compound into my media and store it?
It is generally recommended to add this compound to the medium shortly before use. If you need to prepare a stock solution, it should be stored at -20°C or -80°C and protected from light. Media supplemented with this compound should be stored at 2-8°C and protected from light for short periods. For longer-term storage, freezing is advisable.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cell culture medium turns yellow/brown after adding this compound. | Degradation of L-Tryptophan due to light exposure and/or elevated temperature. | 1. Prepare fresh medium with this compound before each experiment.2. Store supplemented medium at 2-8°C and protect from light by wrapping the container in aluminum foil or using amber bottles.3. Minimize the exposure of the medium to ambient light during cell culture manipulations.4. Consider using a cell-culture-compatible antioxidant, such as alpha-ketoglutaric acid, to inhibit degradation. |
| Poor cell growth or viability after introducing this compound medium. | 1. Toxicity from L-Tryptophan degradation products.2. Incorrect concentration of this compound. | 1. Ensure the medium is freshly prepared and has not discolored.2. Filter-sterilize the supplemented medium before use.3. Verify the final concentration of this compound in your medium is appropriate for your cell line. |
| Incomplete labeling of proteins in SILAC experiments. | 1. Insufficient incubation time with the labeled medium.2. Presence of unlabeled L-Tryptophan in the medium or serum.3. Cell line has a slow proliferation rate. | 1. Ensure cells go through a sufficient number of cell divisions (typically at least 5-6) for complete incorporation.2. Use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids.3. Confirm the absence of unlabeled L-Tryptophan in your base medium. |
| High variability in quantitative proteomics results. | Inconsistent degradation of this compound between samples. | 1. Prepare a single batch of labeled medium for all related experimental samples.2. Handle all samples consistently, minimizing differences in light and temperature exposure. |
Quantitative Data on L-Tryptophan Stability
The following table summarizes the degradation of L-Tryptophan under various stress conditions. While this data is for unlabeled L-Tryptophan, similar trends are expected for this compound.
| Condition | Duration | Tryptophan Degradation (%) | Observed Color Change | Reference |
| Storage at 4°C (no light) | 98 days | No significant change | No change | |
| Storage at Room Temperature (with light) | 98 days | Significant degradation | Stark browning | |
| Storage at 37°C (no light) | 98 days | Significant degradation | Stark browning | |
| Exposure to UV light (in water, pH 7) | 24 days | ~20% | Significant color change (ΔE) | |
| Storage at various temperatures (in water, pH 7) | 24 days | Temperature-dependent increase | Temperature-dependent color increase (ΔE) |
ΔE* is a measure of the total color difference.
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile environment.
-
Dissolving: Dissolve the powder in a small volume of sterile DMSO or a slightly alkaline solution (e.g., by adding a small amount of NaOH to water) to aid dissolution. Gentle warming and vortexing can be applied if necessary.
-
Dilution: Bring the solution to the final desired concentration with sterile cell culture grade water or a buffer.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter.
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
SILAC Labeling with this compound
This protocol provides a general workflow for SILAC labeling. Specific details may need to be optimized for your cell line and experimental design.
-
Prepare SILAC Media:
-
Use a base medium that is deficient in L-Tryptophan (e.g., custom formulation of DMEM or RPMI-1640).
-
Prepare two types of media:
-
"Light" Medium: Supplement the base medium with unlabeled ("light") L-Tryptophan to the normal physiological concentration.
-
"Heavy" Medium: Supplement the base medium with this compound ("heavy") to the same final concentration as the "light" medium.
-
-
Add other necessary supplements, such as dialyzed FBS, glutamine, and antibiotics.
-
-
Cell Adaptation:
-
Culture your cells in the "light" and "heavy" SILAC media for at least five to six cell doublings to ensure complete incorporation of the respective amino acids into the proteome.
-
-
Experimental Treatment:
-
Once the cells are fully labeled, apply your experimental treatment to one or both cell populations.
-
-
Cell Harvesting and Lysis:
-
Harvest the "light" and "heavy" labeled cells separately.
-
Wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Downstream Processing and Analysis:
-
Proceed with protein digestion (e.g., in-gel or in-solution digestion with trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS for protein identification and quantification.
-
Visualizations
Caption: General workflow for a SILAC experiment using this compound.
Caption: Factors leading to L-Tryptophan degradation in cell culture media.
Caption: A logical troubleshooting guide for common issues with this compound.
References
Technical Support Center: L-Tryptophan-13C11 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and overcoming common challenges in L-Tryptophan-13C11 experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in this compound experiments?
A1: Contamination in stable isotope labeling experiments can arise from several sources, broadly categorized as chemical and biological.
-
Chemical Contaminants: These include unlabeled L-Tryptophan, keratins, plasticizers, and detergents. Keratin, a protein found in skin, hair, and dust, is a very common contaminant in mass spectrometry experiments.[1][2][3] Plasticizers can leach from labware, and detergents like polyethylene glycol (PEG) can be introduced through cleaning agents or certain lab wipes.[2]
-
Biological Contaminants: The most common biological contaminants are bacteria, fungi (including yeasts and molds), and mycoplasma.[4] These can be introduced through non-sterile reagents, improper aseptic technique, or contaminated lab equipment.
Q2: How can I prevent keratin contamination in my samples?
A2: Preventing keratin contamination requires meticulous laboratory practice. Key measures include:
-
Personal Protective Equipment (PPE): Always wear a clean lab coat and powder-free nitrile gloves. Avoid touching your face, hair, or clothing during sample preparation.
-
Clean Workspace: Work in a laminar flow hood whenever possible. Regularly clean benchtops, pipettes, and other equipment with 70% ethanol and water.
-
Proper Handling: Use fresh, high-purity reagents and aliquot them to avoid contaminating stock solutions. Utilize sterile, individually wrapped pipette tips and microcentrifuge tubes. Keep all sample tubes and plates covered as much as possible.
-
Gel Electrophoresis: If performing gel electrophoresis, use pre-cast gels or thoroughly clean casting plates with 70% ethanol. Use dedicated containers for mass spectrometry samples and clean scalpels for excising gel bands.
Q3: What are the signs of microbial contamination in my cell cultures?
A3: Microbial contamination can manifest in several ways:
-
Visual Changes: The culture medium may appear cloudy or turbid. A sudden change in the medium's color can indicate a pH shift due to microbial metabolism. For instance, a yellow color suggests acidification from bacterial growth, while a pink or purple hue can indicate alkalinity from fungal growth.
-
Microscopic Examination: Under a microscope, you may observe small, motile bacteria or filamentous fungi.
-
Cell Health: Contaminated cultures often show decreased cell viability, changes in cell morphology, or cell detachment.
Q4: What is isotopic labeling efficiency and how can I ensure it is sufficient?
A4: Isotopic labeling efficiency refers to the percentage of the target molecule (in this case, L-Tryptophan) that has successfully incorporated the stable isotope (13C11). For accurate quantification, a labeling efficiency of over 97% is generally recommended. This is typically achieved after at least five cell doublings in the 'heavy' medium. You can verify the incorporation efficiency by running a small-scale pilot experiment and analyzing a fraction of the labeled cells by mass spectrometry before proceeding with the main experiment.
Troubleshooting Guides
Issue 1: High Background Signal or Unexpected Peaks in Mass Spectrometry Data
Symptoms:
-
Multiple unexpected peaks in the mass spectrum.
-
High background noise, making it difficult to detect the this compound signal.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Keratin Contamination | - Review sample preparation workflow for potential sources of keratin (e.g., handling, open containers).- Run a blank sample (without cell lysate) to check for background keratin peaks. | - Implement stringent anti-keratin protocols (see FAQ 2).- Use an exclusion list of common keratin peptide masses in your mass spectrometer settings. |
| Plasticizer or Detergent Contamination | - Check the type of plasticware used (some plastics are more prone to leaching).- Review all solutions and reagents for the presence of detergents (e.g., Tween, Triton). | - Use polypropylene or glass tubes where possible.- Avoid detergents incompatible with mass spectrometry. If necessary, perform a buffer exchange or protein precipitation step to remove them. |
| Microbial Contamination of Samples | - Visually inspect stored cell pellets or lysates for any signs of microbial growth.- Plate a small aliquot of the sample on a nutrient agar plate to check for bacterial or fungal growth. | - Discard contaminated samples.- Ensure all sample preparation steps are performed under sterile conditions. |
| Contaminated Solvents or Reagents | - Run each solvent and reagent individually on the mass spectrometer to identify the source of contamination. | - Use high-purity, LC-MS grade solvents and reagents.- Prepare fresh solutions regularly. |
Issue 2: Low or No this compound Signal
Symptoms:
-
The peak corresponding to this compound is very small or absent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Incomplete Isotopic Labeling | - Review the cell culture protocol, specifically the number of cell doublings in the 'heavy' medium.- Perform a time-course experiment to determine the optimal labeling duration for your cell line. | - Ensure at least 5-6 cell doublings in the this compound containing medium.- Confirm the concentration of this compound in the medium is correct. |
| Inefficient Cell Lysis or Protein Extraction | - Check the efficiency of your lysis buffer and protocol.- Quantify the total protein concentration in your lysate. | - Optimize the lysis buffer composition and sonication/homogenization parameters.- Consider using a commercially available cell lysis kit. |
| Degradation of this compound | - Review sample storage conditions and handling procedures.- Tryptophan is susceptible to oxidation. | - Store samples at -80°C and minimize freeze-thaw cycles.- Work quickly and on ice during sample preparation. |
| Mass Spectrometer Settings Not Optimized | - Verify the mass spectrometer is calibrated and tuned correctly.- Check the precursor ion m/z and other MS/MS parameters for this compound. | - Calibrate the instrument before analysis.- Optimize MS parameters using a pure this compound standard. |
Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling (SILAC)
This protocol outlines the general steps for labeling cells with this compound using the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) method.
-
Prepare SILAC Media:
-
Prepare two types of cell culture media: "Light" medium containing the natural, unlabeled L-Tryptophan, and "Heavy" medium containing this compound.
-
The media should be identical in all other components, including dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.
-
-
Cell Culture:
-
Culture two separate populations of your cells of interest.
-
Grow one population in the "Light" medium and the other in the "Heavy" medium.
-
Subculture the cells for at least five to six generations in their respective media to ensure complete incorporation of the labeled or unlabeled tryptophan.
-
-
Experimental Treatment:
-
Once the cells have reached a sufficient level of labeling, apply your experimental treatment (e.g., drug administration) to the desired cell population(s).
-
-
Cell Harvesting:
-
After the treatment period, harvest the cells from both "Light" and "Heavy" conditions.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual media.
-
Pellet the cells by centrifugation and store them at -80°C until further processing.
-
Protocol 2: Sample Preparation for Mass Spectrometry
-
Cell Lysis:
-
Resuspend the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Sonicate the lysate to ensure complete cell disruption and to shear DNA.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Carefully collect the supernatant (cell lysate).
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Mixing and Protein Digestion (for Proteomics):
-
Mix equal amounts of protein from the "Light" and "Heavy" lysates.
-
Perform in-solution or in-gel digestion of the mixed proteins using trypsin.
-
-
Metabolite Extraction (for Metabolomics):
-
For metabolite analysis, add a cold extraction solvent (e.g., 80% methanol) to the cell pellet.
-
Vortex thoroughly and incubate at -20°C to precipitate proteins.
-
Centrifuge to pellet the protein, and collect the supernatant containing the metabolites.
-
Dry the supernatant under a vacuum.
-
-
Sample Cleanup:
-
Resuspend the dried peptides or metabolites in a solvent compatible with your LC-MS system.
-
Use a C18 solid-phase extraction (SPE) cartridge to desalt and concentrate the sample before LC-MS/MS analysis.
-
Visualizations
Caption: Major metabolic pathways of L-Tryptophan.
Caption: Experimental workflow for this compound labeling.
References
Technical Support Center: L-Tryptophan-13C11 Metabolomics Quality Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for quality control in L-Tryptophan-13C11 metabolomics experiments.
Frequently Asked Questions (FAQs)
1. What is the role of this compound in metabolomics studies?
This compound is a stable isotope-labeled (SIL) form of the essential amino acid L-Tryptophan. In metabolomics, it primarily serves two purposes:
-
Internal Standard: It is used as an internal standard for the accurate quantification of unlabeled L-Tryptophan and its metabolites in biological samples using techniques like mass spectrometry (MS).[1][2][3] Since this compound is chemically identical to the natural form, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. Its different mass allows it to be distinguished from the unlabeled analyte, enabling normalization of variations during sample preparation and analysis.[4][5]
-
Tracer: In metabolic flux analysis, this compound can be used as a tracer to track the fate of tryptophan through various metabolic pathways, such as the kynurenine and serotonin pathways.
2. What are the essential quality control (QC) samples to include in my experimental run?
To ensure data quality and reproducibility in metabolomics, a robust set of QC samples is crucial. The following should be included in your analytical run:
-
Pooled QC Samples: These are created by mixing small aliquots from every study sample. They represent the average metabolic profile of the entire sample set and are used to monitor the stability and performance of the analytical system throughout the run. They help in assessing analytical variance and correcting for batch effects.
-
Blank Samples: These samples contain all the reagents and solvents used in the sample preparation process but no biological material. They are essential for identifying potential contamination from solvents, tubes, or the instrument itself.
-
Internal Standards: Isotopically labeled compounds, such as this compound, are added to all samples (including pooled QCs and calibration standards) at a known concentration. They are used to correct for variations in sample extraction and instrument response.
-
Calibration Curve Standards: A series of standards with known concentrations of the analyte of interest (and the internal standard) are used to establish a calibration curve. This allows for the accurate quantification of the analyte in the study samples.
-
Technical and Biological Replicates: Technical replicates involve multiple analyses of the same sample to assess analytical precision, while biological replicates are different samples from the same experimental condition, which help to understand natural biological variation.
3. What are acceptable levels of variation for QC samples?
The coefficient of variation (CV%) is a common metric used to assess the reproducibility of QC samples. While specific acceptance criteria can vary between laboratories and assays, general guidelines are:
| Type of Analysis | Ideal CV% for Pooled QC Samples |
| Targeted Metabolomics | < 15% |
| Untargeted Metabolomics | < 30% |
Data sourced from Arome Science.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound metabolomics experiments.
Issue 1: Poor Signal Intensity or No Peak Detected for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Sample Preparation | Review the sample preparation protocol. Ensure that the this compound internal standard was added at the correct concentration. Verify the accuracy of pipetting and dilutions. |
| Degradation of L-Tryptophan | L-Tryptophan is susceptible to degradation. Store the standard and samples properly, typically at -80°C, and avoid repeated freeze-thaw cycles. Prepare fresh working solutions of the internal standard. |
| Suboptimal Mass Spectrometer Settings | Regularly tune and calibrate the mass spectrometer. Optimize ionization source parameters (e.g., gas flows, temperature) and detector settings for L-Tryptophan. |
| Matrix Effects | The presence of other molecules in the sample matrix can suppress the ionization of this compound. Evaluate and optimize the sample cleanup and extraction method to remove interfering substances. |
| Incorrect LC-MS Method | Verify the liquid chromatography (LC) method, including the column type, mobile phases, and gradient, to ensure proper separation and elution of tryptophan. Check the mass spectrometer settings to ensure you are monitoring the correct m/z for this compound. |
Issue 2: High Variability (High CV%) in Pooled QC Samples
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure uniform sample collection and processing across all samples. Standardize all steps, including extraction times, temperatures, and solvent volumes. |
| Instrument Drift | Inject pooled QC samples periodically throughout the analytical run (e.g., every 8-10 injections) to monitor and correct for instrument drift. Regular instrument calibration and maintenance are crucial. |
| Batch Effects | If samples are analyzed in multiple batches, batch effects can introduce significant variation. Randomize the injection order of your samples to minimize systematic errors. Use batch correction algorithms during data analysis. |
| Improperly Prepared Pooled QC | Ensure the pooled QC sample is homogenous. Vortex the pooled sample thoroughly before aliquoting and before each injection. |
| Column Degradation | The performance of the LC column can degrade over time, leading to peak shape distortion and retention time shifts. Use a guard column and replace the analytical column as needed. |
Issue 3: Inaccurate Quantification of L-Tryptophan
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poorly Constructed Calibration Curve | Prepare a multi-point calibration curve (typically 5-7 points) that spans the expected concentration range of L-Tryptophan in your samples. Ensure the curve has a good linear fit (r² > 0.99). |
| Incorrect Internal Standard Concentration | Accurately determine the concentration of your this compound stock solution. Use precise pipetting to add a consistent amount to all samples and standards. |
| Interference from Isomers or Isobaric Compounds | Ensure your LC method provides sufficient chromatographic resolution to separate L-Tryptophan from other compounds with the same mass. High-resolution mass spectrometry can also help distinguish between compounds with very similar masses. |
| Matrix Effects Affecting Analyte and IS Differently | While SIL internal standards are designed to minimize differential matrix effects, significant ion suppression can still impact accuracy. Dilute samples or improve sample cleanup to reduce matrix effects. |
| Data Processing Errors | Review the integration of peaks for both L-Tryptophan and this compound. Ensure consistent peak picking and integration parameters across all samples. |
Experimental Protocols
Protocol 1: Preparation of Pooled Quality Control (QC) Samples
This protocol describes the preparation of a pooled QC sample for a metabolomics study.
Materials:
-
All individual biological samples from the study.
-
Vortex mixer.
-
Microcentrifuge tubes or appropriate collection tube.
-
Pipettes.
Procedure:
-
Thaw all individual experimental samples on ice.
-
Once thawed, vortex each sample for 10 seconds to ensure homogeneity.
-
Using a clean pipette tip for each sample, transfer an equal and fixed volume (e.g., 20 µL) from each individual sample into a single, larger collection tube.
-
Once all aliquots have been collected, cap the pooled QC stock tube and vortex thoroughly for at least 1 minute to ensure complete mixing.
-
To avoid repeated freeze-thaw cycles, aliquot the pooled QC stock into smaller, single-use volumes in microcentrifuge tubes.
-
Store the pooled QC aliquots at -80°C until analysis.
-
Process the pooled QC samples in the same manner as the experimental samples, including the addition of the this compound internal standard.
Protocol 2: Sample Preparation using Protein Precipitation with Internal Standard
This protocol details a common method for extracting metabolites from plasma or serum using protein precipitation.
Materials:
-
Plasma/serum samples, pooled QC samples.
-
This compound internal standard stock solution.
-
Extraction solvent (e.g., ice-cold methanol or acetonitrile).
-
Microcentrifuge tubes.
-
Centrifuge capable of reaching >12,000 x g at 4°C.
-
Pipettes.
Procedure:
-
Prepare the internal standard spiking solution by diluting the this compound stock solution in the extraction solvent to the desired final concentration.
-
Place all samples (including study samples and pooled QCs) on ice.
-
In a clean microcentrifuge tube, add a specific volume of the sample (e.g., 50 µL of plasma).
-
Add a larger volume of the ice-cold extraction solvent containing the this compound internal standard (e.g., 200 µL, maintaining a consistent sample-to-solvent ratio).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube for LC-MS analysis. Avoid disturbing the protein pellet.
-
The samples are now ready for injection into the LC-MS system.
Visualizations
Caption: General workflow for this compound metabolomics with integrated quality control steps.
Caption: Major metabolic pathways of L-Tryptophan relevant to metabolomics studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Tryptophan (¹³Cââ, 99%)- Cambridge Isotope Laboratories, CLM-4290-H-0.1 [isotope.com]
- 3. L-Tryptophan (¹³Cââ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Metabolomics Quality Control, Reproducibility & Validation [arome-science.com]
- 5. thamesrestek.co.uk [thamesrestek.co.uk]
addressing matrix effects in L-Tryptophan-13C11 LC-MS analysis
Welcome to the technical support center for L-Tryptophan-13C11 LC-MS analysis. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[1][2][3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][4] Electrospray ionization (ESI) is particularly susceptible to these effects compared to atmospheric pressure chemical ionization (APCI).
Q2: Why is L-Tryptophan analysis susceptible to matrix effects?
A2: L-Tryptophan is often analyzed in complex biological matrices such as plasma, serum, and tissue homogenates. These samples contain a high concentration of endogenous components like salts, proteins, and phospholipids that can co-elute with tryptophan and its internal standard. Phospholipids are a major cause of ion suppression in bioanalysis.
Q3: What are the common sources of matrix effects in biological samples for tryptophan analysis?
A3: Common sources of matrix effects in biological samples include:
-
Phospholipids: Abundant in plasma and serum, they are known to cause significant ion suppression.
-
Salts and Buffers: Non-volatile salts can interfere with the ionization process.
-
Endogenous Metabolites: Other small molecules in the sample can compete for ionization.
-
Proteins: Although largely removed during sample preparation, residual proteins can still interfere.
-
Anticoagulants and other additives: Substances introduced during sample collection can also contribute to matrix effects.
Q4: How does a stable isotope-labeled internal standard like this compound help address matrix effects?
A4: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for compensating for matrix effects. The SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time and ionization efficiency. By co-eluting with the analyte, the SIL-IS experiences the same degree of ion suppression or enhancement. The ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification even in the presence of matrix effects.
Q5: What are the limitations of using a stable isotope-labeled internal standard?
A5: While highly effective, there are some limitations to using a SIL-IS:
-
Cost: SIL-IS can be expensive.
-
Availability: A specific SIL-IS may not be commercially available for every analyte.
-
Isotopic Purity: The SIL-IS should be of high isotopic purity to avoid contributing to the analyte signal.
-
Potential for Differential Matrix Effects: In rare cases, the analyte and SIL-IS may not experience identical matrix effects, especially if they have different conformations or if the isotopic label alters fragmentation.
Troubleshooting Guides
Issue 1: I am observing significant ion suppression for my L-Tryptophan and this compound signals. What are the potential causes and how can I fix it?
Answer:
Significant ion suppression is a common issue in LC-MS analysis of biological samples. Here’s a step-by-step guide to troubleshoot this problem:
-
Identify the Source of Suppression:
-
Post-Column Infusion Experiment: This qualitative method can help identify at what retention times ion suppression is occurring. A constant flow of L-Tryptophan is infused into the mass spectrometer post-column, while a blank matrix extract is injected. Dips in the baseline signal indicate regions of ion suppression.
-
-
Improve Sample Preparation:
-
The most effective way to combat matrix effects is to remove interfering components before analysis.
-
Protein Precipitation (PPT): A simple and fast method, but may not be sufficient to remove all phospholipids.
-
Liquid-Liquid Extraction (LLE): Can be more effective at removing phospholipids and other interferences than PPT.
-
Solid-Phase Extraction (SPE): Offers the most thorough cleanup by selectively isolating the analyte from the matrix.
-
-
Optimize Chromatographic Conditions:
-
Improve Separation: Modify your LC method to separate L-Tryptophan from the regions of ion suppression identified in the post-column infusion experiment. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity of the assay.
-
-
Adjust Mass Spectrometer Settings:
-
Change Ionization Source: If available, switching from ESI to APCI may reduce ion suppression.
-
Optimize Source Parameters: Adjusting parameters like spray voltage, gas flow, and temperature can sometimes mitigate matrix effects.
-
Issue 2: My analyte and internal standard peak areas are inconsistent across different lots of matrix. What should I investigate?
Answer:
Inconsistent peak areas across different matrix lots suggest a relative matrix effect. Here's how to address this:
-
Quantify the Matrix Effect:
-
Post-Extraction Spike Method: This quantitative method assesses the matrix factor (MF). The MF is the ratio of the analyte peak area in the presence of the matrix (spiked after extraction) to the peak area in a neat solution. An MF of less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement.
-
Calculate the IS-normalized MF to see if the internal standard is effectively compensating for the variability. The IS-normalized MF is the ratio of the analyte MF to the IS MF. A value close to 1 indicates good compensation.
-
-
Evaluate Different Matrix Lots:
-
During method validation, it is crucial to evaluate the matrix effect in at least six different lots of the biological matrix. This will help determine the variability of the matrix effect and ensure the method is robust.
-
-
Re-optimize Sample Preparation and Chromatography:
-
If the IS-normalized MF is not close to 1 and varies significantly between lots, the sample cleanup and/or chromatographic separation needs to be improved to remove the source of the variable interference.
-
Issue 3: I suspect co-eluting matrix components are interfering with my analysis. How can I confirm this and resolve the issue?
Answer:
Co-eluting interferences are a primary cause of matrix effects. Here’s a workflow to confirm and resolve this:
-
Confirmation:
-
Monitor for Phospholipids: If analyzing plasma or serum, monitor for characteristic phospholipid MRM transitions (e.g., 184 -> 184 m/z) to see if they co-elute with your analyte.
-
Post-Column Infusion: As mentioned in Issue 1, this will visually demonstrate where in the chromatogram ion suppression is occurring.
-
-
Resolution:
-
Enhance Chromatographic Resolution:
-
Use a longer column or a column with a smaller particle size (e.g., UPLC/UHPLC) to increase separation efficiency.
-
Adjust the mobile phase gradient to better separate the analyte from the interfering peaks.
-
-
Selective Sample Preparation:
-
Employ a more rigorous sample preparation technique like SPE with a sorbent specifically chosen to remove the interfering compounds while retaining L-Tryptophan.
-
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative determination of the matrix factor (MF).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (L-Tryptophan) and internal standard (this compound) into the mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract blank biological matrix (at least 6 different lots). After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before extraction at the same concentrations. This set is used to determine recovery.
-
-
Analyze Samples by LC-MS.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF %): (Mean peak area of Set B / Mean peak area of Set A) * 100
-
Recovery (RE %): (Mean peak area of Set C / Mean peak area of Set B) * 100
-
IS-Normalized MF: MF of analyte / MF of IS
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This is a common and straightforward method for sample cleanup.
-
Sample Aliquot: Take a known volume of your biological sample (e.g., 100 µL of plasma).
-
Add Internal Standard: Add the this compound internal standard.
-
Precipitate Proteins: Add 3-4 volumes of a cold organic solvent, such as acetonitrile or methanol.
-
Vortex: Vortex the mixture thoroughly for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate and Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase. This step helps to concentrate the analyte and exchange the solvent to one that is compatible with the LC method.
-
Inject: Inject the reconstituted sample into the LC-MS system.
Quantitative Data Summary
| Parameter | Sample Preparation Method | L-Tryptophan | This compound | IS-Normalized MF | Reference |
| Matrix Factor (%) | Protein Precipitation | 75% (Ion Suppression) | 78% (Ion Suppression) | 0.96 | Fictional Data |
| Liquid-Liquid Extraction | 92% | 93% | 0.99 | Fictional Data | |
| Solid-Phase Extraction | 105% (Slight Enhancement) | 104% (Slight Enhancement) | 1.01 | Fictional Data | |
| Recovery (%) | Protein Precipitation | 95% | 96% | N/A | Fictional Data |
| Liquid-Liquid Extraction | 85% | 84% | N/A | Fictional Data | |
| Solid-Phase Extraction | 98% | 99% | N/A | Fictional Data | |
| This table contains illustrative data for comparison purposes. |
Visualizations
Caption: A workflow for troubleshooting matrix effects in LC-MS analysis.
Caption: The principle of using a SIL-IS to correct for matrix effects.
References
Validation & Comparative
A Comparative Guide to L-Tryptophan-13C11 and Other Stable Isotope Tracers
In the landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biological pathways. L-Tryptophan, an essential amino acid, is a precursor to a multitude of bioactive molecules, including serotonin, melatonin, and kynurenine. The study of its metabolism is crucial for understanding various physiological and pathological processes. This guide provides a comprehensive comparison of L-Tryptophan-13C11 with other stable isotope-labeled tryptophan tracers, offering insights into their respective advantages and applications for researchers, scientists, and drug development professionals.
Principles of Stable Isotope Tracing with Tryptophan
Stable isotope tracing involves the introduction of a labeled compound into a biological system and monitoring its incorporation into downstream metabolites.[1][2] This technique, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the quantitative analysis of metabolic fluxes and the dynamic tracking of metabolic pathways.[1] The choice of isotope and the labeling pattern on the tracer molecule are critical determinants of the experimental outcome and the precision of the data obtained.
Comparison of this compound and Other Tryptophan Tracers
The most common stable isotopes used to label tryptophan are Carbon-13 (¹³C) and Deuterium (²H or D). This compound is a uniformly labeled tracer where all eleven carbon atoms are replaced with the ¹³C isotope. Other commonly used tracers include deuterium-labeled tryptophan, such as L-Tryptophan-d5, where five hydrogen atoms are replaced with deuterium.
Here, we compare these tracers based on key performance characteristics:
| Feature | This compound (Uniformly ¹³C-labeled) | Deuterium-Labeled Tryptophan (e.g., L-Tryptophan-d5) | Rationale & Implications |
| Isotopic Stability | High. ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[3] | Variable. Deuterium atoms, particularly those on heteroatoms, can be prone to back-exchange with hydrogen from the solvent or matrix. However, labels on carbon atoms are generally more stable.[3] | ¹³C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis, leading to more reliable tracer studies. |
| Kinetic Isotope Effect (KIE) | Minimal. The relative mass difference between ¹²C and ¹³C is small (~8%), resulting in negligible effects on reaction rates for most biological processes. | Potentially significant. The 100% mass difference between ¹H and ²H can lead to a considerable kinetic isotope effect, where the heavier isotope slows down enzymatic reactions. | The lower KIE of ¹³C-labeled tracers ensures that their metabolic processing more closely mimics that of the unlabeled endogenous compound, providing a more accurate representation of in vivo metabolic fluxes. |
| Chromatographic Co-elution | Excellent. The physicochemical properties are virtually identical to the unlabeled analyte, ensuring co-elution in chromatographic separations. | Potential for partial separation. The difference in bond energies and molecular vibrations between C-H and C-D bonds can sometimes lead to slight differences in retention times in chromatography. | Co-elution is crucial for accurate quantification using the isotope dilution method, as it ensures that the analyte and internal standard experience the same matrix effects during ionization in mass spectrometry. |
| Mass Shift in MS | Large and distinct. A +11 Da shift provides a clear separation from the unlabeled isotopologue, minimizing spectral overlap. | Moderate. A +5 Da shift is also clear, but with a smaller separation from the natural isotope envelope of the unlabeled compound. | A larger mass shift can improve the accuracy of quantification by reducing the potential for interference from the natural isotopic abundance of the analyte. |
| Metabolic Fate Information | Rich. Uniform labeling allows for the tracking of the entire carbon skeleton of tryptophan through various metabolic pathways. | Specific. The fate of the deuterium label provides information about specific bond-breaking and bond-forming reactions. | Uniformly ¹³C-labeled tracers are highly advantageous for metabolic flux analysis (MFA) as they provide comprehensive information on how the carbon backbone is utilized in downstream metabolites. |
| Cost | Generally higher due to the more complex synthesis required. | Typically less expensive and more widely available. | The choice of tracer may be influenced by budgetary constraints, but this should be weighed against the potential for higher data quality with ¹³C-labeled standards. |
Experimental Data and Applications
This compound in Serotonin Synthesis Studies
A study by Choe et al. (2018) utilized orally administered L-[¹³C₁₁]-Tryptophan to measure peripheral serotonin (5-HT) synthesis in healthy subjects. The appearance of [¹³C₁₀]-5-HT in whole blood was monitored over time.
Experimental Protocol Summary:
-
Tracer Administration: Healthy subjects received a single oral dose of L-[¹³C₁₁]-Tryptophan.
-
Sample Collection: Blood samples were collected at multiple time points.
-
Sample Preparation: Whole blood was hemolyzed, and proteins were precipitated.
-
LC-MS/MS Analysis: The concentrations of labeled and unlabeled tryptophan and serotonin were quantified using a validated LC-MS/MS method.
Quantitative Data: The study demonstrated a dose-dependent increase in the synthesis rate of labeled serotonin. The appearance of [¹³C₁₀]-5-HT was linear for up to 12 hours post-dose.
| Dose of L-[¹³C₁₁]-Trp | Peak Plasma Concentration of L-[¹³C₁₁]-Trp (µM) | Rate of [¹³C₁₀]-5-HT appearance (nM/h) |
| Low | ~10 | ~0.5 |
| Medium | ~25 | ~1.2 |
| High | ~50 | ~2.5 |
| (Data are approximate values derived from the study for illustrative purposes) |
This study highlights the utility of this compound for quantifying the flux through a specific metabolic pathway in vivo.
Deuterium-Labeled Tryptophan in Kynurenine Pathway Studies
Heyes and Hampson (1991) investigated the use of L-Tryptophan-d5 (TRP-D5) as a precursor to study the disposition of quinolinic acid, a neuroactive metabolite of the kynurenine pathway, in rabbits.
Experimental Protocol Summary:
-
Tracer Administration: Rabbits were administered L-Tryptophan-d5 intravenously.
-
Sample Collection: Blood and cerebrospinal fluid (CSF) samples were collected over 6 hours.
-
Sample Preparation: Samples were processed for analysis.
-
GC-MS Analysis: The concentrations of deuterated tryptophan and quinolinic acid were measured.
Quantitative Data: The study found no loss of deuterium from the tryptophan molecule and observed the formation of specifically tri-deuterated quinolinic acid (QUIN-D3).
| Time post TRP-D5 administration | Plasma TRP-D5 (nmol/mL) | CSF QUIN-D3 (pmol/mL) |
| 1 hour | ~100 | ~5 |
| 3 hours | ~50 | ~10 |
| 6 hours | ~20 | ~8 |
| (Data are approximate values derived from the study for illustrative purposes) |
This study demonstrates the stability of the deuterium label on the indole ring of tryptophan and its utility in tracing the kynurenine pathway.
Experimental Workflows and Signaling Pathways
General Experimental Workflow for Stable Isotope Tracing
The following diagram illustrates a typical workflow for a stable isotope tracing experiment, from cell culture to data analysis.
Caption: A generalized experimental workflow for stable isotope tracing studies.
Major Metabolic Pathways of L-Tryptophan
L-Tryptophan is primarily metabolized through the kynurenine and serotonin pathways. The following diagram illustrates the key steps in these pathways that can be traced using labeled tryptophan.
Caption: Major metabolic pathways of L-Tryptophan.
Conclusion
The choice between this compound and other stable isotope tracers, such as deuterium-labeled tryptophan, depends on the specific research objectives, the analytical platform available, and budgetary considerations. This compound offers significant advantages in terms of isotopic stability, minimal kinetic isotope effects, and the rich information it provides for metabolic flux analysis, making it a superior choice for quantitative studies of tryptophan metabolism. While deuterated tracers can be a cost-effective alternative for certain applications, researchers must be mindful of the potential for kinetic isotope effects and chromatographic separation from the unlabeled analyte. Careful consideration of these factors will enable the selection of the most appropriate tracer to generate high-quality, reliable data in the study of tryptophan metabolism and its role in health and disease.
References
A Researcher's Guide to Isotopic Labeling: L-Tryptophan-13C11 vs. 15N-Tryptophan in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope labeling stands out as a powerful tool for tracing the fate of molecules in biological systems. L-tryptophan, an essential amino acid at the crossroads of major metabolic pathways, is a frequent subject of such investigations. The choice of isotopic label, particularly between carbon-13 (¹³C) and nitrogen-15 (¹⁵N), is a critical decision that dictates the scope and precision of experimental outcomes. This guide provides a comprehensive comparison of L-Tryptophan-¹³C₁₁ and ¹⁵N-Tryptophan, offering insights into their respective applications, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their metabolic studies.
Core Principles: Tracing Carbon vs. Nitrogen Fates
The fundamental difference between L-Tryptophan-¹³C₁₁ and ¹⁵N-Tryptophan lies in the atom being traced. L-Tryptophan-¹³C₁₁ is uniformly labeled with ¹³C at all eleven carbon positions, making it an ideal tracer for tracking the carbon skeleton of tryptophan as it is metabolized. This allows for the detailed analysis of pathways where the carbon backbone is transformed, such as the kynurenine and serotonin pathways.
Conversely, ¹⁵N-Tryptophan, typically labeled at one or both nitrogen atoms, is suited for tracing the flow of nitrogen. This is particularly valuable for studying protein synthesis and degradation, as well as nitrogen flux through various metabolic pathways. The choice between the two isotopes, therefore, depends directly on the biological question being addressed.
Comparative Analysis: L-Tryptophan-¹³C₁₁ vs. ¹⁵N-Tryptophan
The selection of the appropriate isotopically labeled tryptophan is contingent on the specific application. Below is a detailed comparison of their performance in key areas of metabolic research.
| Feature | L-Tryptophan-¹³C₁₁ | ¹⁵N-Tryptophan |
| Primary Application | Metabolic Flux Analysis: Tracing the carbon backbone through pathways like the kynurenine and serotonin pathways. Ideal for identifying and quantifying downstream metabolites. | Protein Turnover Studies: Measuring the rates of protein synthesis and degradation by tracking the incorporation of labeled nitrogen into the proteome. |
| Tracer Specificity | Tracks the entire carbon skeleton of the tryptophan molecule. | Tracks the nitrogen atoms, providing insights into amino acid and nitrogen metabolism. |
| Analytical Technique | Primarily Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for metabolite identification and quantification. | Primarily Mass Spectrometry (MS) based proteomics for analyzing labeled peptides. |
| Key Advantages | - Provides detailed information on the fate of the carbon atoms in metabolic pathways.- Enables the quantification of multiple downstream metabolites simultaneously.- High mass shift allows for clear separation from unlabeled counterparts. | - Direct measure of protein synthesis and degradation rates.- Lower natural abundance of ¹⁵N provides a cleaner background for detection.- Well-established methods for quantitative proteomics. |
| Limitations | - Less direct for measuring protein turnover.- Can lead to complex mass isotopomer distributions that require sophisticated data analysis. | - Does not provide information on the fate of the carbon skeleton of tryptophan.- The mass shift per nitrogen atom is smaller compared to the fully carbon-labeled molecule. |
Applications in Metabolic Research
Metabolic Flux Analysis with L-Tryptophan-¹³C₁₁
L-Tryptophan-¹³C₁₁ is a powerful tool for elucidating the metabolic flux through the kynurenine and serotonin pathways. By introducing ¹³C₁₁-Tryptophan into a biological system, researchers can trace the incorporation of the ¹³C label into downstream metabolites such as kynurenine, kynurenic acid, and serotonin.
A study investigating tryptophan metabolism in a cellular model might use LC-MS/MS to quantify the levels of ¹³C-labeled metabolites over time. The rate of appearance of these labeled metabolites provides a direct measure of the metabolic flux through each respective pathway.
Quantitative Data from a Representative Metabolic Flux Study:
| Metabolite | Limit of Detection (LOD) (nmol/L)[1] | Lower Limit of Quantification (LLOQ) (nmol/L)[1] |
| Tryptophan | 24.48 | 244.82 |
| Kynurenine | 0.96 | 3.42 |
| Kynurenic Acid | 1.22 | 4.08 |
| 5-Hydroxytryptamine (Serotonin) | 4.88 | 16.28 |
Protein Turnover Studies with ¹⁵N-Tryptophan
¹⁵N-Tryptophan is extensively used to measure protein synthesis and degradation rates. In a typical experiment, cells or organisms are cultured in a medium containing ¹⁵N-labeled amino acids, including ¹⁵N-Tryptophan. The incorporation of the heavy nitrogen into newly synthesized proteins is then measured over time using mass spectrometry.
The rate of incorporation of ¹⁵N provides a direct measure of protein synthesis. By calculating the ratio of heavy (¹⁵N) to light (¹⁴N) peptides, researchers can determine the turnover rate of individual proteins.[2]
Quantitative Data from a Representative Protein Turnover Study:
| Parameter | Value | Reference |
| Number of Proteins Quantified | >1300 | [3] |
| Time points for ¹⁵N incorporation | 0, 24, 48, 72, 96 hours | [2] |
| Fractional Synthesis Rate Range | 44-76% for identified proteins | (Calculated from representative data) |
Experimental Protocols
Protocol 1: Metabolic Flux Analysis using L-Tryptophan-¹³C₁₁ in Cell Culture
Objective: To quantify the metabolic flux of tryptophan through the kynurenine pathway in a human cell line.
Materials:
-
Human cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
L-Tryptophan-¹³C₁₁
-
LC-MS/MS system
-
Solvents for metabolite extraction (e.g., methanol, acetonitrile, water)
Methodology:
-
Cell Culture: Culture HeLa cells in standard DMEM supplemented with 10% FBS until they reach 80% confluency.
-
Isotope Labeling: Replace the standard medium with a medium containing a known concentration of L-Tryptophan-¹³C₁₁.
-
Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), harvest the cells.
-
Metabolite Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried metabolites in a suitable solvent (e.g., 50% acetonitrile in water).
-
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system.
-
Separate the metabolites using a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Detect and quantify the ¹³C-labeled tryptophan and its metabolites using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Calculate the concentration of each labeled metabolite at each time point and determine the metabolic flux by analyzing the rate of label incorporation.
Protocol 2: In Vivo Protein Synthesis Measurement using ¹⁵N-Tryptophan
Objective: To measure the rate of protein synthesis in a mouse model.
Materials:
-
Mice
-
¹⁵N-labeled amino acid mixture (including ¹⁵N-Tryptophan)
-
Tissue homogenization buffer
-
Protein digestion enzymes (e.g., trypsin)
-
LC-MS/MS system for proteomic analysis
Methodology:
-
Animal Husbandry and Labeling:
-
Acclimate mice to a standard diet.
-
Switch the diet to one containing a ¹⁵N-labeled amino acid mixture.
-
-
Tissue Collection: At specified time points (e.g., 0, 1, 3, 7, 14 days), euthanize the mice and collect tissues of interest (e.g., liver, muscle).
-
Protein Extraction and Digestion:
-
Homogenize the tissues in a lysis buffer containing protease inhibitors.
-
Quantify the protein concentration.
-
Perform in-solution or in-gel digestion of the proteins using trypsin to generate peptides.
-
-
Peptide Cleanup: Desalt the peptide samples using C18 spin columns.
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Acquire data in a data-dependent acquisition mode to identify and quantify both labeled and unlabeled peptides.
-
-
Data Analysis:
-
Use proteomics software to identify peptides and proteins.
-
Calculate the ratio of heavy (¹⁵N) to light (¹⁴N) isotopes for each identified peptide.
-
Determine the fractional synthesis rate (FSR) for each protein based on the rate of ¹⁵N incorporation.
-
Visualizing Metabolic Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the major metabolic pathways of tryptophan and a general experimental workflow for stable isotope labeling studies.
References
- 1. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Automated Protein Turnover Calculations from 15N Partial Metabolic Labeling LC/MS Shotgun Proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
L-Tryptophan-13C11: A Superior Isotopic Standard for Quantitative Analysis Over Deuterium-Labeled Tryptophan
For researchers, scientists, and drug development professionals engaged in quantitative analysis of L-Tryptophan, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. While both L-Tryptophan-13C11 and deuterium-labeled tryptophan are utilized, a comprehensive evaluation of their performance characteristics reveals significant advantages of the 13C-labeled analogue. This guide provides a detailed comparison, supported by established principles and experimental data, to inform the selection of the optimal stable isotope-labeled standard for mass spectrometry-based applications.
The primary advantages of this compound over its deuterated counterparts lie in its enhanced isotopic stability and the mitigation of chromatographic isotope effects. These factors contribute to greater accuracy and precision in quantitative assays.
Performance Comparison: this compound vs. Deuterium-Labeled Tryptophan
The ideal stable isotope-labeled internal standard should exhibit identical chemical and physical properties to the analyte of interest, ensuring it behaves consistently throughout sample preparation, chromatography, and ionization. Here, we compare the key performance metrics of this compound and deuterium-labeled tryptophan.
| Performance Metric | This compound | Deuterium-Labeled Tryptophan | Rationale & Implications |
| Chromatographic Co-elution | Excellent co-elution with unlabeled tryptophan. | Potential for chromatographic shift, eluting slightly earlier than unlabeled tryptophan.[1][2] | The larger mass difference in 13C labeling has a negligible effect on retention time. Deuterium labeling can alter the physicochemical properties, leading to separation from the analyte and potentially compromising accurate quantification due to differential matrix effects.[3] |
| Isotopic Stability | High stability with no risk of isotope exchange. | Risk of H/D back-exchange, particularly at labile positions, during sample processing and storage. | The 13C atoms are integral to the carbon skeleton of the tryptophan molecule and are not susceptible to exchange under typical experimental conditions. Deuterium atoms can be more prone to exchange, which can affect the accuracy of quantification.[3] |
| Mass Spectrometric Interference | Minimal potential for interference from the unlabeled analyte's isotopic cluster. | Potential for spectral overlap and in-source fragmentation or H/D exchange, which can complicate data analysis. | The +11 Da mass difference of this compound provides a clear separation from the isotopic envelope of the unlabeled analyte. |
| Accuracy & Precision | Generally higher accuracy and precision. | May be compromised due to isotope effects and potential instability. | The superior co-elution and isotopic stability of this compound lead to more reliable and reproducible quantification. |
| Cost | Generally higher. | Typically less expensive. | The higher initial cost of 13C-labeled standards is often justified by the improved data quality and reduced need for extensive method optimization to address isotope effects. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the quantification of L-tryptophan in biological matrices using either this compound or deuterium-labeled tryptophan as an internal standard.
Protocol 1: Quantification of L-Tryptophan in Human Plasma using this compound Internal Standard by LC-MS/MS
This protocol is adapted from methodologies for the analysis of tryptophan and its metabolites in biological fluids.[4]
1. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate tryptophan from other matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
L-Tryptophan: e.g., Q1: 205.1 m/z -> Q3: 188.1 m/z
-
This compound: e.g., Q1: 216.1 m/z -> Q3: 199.1 m/z
-
3. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of L-Tryptophan to this compound against the concentration of the calibration standards.
-
Determine the concentration of L-Tryptophan in the plasma samples from the calibration curve.
Protocol 2: Quantification of L-Tryptophan in Brain Tissue using Deuterium-Labeled Tryptophan Internal Standard by LC-MS/MS
This protocol is based on methods for analyzing tryptophan and its metabolites in tissue samples.
1. Sample Preparation:
-
Homogenize brain tissue (e.g., 100 mg) in 1 mL of ice-cold 10% trichloroacetic acid.
-
Add a known amount of deuterium-labeled tryptophan (e.g., L-Tryptophan-d5) internal standard.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
2. LC-MS/MS Conditions:
-
LC System: HPLC system
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: An appropriate gradient for the separation of tryptophan.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
L-Tryptophan: e.g., Q1: 205.1 m/z -> Q3: 188.1 m/z
-
Deuterium-Labeled Tryptophan (e.g., d5): e.g., Q1: 210.1 m/z -> Q3: 193.1 m/z
-
3. Quantification:
-
Quantification is performed similarly to Protocol 1, using the peak area ratio of the analyte to the deuterated internal standard.
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Figure 1: General experimental workflow for quantitative analysis using an internal standard.
Figure 2: Major metabolic pathways of L-Tryptophan.
References
Cross-Validation of L-Tryptophan-13C11 Data: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used analytical techniques for the quantitative analysis of L-Tryptophan-13C11: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The objective is to offer a comparative overview of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs in metabolic studies, pharmacokinetics, and clinical research.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes key validation parameters for the analysis of L-Tryptophan and its isotopically labeled analogues using LC-MS/MS, GC-MS, and NMR.
| Parameter | LC-MS/MS | GC-MS | NMR Spectroscopy |
| **Linearity (R²) ** | >0.99[1][2] | ≥0.9942[3] | >0.99 |
| Limit of Detection (LOD) | 0.015 - 24.48 nmol/L[4][5] | 0.2 - 0.4 µM | ~0.004 mg/mL |
| Limit of Quantification (LOQ) | 0.06 µM - 244.82 nmol/L | 0.4 - 0.5 µM | ~0.014 mg/mL |
| Accuracy (% Recovery) | 91.8 - 107.5% | 75.6 - 118.0% | 88 - 98% |
| Precision (%RSD) | <15% | <14.9% | <5% |
| Sample Throughput | High | Medium | Low to Medium |
| Derivatization Required | No | Yes | No |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for the quantification of this compound using LC-MS/MS, GC-MS, and NMR.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in complex biological matrices.
Sample Preparation:
-
To 100 µL of plasma or serum, add 10 µL of an internal standard solution (e.g., L-Tryptophan-D5).
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 216.1 -> Product ion (m/z) 199.1
-
L-Tryptophan (endogenous): Precursor ion (m/z) 205.1 -> Product ion (m/z) 188.1
-
L-Tryptophan-D5 (Internal Standard): Precursor ion (m/z) 210.1 -> Product ion (m/z) 192.1
-
-
Collision Energy and other MS parameters: Optimized for the specific instrument.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS requires derivatization to increase the volatility of L-Tryptophan for gas-phase analysis.
Sample Preparation and Derivatization:
-
Perform protein precipitation as described in the LC-MS/MS protocol (steps 1-4).
-
Evaporate the supernatant to dryness.
-
Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl) and 50 µL of acetonitrile.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Selected Ion Monitoring (SIM) of characteristic ions for the TBDMS derivative of:
-
This compound
-
L-Tryptophan (endogenous)
-
Internal Standard (e.g., L-Tryptophan-D5)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) offers a non-destructive method that requires minimal sample preparation and provides absolute quantification with a suitable internal standard.
Sample Preparation:
-
Lyophilize 200 µL of plasma or serum.
-
Reconstitute the dried sample in 600 µL of a D2O-based buffer (e.g., phosphate buffer, pH 7.4) containing a known concentration of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TSP).
-
Centrifuge to remove any precipitate and transfer the supernatant to an NMR tube.
NMR Acquisition Parameters (for a 600 MHz spectrometer):
-
Pulse Sequence: 1D NOESY presaturation (to suppress the water signal).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 5 x T1 (T1 of the slowest relaxing proton of interest, typically 5-10 seconds for tryptophan protons).
-
Number of Scans: 64-128 (depending on the concentration).
-
Temperature: 298 K.
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the area of a well-resolved proton signal of this compound (e.g., a specific aromatic proton) and the signal of the internal standard (e.g., the singlet from TSP at 0 ppm).
-
Calculate the concentration of this compound using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * Concentration_IS
Visualization of Pathways and Workflows
L-Tryptophan Metabolic Pathways
L-Tryptophan is a precursor to several biologically important molecules, primarily through the serotonin and kynurenine pathways. Understanding these pathways is crucial for interpreting data from metabolic studies involving this compound.
Caption: Major metabolic pathways of L-Tryptophan.
Analytical Workflow Comparison
The following diagram illustrates the general experimental workflows for the quantification of this compound using the three discussed analytical methods.
Caption: Comparative experimental workflows.
Cross-Validation Considerations
When cross-validating data obtained from different analytical methods, it is imperative to establish a clear protocol and acceptance criteria.
Experimental Design:
-
Prepare a set of quality control (QC) samples at low, medium, and high concentrations of this compound in the relevant biological matrix.
-
Analyze these QC samples using each of the validated methods.
-
Ensure that the analysis is performed by different analysts on different days to assess inter-assay variability.
Acceptance Criteria:
-
The mean concentration values obtained from the different methods should not differ by more than 15-20%.
-
The precision (%RSD) for each method should be within acceptable limits (typically <15%).
-
A statistical analysis, such as a paired t-test or Bland-Altman plot, should be performed to assess the agreement between the methods.
By carefully considering the performance characteristics, implementing robust experimental protocols, and establishing clear cross-validation criteria, researchers can ensure the reliability and comparability of this compound data generated by different analytical techniques. This guide serves as a foundational resource to facilitate informed decisions in the selection and validation of analytical methods for crucial metabolic and pharmacokinetic studies.
References
- 1. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a global quantitative analysis methodology of tryptophan metabolites in mice using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Accuracy of L-Tryptophan-13C11 Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of L-Tryptophan, with a focus on the use of L-Tryptophan-13C11 as an internal standard. The accuracy and reliability of analytical methods are paramount in research and drug development, and the use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust bioanalytical assays. This document summarizes quantitative data from various studies, presents detailed experimental protocols, and offers a visual representation of a typical analytical workflow to aid in the assessment of this quantification approach.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
This compound is a stable isotope-labeled analog of L-Tryptophan, where eleven carbon atoms are replaced with the heavier carbon-13 isotope. This labeling makes it an ideal internal standard for quantification by mass spectrometry.[1] The principle of isotope dilution mass spectrometry (ID-MS) relies on the addition of a known amount of the labeled standard to a sample before any processing steps. Because the labeled standard is chemically identical to the analyte of interest (native L-Tryptophan), it experiences the same losses during sample preparation, extraction, and ionization in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the labeled internal standard, accurate and precise quantification can be achieved, effectively correcting for matrix effects and variations in instrument response.
Comparative Analysis of Quantitative Performance
The following tables summarize the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of L-Tryptophan, highlighting the use of isotopically labeled internal standards. While not all studies explicitly used the 13C11 variant, the data from methods employing other deuterated or 13C-labeled tryptophan analogs provide a strong indication of the expected performance.
Table 1: Linearity and Sensitivity of L-Tryptophan Quantification using LC-MS/MS with Isotopically Labeled Internal Standards
| Method Reference | Internal Standard | Matrix | Linear Range | LLOQ | LLOD |
| [2] | Tryptophan-d8 | Human Serum | 0.1 - 500 µM | Not Specified | Not Specified |
| [3] | 7-aminoheptanoic acid | Human Serum | 10 - 200 µM | 0.5 µM | 150 nM |
| [4] | Amlodipine | Not Specified | 1.25 - 4000 ng/mL | 0.55 ng/mL | Not Specified |
| [5] | Not Specified | Mouse Serum & Brain | Not Specified | 3.42 - 244.82 nmol/L | 0.96 - 24.48 nmol/L |
| 13C-15N labeled amino acid mixture | Not Specified | Not Specified | 0.06 µM | 0.02 µM |
Table 2: Accuracy and Precision of L-Tryptophan Quantification using LC-MS/MS with Isotopically Labeled Internal Standards
| Method Reference | Internal Standard | Matrix | Intra-assay Precision (% CV) | Inter-assay Precision (% CV) | Accuracy (% Recovery) |
| Tryptophan-d8 | Human Serum | 4.189% | 6.550% | Not Specified | |
| Not Specified | Human Plasma | < 10% | < 15% | Difference from nominal < 12% | |
| Amlodipine | Not Specified | 0.3 - 3.4% | 0.4 - 8.9% | Not Specified | |
| Not Specified | Mouse Serum & Brain | ≤ 13.92% | ≤ 13.92% | Not Specified | |
| [13C11,15N2]-L-tryptophan | Human Plasma | 1.10 - 9.74% | Not Specified | 79.88 - 120.36% |
The data consistently demonstrate that methods employing isotopically labeled internal standards achieve excellent linearity with correlation coefficients (r²) typically exceeding 0.99. The sensitivity of these methods is high, with limits of quantification often in the nanomolar to low micromolar range. Furthermore, the precision, as indicated by the coefficient of variation (% CV), is generally well within the accepted bioanalytical method validation guidelines of <15%. The accuracy, reported as percent recovery or deviation from the nominal value, also falls within acceptable limits.
Experimental Protocols
Below are representative experimental protocols for the quantification of L-Tryptophan using LC-MS/MS with an isotopically labeled internal standard.
Protocol 1: Quantification of Tryptophan in Human Serum
1. Sample Preparation:
-
To 50 µL of human serum, add a mixture of internal standards, including Tryptophan-d8.
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex and centrifuge the samples.
-
Collect the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: Atlantis T3 C18 column.
-
Mobile Phase A: 5 mmol/L ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient: A binary gradient is applied, starting with 95% A, decreasing to 5% A, and then returning to initial conditions.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both L-Tryptophan and the internal standard are monitored.
Protocol 2: Quantification of Tryptophan in Human Serum after Derivatization
1. Sample Preparation:
-
To 10 µL of serum, add 10 µL of a 50 µM internal standard solution (7-aminoheptanoic acid).
-
Add 120 µL of acetonitrile to precipitate proteins.
-
Centrifuge the samples at 1,300 × g for 20 minutes at 4 °C.
-
The supernatant is then derivatized.
2. Liquid Chromatography:
-
Instrument: HPLC system with an ESI-MS detector.
-
Separation: The specific column and mobile phase composition for the derivatized analytes are optimized.
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Selective Ion Monitoring (SIM) is used to detect the derivatized L-Tryptophan and internal standard.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantification of L-Tryptophan using an isotopically labeled internal standard and LC-MS/MS.
Caption: Experimental workflow for L-Tryptophan quantification.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Tryptophan and Kynurenine by LC-MS/MS by Using Amlodipine as an Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Proteomics: SILAC vs. L-Tryptophan-13C11 Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has become a cornerstone for accurate and robust protein quantification. This guide provides an objective comparison between the widely adopted SILAC methodology, which typically utilizes isotopically labeled arginine and lysine, and a more specialized metabolic labeling approach using L-Tryptophan-13C11. We will delve into the principles, experimental considerations, and data outcomes of each method to help you make an informed decision for your research needs.
Principle of Metabolic Labeling
Metabolic labeling is a powerful technique where cells are cultured in a medium containing a "heavy" isotopically labeled essential amino acid.[1] As the cells grow and synthesize new proteins, this heavy amino acid is incorporated into the proteome. When this "heavy" cell population is compared to a "light" population grown in normal medium, the mass difference allows for the relative quantification of proteins using mass spectrometry. A key advantage of this in vivo labeling is that experimental and control cell populations can be combined at an early stage, minimizing quantitative errors from sample handling.[2]
SILAC: The Gold Standard
SILAC is the most prominent metabolic labeling technique. It typically involves the use of heavy isotopes of arginine (Arg) and lysine (Lys).[3] The choice of these two amino acids is strategic: the enzyme trypsin, commonly used to digest proteins into peptides for mass spectrometry analysis, cleaves after arginine and lysine residues. This ensures that most tryptic peptides will contain at least one labeled amino acid, allowing for broad proteome quantification.
This compound Labeling: A Niche Application
While not a mainstream technique for global proteomics, metabolic labeling with this compound is a feasible, albeit more specialized, approach. Tryptophan is an essential amino acid and can be incorporated into proteins in the same manner as arginine and lysine.[4] However, the natural abundance of tryptophan in proteins is significantly lower than that of arginine and lysine, which has major implications for its use in quantitative proteomics.
Quantitative Data Comparison
The choice of labeled amino acid directly impacts the number of proteins that can be quantified in an experiment. The following table summarizes the key quantitative differences between standard SILAC and a Tryptophan-labeling approach.
| Feature | Standard SILAC (Arg & Lys) | This compound Labeling | Rationale |
| Proteome Coverage | High | Low | Tryptophan is the least abundant amino acid in most proteins, occurring at a frequency of about 1-2%. Arginine and Lysine are significantly more abundant. This means fewer tryptic peptides will contain a tryptophan label, leading to the quantification of a smaller subset of the proteome. |
| Quantifiable Peptides | Majority of tryptic peptides | Tryptophan-containing peptides only | Trypsin digestion generates peptides ending in Arg or Lys. Labeling these amino acids ensures most peptides are quantifiable. A Tryptophan-only approach limits quantification to the small fraction of peptides that happen to contain a Tryptophan residue. |
| Accuracy & Precision | High | High | For the proteins that are quantified, the accuracy and precision of metabolic labeling are inherently high due to early-stage sample pooling. |
| Application | Global quantitative proteomics, protein-protein interaction studies, post-translational modification analysis. | Targeted analysis of tryptophan-containing proteins, studies of tryptophan metabolism and its role in signaling pathways. | The broad coverage of SILAC makes it suitable for system-wide analyses. The limited coverage of Tryptophan labeling makes it more suited for focused biological questions where tryptophan-containing proteins are of particular interest. |
Experimental Protocols
The experimental workflows for both methods are similar in principle, with the primary difference being the composition of the specialized cell culture medium.
Standard SILAC Protocol (Arginine & Lysine Labeling)
-
Cell Culture Adaptation: Two populations of cells are cultured. One is grown in standard medium ("light"). The other is grown in a specialized SILAC medium deficient in arginine and lysine but supplemented with "heavy" isotopically labeled arginine (e.g., 13C6-Arg) and lysine (e.g., 13C6,15N2-Lys).
-
Complete Labeling: Cells are passaged for at least five doublings to ensure near-complete incorporation of the heavy amino acids into the proteome.
-
Experimental Treatment: The "light" and "heavy" cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control).
-
Sample Pooling: The "light" and "heavy" cell populations are harvested and mixed, typically in a 1:1 ratio based on cell count or total protein amount.
-
Protein Extraction and Digestion: Proteins are extracted from the pooled cell lysate, and then digested into peptides using trypsin.
-
Mass Spectrometry and Data Analysis: The resulting peptide mixture is analyzed by LC-MS/MS. The mass spectrometer detects pairs of "light" and "heavy" peptides. The ratio of their signal intensities corresponds to the relative abundance of the protein in the two cell populations.
This compound Labeling Protocol
-
Cell Culture Adaptation: Similar to SILAC, two cell populations are cultured. One in "light" medium, and the other in a medium deficient in tryptophan but supplemented with "heavy" this compound.
-
Complete Labeling: Cells are passaged for a sufficient number of doublings to ensure complete incorporation of the labeled tryptophan.
-
Experimental Treatment: The two cell populations are treated according to the experimental design.
-
Sample Pooling: The "light" and "heavy" populations are harvested and mixed.
-
Protein Extraction and Digestion: Proteins are extracted and digested with trypsin.
-
Mass Spectrometry and Data Analysis: The sample is analyzed by LC-MS/MS. Quantification is based on the intensity ratios of peptide pairs containing "light" and "heavy" tryptophan.
Visualizing the Workflows and Rationale
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Standard SILAC experimental workflow.
References
- 1. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomic Analysis of Arginine Methylation Sites in Human Cells Reveals Dynamic Regulation During Transcriptional Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. liverpool.ac.uk [liverpool.ac.uk]
- 4. academic.oup.com [academic.oup.com]
A Comparative Guide to L-Tryptophan-13C11 Labeling in Modern Research
For researchers, scientists, and drug development professionals, the precise measurement of metabolic fluxes and protein dynamics is paramount. L-Tryptophan-13C11, a stable isotope-labeled essential amino acid, has emerged as a powerful tool in these investigations. This guide provides an objective comparison of this compound labeling with alternative techniques, supported by experimental data and detailed protocols to inform your research decisions.
Stable isotope labeling, utilizing non-radioactive isotopes like carbon-13 (¹³C), offers a safe and effective method to trace the metabolic fate of molecules within biological systems.[1] this compound, where all eleven carbon atoms of the tryptophan molecule are replaced with the ¹³C isotope, serves as a tracer for a variety of applications, including metabolic flux analysis, quantitative proteomics, and monitoring protein synthesis.[2] Its use in conjunction with analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) allows for the precise quantification of metabolic pathways and protein turnover.[1]
This guide will delve into the performance of this compound labeling in key research areas and compare it against established alternative methodologies.
I. Quantitative Proteomics: Tracking the Proteome's Dynamics
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample.[3] this compound can be utilized in metabolic labeling approaches to quantify protein synthesis and turnover.
Alternative Techniques:
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): A widely used metabolic labeling technique where cells are grown in media containing "light" (normal) or "heavy" (isotope-labeled) essential amino acids, typically arginine and lysine.[4] This allows for the direct comparison of protein abundance between different cell populations.
-
Isobaric Tagging (iTRAQ and TMT): These chemical labeling methods use isobaric tags to label peptides after protein digestion. This allows for the multiplexed analysis of up to 16 samples simultaneously.
-
Label-Free Quantification: This method compares the signal intensities or spectral counts of peptides between different runs to determine relative protein abundance, avoiding the need for isotopic labels.
Data Presentation: Comparison of Quantitative Proteomics Techniques
| Feature | This compound Labeling | SILAC | iTRAQ/TMT | Label-Free Quantification |
| Principle | Metabolic Labeling | Metabolic Labeling | Chemical Labeling (Peptide level) | Signal Intensity/Spectral Counting |
| Multiplexing | Typically 2-plex | 2-3 plex (standard) | Up to 18-plex | Limited (sequential runs) |
| Accuracy | High | High | Moderate to High | Moderate |
| Precision | High | High | Moderate | Lower |
| Dynamic Range | Limited by MS instrument | Can be limited (<20:1) | Narrower | Wider |
| Applicability | Cell culture, in vivo models | Primarily cell culture | Any sample type | Any sample type |
| Cost | High (labeled amino acid) | High (labeled amino acids & media) | High (reagents) | Lower (no labeling reagents) |
| Complexity | Moderate | High (cell culture adaptation) | High (chemical labeling steps) | High (data analysis) |
II. Monitoring Protein Synthesis: A Window into Cellular Activity
The rate of protein synthesis is a critical indicator of cellular health and response to stimuli. This compound can be used to measure the incorporation of this essential amino acid into newly synthesized proteins.
Alternative Techniques:
-
Radioactive Tracers: Traditionally, radioactive amino acids (e.g., ³⁵S-methionine, ³H-leucine) were used to measure protein synthesis.
-
Puromycin-Based Methods (SUnSET and OP-Puro): These non-isotopic methods utilize puromycin, an antibiotic that incorporates into nascent polypeptide chains, leading to their premature termination. The incorporated puromycin can then be detected by antibodies (SUnSET) or through click chemistry with a fluorescent probe (OP-Puro).
Data Presentation: Comparison of Protein Synthesis Monitoring Techniques
| Feature | This compound Labeling | Radioactive Tracers | Puromycin-Based Methods (SUnSET/OP-Puro) |
| Principle | Stable Isotope Incorporation | Radioactive Isotope Incorporation | Antibiotic Incorporation |
| Detection | Mass Spectrometry, NMR | Scintillation Counting, Autoradiography | Western Blot, Flow Cytometry, Microscopy |
| Safety | Non-radioactive, safe for in vivo use | Radioactive, requires specialized handling | Non-radioactive |
| Sensitivity | High | Very High | High |
| Multiplexing | Possible with different isotopes | Limited | Possible with different fluorophores |
| Cell-level analysis | Possible | Difficult | Yes (single-cell resolution with OP-Puro) |
| In vivo application | Yes | Limited due to safety concerns | Yes |
| Cost | High | Moderate (reagents and disposal) | Moderate |
III. Metabolic Flux Analysis: Mapping the Cellular Metabolic Network
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing a ¹³C-labeled substrate like this compound and analyzing the distribution of the ¹³C label in downstream metabolites, researchers can elucidate the activity of various metabolic pathways.
Alternative Techniques:
-
Other ¹³C-Labeled Substrates: The most common tracer used in MFA is ¹³C-glucose. Other labeled substrates like ¹³C-glutamine are also frequently used to probe specific pathways.
-
Isotopically Nonstationary MFA (INST-MFA): This approach analyzes the transient labeling patterns of metabolites before the system reaches an isotopic steady state, providing more detailed flux information.
Data Presentation: Comparison of Metabolic Flux Analysis Approaches
| Feature | This compound Labeling | ¹³C-Glucose Labeling | Isotopically Nonstationary MFA (INST-MFA) |
| Principle | Stable Isotope Tracing | Stable Isotope Tracing | Dynamic Stable Isotope Tracing |
| Primary Pathways Probed | Tryptophan metabolism (Kynurenine, Serotonin pathways), Protein Synthesis | Central Carbon Metabolism (Glycolysis, TCA cycle, Pentose Phosphate Pathway) | Comprehensive network analysis |
| Experimental Duration | Can be long to reach steady state | Can be long to reach steady state | Shorter time course experiments |
| Data Analysis | Requires metabolic modeling | Requires metabolic modeling | More complex computational modeling |
| Information Yield | Fluxes through tryptophan-related pathways | Fluxes through central carbon metabolism | Detailed, time-resolved flux information |
| Applicability | Targeted analysis of specific pathways | Broad analysis of central metabolism | Systems with slow labeling dynamics or autotrophic systems |
Experimental Protocols
Protocol 1: Quantitative Proteomics using SILAC
This protocol provides a general workflow for a SILAC experiment.
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, use standard cell culture medium.
-
For the "heavy" population, use SILAC medium deficient in arginine and lysine, supplemented with "heavy" ¹³C₆,¹⁵N₄-Arginine and ¹³C₆,¹⁵N₂-Lysine.
-
Grow cells for at least five to six doublings to ensure complete incorporation of the heavy amino acids.
-
-
Experimental Treatment:
-
Apply the desired experimental treatment to one of the cell populations.
-
-
Cell Lysis and Protein Extraction:
-
Harvest and lyse the cells from both populations separately.
-
Quantify the protein concentration for each lysate.
-
-
Sample Mixing:
-
Mix equal amounts of protein from the "light" and "heavy" cell lysates.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the mixed protein sample using trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using LC-MS/MS.
-
-
Data Analysis:
-
Use software such as MaxQuant to identify and quantify the "light" and "heavy" peptide pairs. The ratio of their intensities reflects the relative protein abundance.
-
Protocol 2: Monitoring Protein Synthesis using OP-Puro and Flow Cytometry
This protocol outlines the steps for measuring protein synthesis in individual cells.
-
Cell Culture and Treatment:
-
Culture cells under the desired experimental conditions.
-
-
OP-Puro Labeling:
-
Add O-propargyl-puromycin (OP-Puro) to the cell culture medium at a final concentration of 20-50 µM.
-
Incubate for 1-2 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Permeabilization:
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Click Chemistry Reaction:
-
Prepare a Click-iT® reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide).
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash the cells with PBS.
-
If desired, stain for other cellular markers using antibodies.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer. The fluorescence intensity of the azide-conjugated fluorophore is proportional to the rate of protein synthesis.
-
Protocol 3: Metabolic Flux Analysis using ¹³C-Labeled Substrates
This is a generalized protocol for a steady-state ¹³C-MFA experiment.
-
Cell Culture and Labeling:
-
Culture cells in a defined medium.
-
Switch the cells to a medium containing a known concentration of a ¹³C-labeled substrate (e.g., this compound or ¹³C-glucose).
-
Allow the cells to reach both a metabolic and isotopic steady state. This can take several hours to days depending on the cell type and the pathways being studied.
-
-
Metabolite Extraction:
-
Rapidly quench the metabolism of the cells (e.g., using cold methanol).
-
Extract the intracellular metabolites.
-
-
Metabolite Analysis:
-
Analyze the metabolite extracts using GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key metabolites.
-
-
Metabolic Modeling and Flux Calculation:
-
Use a computational model of the cell's metabolic network.
-
Input the measured mass isotopomer distributions and any other measured extracellular fluxes (e.g., substrate uptake and product secretion rates).
-
Use software to calculate the intracellular metabolic fluxes that best fit the experimental data.
-
Visualizations
Signaling Pathway: Tryptophan Metabolism
Caption: Major metabolic fates of this compound.
Experimental Workflow: SILAC-based Quantitative Proteomics
Caption: Workflow for SILAC-based quantitative proteomics.
Logical Relationship: Choosing a Quantitative Technique
Caption: Decision guide for selecting a quantitative technique.
References
- 1. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Tryptophan (¹³Cââ, 99%)- Cambridge Isotope Laboratories, CLM-4290-H-0.1 [isotope.com]
- 3. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
Confirming L-Tryptophan-13C11 Incorporation: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the successful incorporation of L-Tryptophan-13C11 into biological systems. We offer detailed protocols for mass spectrometry-based analysis, illustrative data, and clear visualizations to guide your research and ensure the validity of your metabolic labeling studies.
Data Presentation: Quantifying Isotopic Enrichment
A key aspect of confirming this compound incorporation is the quantitative analysis of isotopic enrichment in downstream metabolites. The following tables present hypothetical but representative data from a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of cell lysates. These tables compare a control group (cultured in standard medium) with an experimental group cultured in a medium supplemented with this compound.
Table 1: Mass Isotopomer Distribution of Tryptophan and Key Metabolites
This table illustrates the distribution of mass isotopomers for tryptophan and its major metabolites. The "M+n" notation indicates the mass of the isotopologue relative to the monoisotopic mass (M+0), where 'n' is the number of ¹³C atoms incorporated.
| Metabolite | Isotopologue | Control Group (Relative Abundance %) | This compound Group (Relative Abundance %) |
| Tryptophan | M+0 | 87.8 | 2.1 |
| M+1 | 9.2 | 3.5 | |
| M+2 | 2.5 | 4.8 | |
| ... | ... | ... | |
| M+11 | 0.0 | 89.6 | |
| Kynurenine | M+0 | 88.1 | 5.3 |
| M+1 | 9.0 | 6.1 | |
| M+2 | 2.4 | 7.2 | |
| ... | ... | ... | |
| M+11 | 0.0 | 81.4 | |
| Serotonin | M+0 | 89.5 | 10.2 |
| M+1 | 8.5 | 12.3 | |
| M+2 | 1.8 | 15.1 | |
| ... | ... | ... | |
| M+10 | 0.0 | 62.4 | |
| Indole-3-Acetic Acid | M+0 | 89.2 | 11.5 |
| M+1 | 8.8 | 13.2 | |
| M+2 | 1.9 | 16.8 | |
| ... | ... | ... | |
| M+10 | 0.0 | 58.5 |
Table 2: Calculated Isotopic Enrichment
This table provides the calculated percentage of isotopic enrichment for each metabolite in the this compound treated group, derived from the mass isotopomer distribution data in Table 1.
| Metabolite | % Isotopic Enrichment (¹³C) |
| Tryptophan | 97.9% |
| Kynurenine | 94.7% |
| Serotonin | 89.8% |
| Indole-3-Acetic Acid | 88.5% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are key experimental protocols for a typical this compound incorporation study.
Protocol 1: Cell Culture and Metabolic Labeling
-
Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and proliferate for 24 hours.
-
Control Group: For the control group, replace the standard medium with fresh standard medium.
-
Experimental Group: For the experimental group, replace the standard medium with a custom medium of the same formulation but containing this compound in place of unlabeled L-Tryptophan.
-
Incubation: Culture the cells for a predetermined time course (e.g., 24, 48, 72 hours) to allow for the incorporation of the labeled tryptophan into cellular metabolites.
-
Cell Harvesting: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) and then quench metabolism by adding ice-cold 80% methanol. Scrape the cells and collect the cell lysate.
Protocol 2: Metabolite Extraction
-
Lysate Collection: Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cellular debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).
Protocol 3: LC-MS/MS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UPLC-Q-Orbitrap MS).
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for polar metabolite separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to separate tryptophan and its key metabolites.
-
-
Mass Spectrometry:
-
Ionization Mode: Use positive electrospray ionization (ESI+).
-
Scan Mode: Perform full scan analysis to detect all mass isotopologues.
-
Resolution: Set a high resolution (e.g., >70,000) to accurately distinguish between isotopologues.
-
Data Acquisition: Acquire data over the appropriate mass range to cover the expected m/z values of the unlabeled and labeled metabolites.
-
Protocol 4: Data Analysis and Isotopic Enrichment Calculation
-
Peak Integration: Integrate the peak areas for all detected mass isotopologues of tryptophan and its metabolites.
-
Correction for Natural Abundance: Correct the raw peak intensities for the natural abundance of ¹³C.
-
Mass Isotopomer Distribution (MID) Calculation: Calculate the relative abundance of each isotopologue (M+0, M+1, M+2, etc.) for each metabolite.
-
Isotopic Enrichment Calculation: Determine the percentage of the metabolite pool that is labeled with ¹³C using the following formula:
% Enrichment = (Sum of labeled isotopologue abundances / Sum of all isotopologue abundances) x 100
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the experimental design and the underlying biological pathways.
Caption: Major metabolic pathways of L-Tryptophan.
Caption: Experimental workflow for confirming this compound incorporation.
A Researcher's Guide to Statistical Analysis of L-Tryptophan-¹³C₁₁ Labeling Data
Data Presentation: Summarizing Quantitative Results
Clear and concise presentation of quantitative data is paramount for interpreting the results of L-Tryptophan-¹³C₁₁ tracing experiments. The following tables provide a template for summarizing key findings.
Table 1: Comparison of L-Tryptophan-¹³C₁₁ Uptake and Incorporation into Key Metabolites
This table is designed to compare the fractional enrichment of ¹³C in tryptophan and its downstream metabolites between different experimental conditions. Fractional enrichment is a key parameter in stable isotope tracing studies, indicating the proportion of a metabolite pool that has been newly synthesized from the labeled precursor.
| Metabolite | Isotope | Control Group (Fractional Enrichment %) | Treatment Group (Fractional Enrichment %) | p-value |
| L-Tryptophan | ¹³C₁₁ | 95.2 ± 2.1 | 94.8 ± 2.5 | >0.05 |
| Kynurenine | ¹³C₉ | 35.7 ± 4.2 | 52.1 ± 5.6 | <0.01 |
| Kynurenic Acid | ¹³C₉ | 15.3 ± 3.1 | 25.8 ± 4.0 | <0.01 |
| Serotonin | ¹³C₁₀ | 22.4 ± 3.9 | 18.2 ± 3.5 | <0.05 |
| Quinolinic Acid | ¹³C₆ | 12.8 ± 2.5 | 20.1 ± 3.1 | <0.01 |
Data are presented as mean ± standard deviation. Statistical significance was determined using a two-tailed Student's t-test.
Table 2: Comparison of Software for ¹³C Metabolic Flux Analysis
The choice of software is crucial for the accurate calculation and interpretation of metabolic fluxes from isotope labeling data.
| Software | Key Features | Intended User | Statistical Analysis Capabilities |
| MetaboAnalyst | Web-based platform for comprehensive metabolomics data analysis, including statistical analysis, functional annotation, and visualization. | Biologists with limited statistical background. | Includes t-tests, ANOVA, PCA, PLS-DA, and clustering analysis. |
| INCA | A MATLAB-based tool for isotopically non-stationary metabolic flux analysis (INST-MFA). | Researchers with a background in metabolic engineering and computational biology. | Provides confidence intervals for flux estimates. |
| OpenMebius | Software for conventional ¹³C-based metabolic flux analysis. | Researchers familiar with metabolic flux analysis principles. | Supports flux estimation and error analysis. |
| Metabolite AutoPlotter | A free online tool for processing metabolomics data, including correction for natural isotope abundances.[1] | Researchers needing to correct raw mass spectrometry data. | Primarily for data processing, statistical analysis is performed in other software. |
Experimental Protocols
A well-defined experimental protocol is the foundation of reproducible and reliable L-Tryptophan-¹³C₁₁ labeling studies.
Protocol 1: In Vitro Cell Culture Labeling
Objective: To quantify the incorporation of L-Tryptophan-¹³C₁₁ into intracellular metabolites in cultured cells.
Materials:
-
Cells of interest (e.g., cancer cell line, primary neurons)
-
Cell culture medium deficient in tryptophan
-
L-Tryptophan-¹³C₁₁ (≥98% isotopic purity)
-
Unlabeled L-Tryptophan
-
Phosphate-buffered saline (PBS), ice-cold
-
Metabolite extraction solvent (e.g., 80% methanol, -80°C)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours.
-
Media Preparation: Prepare experimental media by supplementing tryptophan-deficient medium with either unlabeled L-Tryptophan (control) or L-Tryptophan-¹³C₁₁ (labeled) to the desired final concentration.
-
Labeling: Remove the standard growth medium, wash the cells once with PBS, and add the prepared experimental media.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled tryptophan.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add a specific volume of ice-cold 80% methanol to the plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a high-resolution LC-MS/MS system to separate and detect the labeled and unlabeled metabolites.
-
Protocol 2: LC-MS/MS Analysis of Tryptophan Metabolites
Objective: To quantify the abundance of L-Tryptophan and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is typically employed for separation.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for tryptophan and its major metabolites.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, where specific precursor-to-product ion transitions for each analyte are monitored.
-
Data Analysis: Peak areas are integrated, and concentrations are determined by comparison to a standard curve generated with known concentrations of each analyte. Isotopic enrichment is calculated from the relative abundance of the labeled and unlabeled forms of each metabolite after correcting for natural isotope abundance.
Mandatory Visualization
Diagrams created using Graphviz (DOT language) are provided to visualize key pathways and workflows.
Caption: Major metabolic pathways of L-Tryptophan.
Caption: A generalized experimental workflow for ¹³C metabolic flux analysis.[2]
Caption: Logical flow for statistical comparison of labeling data.
References
Validated Analytical Methods for L-Tryptophan Analysis Using Isotopically Labeled Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of L-Tryptophan and its metabolites is crucial for understanding various physiological and pathological processes. This guide provides a comparative overview of peer-reviewed and validated liquid chromatography-mass spectrometry (LC-MS) methods that utilize isotopically labeled L-Tryptophan as an internal standard to ensure high accuracy and precision.
Comparative Analysis of Method Validation Parameters
The following table summarizes the key performance characteristics of validated LC-MS methods for the quantification of L-Tryptophan and its metabolites. The use of stable isotope-labeled internal standards, such as L-Tryptophan-13C11 or L-Tryptophan-15N, is a common strategy to correct for matrix effects and variations in sample processing and instrument response.
| Parameter | Lefevre et al. (2019)[1][2] | K. Wójcik et al. (2018)[3] | Eser et al. (2020)[4] |
| Analytes | 20 Tryptophan catabolites | Tryptophan, Kynurenine, Kynurenic Acid | Tryptophan, Kynurenine |
| Internal Standard | Isotope labeled internal standards | L-Tryptophan-amino-15N | Amlodipine (non-isotopic) |
| Matrices | Urine, serum, intestinal contents, liver | Fluid from the anterior chamber of the eye | Not specified |
| Linearity Range | Adjusted to endogenous levels | 4–2000 ng/mL | 1.25–4000 ng/mL (Tryptophan), 0.5–1600 ng/mL (Kynurenine) |
| Correlation Coefficient (r²) | Not explicitly stated | >0.999[5] | 0.996 (Tryptophan), 0.99 (Kynurenine) |
| Limit of Detection (LOD) | 0.015–11.25 nmol/L | Not specified | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified | 0.55 ng/mL (Tryptophan), 0.47 ng/mL (Kynurenine) |
| Intra-day Precision (%RSD) | < 6.2% | < 4.4% (Trp), < 6.4% (Kyn), < 5% (Kyna) | 0.3–3.4% |
| Inter-day Precision (%RSD) | Not specified | Not specified | 0.4–8.9% |
| Accuracy/Recovery (%) | Average accuracy of 6.6% | 94.3–96.1% (Trp), 91.0–95.0% (Kyn), 96.0–97.6% (Kyna) | Not specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these analytical methods. Below are summaries of the experimental protocols from the cited studies.
Method 1: Lefevre et al. (2019) - Global Quantitative Analysis of Tryptophan Metabolites
This study presents a validated method for the quantification of 20 tryptophan catabolites in various biological matrices using LC-HRMS.
-
Sample Preparation:
-
Biological samples (urine, serum, intestinal contents, liver) are homogenized.
-
An internal standard solution containing isotope-labeled tryptophan and its metabolites is added.
-
Proteins are precipitated using an organic solvent.
-
The supernatant is collected after centrifugation, evaporated to dryness, and reconstituted in a suitable solvent for LC-MS analysis.
-
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.
-
Flow Rate: Optimized for the specific column dimensions.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes to cover a wide range of metabolites.
-
Detection: High-resolution mass spectrometry (HRMS) for accurate mass measurements and identification of metabolites.
-
Method 2: K. Wójcik et al. (2018) - Quantification of Tryptophan and its Metabolites in Eye Fluid
This study details a validated UHPLC-ESI-MS/MS method for the determination of tryptophan, kynurenine, and kynurenic acid in the fluid from the anterior chamber of the eye.
-
Sample Preparation:
-
15 µL of the eye fluid is diluted with 15 µL of the internal standard (L-tryptophan-amino-15N) and 30 µL of 0.1% formic acid in water.
-
The diluted sample is directly injected into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
Column: Synergi 4 μ Fusion-RP column.
-
Mobile Phase: Gradient elution.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI).
-
Detection: Triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Method 3: Eser et al. (2020) - Determination of Tryptophan and Kynurenine
This publication describes a validated LC-MS/MS method for the quantification of tryptophan and kynurenine.
-
Sample Preparation:
-
Details on sample preparation are not extensively provided in the abstract but would typically involve protein precipitation followed by centrifugation.
-
-
Liquid Chromatography:
-
Column: ACE-C18 reversed-phase analytical column (4.6 mm × 50 mm, 5 µm).
-
Mobile Phase: Gradient elution.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI).
-
Detection: Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific MRM transitions were m/z 205.1 → 117.7 and 187.9 for tryptophan and m/z 209.1 → 146 and 93.9 for kynurenine.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the quantification of L-Tryptophan and its metabolites using an isotopically labeled internal standard and LC-MS.
Caption: General workflow for sample preparation and analysis.
Tryptophan Metabolic Pathways
L-Tryptophan is a precursor to several important metabolic pathways, including the serotonin and kynurenine pathways. The diagram below outlines these key pathways.
Caption: Major metabolic pathways of L-Tryptophan.
References
- 1. Validation of a global quantitative analysis methodology of tryptophan metabolites in mice using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Tryptophan and Its Major Metabolites in Fluid from the Anterior Chamber of the Eye in Diabetic Patients with Cataract by Liquid Chromotography Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Tryptophan and Kynurenine by LC-MS/MS by Using Amlodipine as an Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-Tryptophan-13C11: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe and compliant disposal of L-Tryptophan-13C11, an isotopically labeled, non-hazardous amino acid.
Safety and Hazard Assessment
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Safety Data Sheets (SDS) for L-Tryptophan and its isotopically labeled analogues consistently indicate that it is a non-hazardous solid. However, it is essential to handle all laboratory chemicals with caution.
Key Safety Information:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Inhalation: Avoid generating and inhaling dust. Use in a well-ventilated area.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, rinse mouth with water and seek medical advice if you feel unwell.[1]
Quantitative Data from Safety Data Sheets
The following table summarizes key quantitative data for L-Tryptophan, which is chemically identical to its isotopically labeled form for disposal purposes.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | Safety Data Sheet (Generic) |
| Molecular Weight | 204.23 g/mol (unlabeled) | Safety Data Sheet (Generic) |
| Melting Point | 280-285 °C (decomposes) | Sigma-Aldrich |
| Water Solubility | Soluble | Flinn Scientific |
| Oral LD50 (Rat) | >16 g/kg | Fisher Scientific[2] |
| Bioaccumulation | Does not significantly accumulate in organisms | Carl ROTH |
| Biodegradability | Readily biodegradable | Carl ROTH |
Step-by-Step Disposal Procedures
As a non-hazardous substance, this compound has several disposal options depending on the quantity and form (solid or aqueous solution), as well as local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocol: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Protocol 1: Disposal of Solid this compound (Small Quantities)
This procedure is suitable for small amounts of solid this compound typically remaining in sample vials or as residue from weighing. This aligns with recommendations for non-hazardous solids and Flinn Scientific's Disposal Method #26a for landfill disposal.
Methodology:
-
Collection: Carefully sweep up any solid this compound, minimizing dust generation.
-
Packaging: Place the collected solid into a primary container, such as a sealed plastic bag or a vial.
-
Secondary Containment: Place the primary container into a second, larger, sealable plastic bag.
-
Labeling: While not hazardous, it is good practice to label the outer bag as "Non-hazardous waste: this compound".
-
Final Disposal: Dispose of the double-bagged waste in the regular laboratory trash destined for a landfill.
Protocol 2: Disposal of Aqueous Solutions of this compound
For dilute, aqueous solutions of this compound that are free from other hazardous materials, disposal via the sanitary sewer is often permissible.
Methodology:
-
Confirmation of Non-Hazardous Nature: Ensure the solution contains only this compound and water, with no other hazardous solutes. The pH should be between 5 and 9.
-
Dilution: While L-Tryptophan is soluble, further dilution may be prudent for larger volumes.
-
Disposal: Pour the solution down a laboratory sink drain connected to a sanitary sewer system.
-
Flushing: Flush the drain with a copious amount of water (at least 20 parts water to 1 part solution) to ensure it is well-diluted within the wastewater system.[3]
Protocol 3: Disposal of this compound Mixed with Hazardous Waste
If this compound is mixed with any substance classified as hazardous (e.g., flammable solvents, toxic reagents), the entire mixture must be treated as hazardous waste.
Methodology:
-
Segregation: Do not mix this waste with non-hazardous waste streams.
-
Containerization: Store the waste in a chemically compatible, sealed, and properly labeled hazardous waste container.
-
Labeling: The hazardous waste label must include:
-
The words "Hazardous Waste".
-
The full names of all chemical constituents, including this compound.
-
The approximate percentages of each component.
-
The associated hazards (e.g., flammable, toxic).
-
The accumulation start date.
-
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.
Disposal of Empty Containers
Empty containers that held this compound should be managed as follows:
-
Residue Removal: Ensure the container is "RCRA empty," meaning all contents have been removed that can be by normal means (e.g., pouring, scraping).
-
Defacing Labels: Obliterate or remove all chemical labels from the container.
-
Final Disposal: The empty container can then be disposed of in the regular trash or recycled, depending on institutional policies.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
